molecular formula C9H10O3 B1662144 Ethylvanillin CAS No. 121-32-4

Ethylvanillin

Cat. No.: B1662144
CAS No.: 121-32-4
M. Wt: 166.17 g/mol
InChI Key: CBOQJANXLMLOSS-UHFFFAOYSA-N
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Description

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
Ethyl vanillin is a member of the class of benzaldehydes that is vanillin in which the methoxy group is replaced by an ethoxy group. It has a role as an antioxidant and a flavouring agent. It is a member of benzaldehydes, a member of phenols and an aromatic ether. It is functionally related to a vanillin.
Ethyl vanillin has been reported in Microtropis japonica and Cornus officinalis with data available.
Ethyl vanillin is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3
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InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O
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Molecular Formula

C9H10O3
Record name ETHYL VANILLIN
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DSSTOX Substance ID

DTXSID5021968
Record name 3-Ethoxy-4-hydroxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline], Solid, colourless or slightly yellow crystal flakes with an intense vanilla odour
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Record name Benzaldehyde, 3-ethoxy-4-hydroxy-
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Boiling Point

285 °C, 285.00 to 294.00 °C. @ 760.00 mm Hg
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Flash Point

145 °C (293 °F) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 2,822 mg/L at 25 °C, Slightly soluble in water (1 g in 100 mL at 50 °C), Soluble in ethanol, ether, benzene, chloroform, Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol, Solubility in 95% alcohol about 1 g/2 mL, 2.82 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, very soluble (1g in 2ml) (in ethanol)
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Vapor Pressure

0.0000104 [mmHg], 1.04X10-5 mm Hg at 25 °C
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Color/Form

Fine, crystalline needles, White or slightly yellowish crystals, Colorless flakes

CAS No.

121-32-4
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Melting Point

171 to 172 °F (NTP, 1992), 76.7 °C, 76 - 78 °C
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Foundational & Exploratory

Primary Synthesis Mechanism: The Guaethol-Glyoxylic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Ethylvanillin

Abstract

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic aromatic compound with a flavor profile approximately three to four times more potent than vanillin (B372448), making it a cornerstone of the flavor and fragrance industries.[1][2] Its application extends to foods, beverages, pharmaceuticals, and cosmetics, necessitating efficient and well-understood production methods.[3][4] This technical guide provides a comprehensive overview of the primary industrial synthesis mechanism for this compound, the guaethol-glyoxylic acid pathway, along with alternative routes. It delves into the mechanistic steps of condensation, oxidation, and decarboxylation. Furthermore, this document explores the reaction kinetics, drawing upon analogous studies of vanillin synthesis and the oxidation of this compound itself, to provide a framework for process optimization. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

The most prevalent industrial method for producing this compound starts from catechol, which is first converted to guaethol (2-ethoxyphenol).[5][6] This intermediate then undergoes a multi-step reaction sequence involving condensation with glyoxylic acid, oxidation, and subsequent decarboxylation to yield the final product.[7]

1.1 Step-by-Step Mechanism

  • Ethylation of Catechol to Guaethol : The synthesis begins with the ethylation of catechol to produce guaethol.[5][6] This step introduces the characteristic ethoxy group of this compound.

  • Condensation with Glyoxylic Acid : Guaethol is condensed with glyoxylic acid in an electrophilic aromatic substitution reaction.[8] This forms the key intermediate, 4-hydroxy-3-ethoxymandelic acid.[9] The reaction conditions, particularly pH and the presence of catalysts, are critical for maximizing the yield and selectivity of this step.

  • Oxidation : The mandelic acid derivative is then oxidized. This can be achieved using various oxidizing agents, including air or chemical oxidants like cupric hydroxide (B78521) (Cu(OH)₂) in the presence of sodium hydroxide.[7][10]

  • Decarboxylation : The final step is the decarboxylation of the oxidized intermediate, which removes the carboxylic acid group and forms the aldehyde functional group of this compound.[5][7]

G Catechol Catechol Guaethol Guaethol (2-Ethoxyphenol) Catechol->Guaethol Ethylation Intermediate 4-Hydroxy-3-ethoxy- mandelic Acid Guaethol->Intermediate Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate This compound This compound Intermediate->this compound Oxidation & Decarboxylation

Caption: The Guaethol-Glyoxylic Acid pathway for this compound synthesis.

Alternative Synthesis Routes

While the glyoxylic acid method is dominant, other synthetic pathways have been developed.

2.1 Reimer-Tiemann Reaction Route

An alternative method involves the Reimer-Tiemann reaction, using o-ethoxyphenol and chloroform (B151607) as primary raw materials.[11] This process can be optimized using continuous flow microfluidic techniques, which offer advantages such as controlled reaction times and improved yields.[12] A phase-transfer catalyst, such as triethylamine (B128534), is typically employed to facilitate the reaction.[11] Under optimized conditions in a micro-reactor, this method can achieve yields of up to 82.3%.[12]

G Reactant1 Solution A: o-Ethoxyphenol, Ethanol, NaOH, Triethylamine Mixer Micro-Mixer Reactant1->Mixer Reactant2 Solution B: Chloroform Reactant2->Mixer Reactor Micro-Reactor (Controlled Temperature) Mixer->Reactor Workup Product Work-up (Acidification, Extraction) Reactor->Workup Product This compound Workup->Product

Caption: Workflow for this compound synthesis via the Reimer-Tiemann reaction.

2.2 p-Cresol (B1678582) Route

A multi-step synthesis starting from p-cresol has also been patented. This method involves:

  • Oxidation of p-cresol in methanol (B129727) with catalysts to form p-hydroxybenzaldehyde.

  • Chlorination of p-hydroxybenzaldehyde to yield 3-chloro-4-hydroxybenzaldehyde.

  • Reaction of the chlorinated intermediate with sodium ethoxide to produce this compound.[13]

Reaction Kinetics

Detailed kinetic studies specifically for the industrial synthesis of this compound are not extensively published. However, valuable insights can be drawn from related processes, particularly the synthesis of its methyl analog, vanillin, and studies on the oxidation of this compound itself.

3.1 Kinetics of the Condensation Step

The condensation of guaiacol (B22219) (the methyl analog of guaethol) with glyoxylic acid has been studied, and the findings are considered analogous to the this compound process. Research indicates that the use of an Al³⁺ catalyst can increase selectivity and reduce the activation energy of the reaction.[14][15] This suggests that Lewis acid catalysis plays a significant role in the efficiency of the condensation step.

ParameterObservation in Vanillin SynthesisRelevance to this compound SynthesisCitation
Catalyst Al³⁺ found to be a helpful catalyst.Similar Lewis acid catalysts could enhance reaction efficiency.[15]
Selectivity With Al³⁺, selectivity for the desired mandelic acid intermediate increased from 83% to 88%.Catalysis can minimize the formation of byproducts.[15]
Activation Energy The involvement of Al³⁺ was found to reduce the reaction's activation energy.Lowering activation energy allows for milder reaction conditions and faster rates.[14][15]

3.2 Kinetics of Oxidation

While data on the oxidation step within the synthesis pathway is scarce, the kinetics of the oxidation of this compound by hexacyanoferrate(III) in an alkaline medium has been investigated. This study provides a model for the kinetic behavior of the this compound molecule. The reaction was found to be first-order with respect to the oxidant [hexacyanoferrate(III)] and fractional-order with respect to both this compound and the hydroxide ion concentration.[16] The added product, hexacyanoferrate(II), had a retarding effect on the reaction rate.[16]

ReactantReaction OrderCitation
Hexacyanoferrate(III) (Oxidant) First Order[16]
This compound (Substrate) Fractional Order[16]
Hydroxide Ion Fractional Order[16]

Experimental Protocols

The following sections provide detailed methodologies for key synthesis routes based on published literature and patents.

4.1 Protocol 1: One-Pot Synthesis via Guaethol and Glyoxylic Acid

This protocol is adapted from a patented method that combines the condensation and oxidation steps into a single reactor, simplifying the process.[10]

  • Reagents & Molar Ratios :

    • Glyoxylic Acid: 1.0 mol

    • Guaethol (Ethyl Guaiacol): 1.0-1.2 mol

    • Sodium Hydroxide (NaOH): 2.0-4.0 mol

    • Catalyst: Y-type molecular sieve loaded with Copper, Manganese, and Cobalt oxides.[10]

  • Apparatus : A multi-necked reactor equipped with a mechanical stirrer, multiple dropping funnels for controlled addition of reactants, a heating mantle with temperature control, a pH probe, and an air inlet.

  • Procedure :

    • The reactor is charged with water, a portion of the sodium hydroxide solution, and the catalyst. The mixture is heated to 60-80°C with stirring and air bubbling through the solution.[10][17]

    • Solutions of glyoxylic acid, guaethol, and the remaining sodium hydroxide are added simultaneously and slowly via dropping funnels.[17]

    • During the addition, the temperature is maintained between 40-80°C. The rate of alkali addition is controlled to keep the reaction solution pH above 12.[10] This ensures the concentration of the 3-ethoxy-4-hydroxymandelic acid intermediate remains low (e.g., below 4%), as the oxidation occurs concurrently.[10]

    • After the addition is complete, the temperature is raised to 80-100°C and held for several hours to complete the reaction.[10]

    • The reaction mixture is cooled, and the catalyst is filtered off.

    • The filtrate is acidified with sulfuric acid to facilitate decarboxylation and precipitate the crude product.[10]

    • The crude this compound is isolated and purified, typically by extraction and vacuum distillation.[10]

G Start Charge Reactor: Water, NaOH, Catalyst Heat1 Heat to 40-80°C with Air Sparging Start->Heat1 Add Simultaneous Addition: - Glyoxylic Acid - Guaethol - NaOH (to maintain pH > 12) Heat1->Add Heat2 Heat to 80-100°C to Complete Reaction Add->Heat2 Cool Cool and Filter to Remove Catalyst Heat2->Cool Acidify Acidify with H₂SO₄ (Decarboxylation) Cool->Acidify Purify Extraction and Vacuum Distillation Acidify->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the one-pot synthesis of this compound.

4.2 Protocol 2: Microfluidic Synthesis via Reimer-Tiemann Reaction

This protocol is based on a published method utilizing continuous flow micro-reaction technology.[11][12]

  • Reagents & Molar Ratios :

    • o-Ethoxyphenol: 1.0 mol

    • Chloroform: 1.2 mol

    • Sodium Hydroxide: 4.0 mol

    • Triethylamine (catalyst): 0.025 mol

    • Solvent: 95% Ethanol[11]

  • Apparatus : A micro-fluidic device comprising two inlet pumps, a micro-mixer (e.g., cross-finger type), a temperature-controlled micro-reactor channel, and a collection vessel.[11]

  • Procedure :

    • Solution Preparation :

      • Solution A: Dissolve 0.05 mol of o-ethoxyphenol, a corresponding amount of NaOH and triethylamine in 20 mL of ethanol.

      • Solution B: Prepare a solution with 0.08 mol of chloroform.[11]

    • Reaction :

      • Pump Solution A and Solution B into the micro-mixer at a controlled total flow rate (e.g., 6 mL/min).[11][12]

      • The mixed stream flows into the micro-reactor, which is maintained at a constant temperature of 55°C.[11][12]

    • Work-up :

      • The product stream is collected from the reactor outlet and cooled.

      • The solution is acidified with sulfuric acid to a pH of 2-3.[11]

      • The product is extracted with an organic solvent (e.g., diethyl ether).

      • The solvent is removed by distillation, and the resulting solid is purified by recrystallization from hot water to yield yellow crystalline this compound.[11]

Conclusion

The synthesis of this compound is a well-established industrial process, with the guaethol-glyoxylic acid pathway being the most economically significant route. The mechanism, involving electrophilic condensation followed by oxidative decarboxylation, is understood, though the kinetics are not widely published. Insights from analogous vanillin syntheses suggest that catalysis is key to improving reaction rates and selectivity. Alternative methods, such as the Reimer-Tiemann reaction optimized in micro-reactors, offer novel approaches with high yields and process control. For researchers and professionals in the field, a deeper understanding of the reaction kinetics for each step of the primary synthesis route could unlock further opportunities for process intensification, yield maximization, and the development of more sustainable catalytic systems.

References

Unveiling the Molecular Architecture of Ethylvanillin: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of ethylvanillin, a widely used flavoring agent and key intermediate in the pharmaceutical and fragrance industries. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers a detailed roadmap for the structural elucidation and characterization of this important aromatic compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Frequency: 90 MHz[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.83Singlet1HAldehyde (-CHO)
7.42 - 7.39Multiplet2HAromatic (H-2, H-6)
7.05Doublet1HAromatic (H-5)
6.1 (approx.)Singlet1HPhenolic (-OH)
4.14Quartet2HMethylene (B1212753) (-O-CH₂-CH₃)
1.47Triplet3HMethyl (-O-CH₂-CH₃)
¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
191.1Aldehyde Carbonyl (C=O)
151.7Aromatic (C-4, C-O-CH₂CH₃)
147.8Aromatic (C-3, C-OH)
129.9Aromatic (C-1)
125.1Aromatic (C-6)
114.3Aromatic (C-5)
109.4Aromatic (C-2)
64.4Methylene (-O-CH₂-CH₃)
14.7Methyl (-O-CH₂-CH₃)
Infrared (IR) Spectroscopic Data

Sample State: Solid (Thin Film)[2]

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch (phenolic)
3000-3100MediumC-H stretch (aromatic)
2980, 2870MediumC-H stretch (aliphatic)
2830, 2730WeakC-H stretch (aldehyde)
1685StrongC=O stretch (aldehyde)
1590, 1510StrongC=C stretch (aromatic ring)
1270StrongC-O stretch (ether)
1140StrongC-O stretch (phenol)
Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent: Not specified

λmax (nm)Molar Absorptivity (ε)Transition
~250~10,000 M⁻¹cm⁻¹π → π* (involving the nitro and benzene (B151609) groups)[3]
~300~1,000 M⁻¹cm⁻¹π → π* (within the arene function)[3]
~350~100 M⁻¹cm⁻¹n → π* (from lone pairs of the aldehyde moiety)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 90 MHz (for ¹H NMR) or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: 0-10 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with literature data and spectral databases.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method): [2]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene chloride or acetone.

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

  • Mode: Transmittance

Data Processing:

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Identify and assign the characteristic absorption bands corresponding to the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane).

  • From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-20 µg/mL.

Acquisition Parameters:

  • Wavelength Range: 200-400 nm

  • Scan Speed: Medium

  • Slit Width: 1.0 nm

  • Mode: Absorbance

Data Processing:

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Record the spectrum of the this compound solution.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample This compound Sample cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_structure Final Structure Elucidation Sample C₉H₁₀O₃ NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR_info Functional Groups - C=O (Aldehyde) - O-H (Phenol) - C-O (Ether) IR->IR_info UV_Vis_info Electronic Structure - Conjugated System - Chromophores UV_Vis->UV_Vis_info Structure This compound Structure NMR_info->Structure IR_info->Structure UV_Vis_info->Structure

Caption: Workflow for the spectroscopic elucidation of this compound's structure.

NMR_Interpretation_Logic cluster_1h_nmr ¹H NMR Data cluster_13c_nmr ¹³C NMR Data cluster_interpretation Interpretation cluster_structure Structural Fragments Chem_Shift_H Chemical Shift (δ) Proton_Types Number and Type of Protons Chem_Shift_H->Proton_Types Integration Integration Integration->Proton_Types Multiplicity Multiplicity Neighboring_Protons Number of Neighboring Protons Multiplicity->Neighboring_Protons Chem_Shift_C Chemical Shift (δ) Carbon_Types Number and Type of Carbons Chem_Shift_C->Carbon_Types Fragments -CHO -OH -OCH₂CH₃ Aromatic Ring Proton_Types->Fragments Neighboring_Protons->Fragments Carbon_Types->Fragments

Caption: Logical flow for interpreting NMR data of this compound.

IR_Interpretation_Logic cluster_ir_data IR Spectrum cluster_correlation Correlation with Functional Groups cluster_functional_groups Identified Functional Groups Wavenumber Absorption Bands (cm⁻¹) OH_Stretch ~3300 cm⁻¹ (broad) CH_Stretch ~2900-3100 cm⁻¹ CO_Stretch_Aldehyde ~1685 cm⁻¹ (strong) CC_Stretch_Aromatic ~1600, 1510 cm⁻¹ CO_Stretch_Ether ~1270 cm⁻¹ Groups Phenol (-OH) Alkyl & Aromatic (C-H) Aldehyde (C=O) Aromatic Ring (C=C) Ether (C-O) OH_Stretch->Groups CH_Stretch->Groups CO_Stretch_Aldehyde->Groups CC_Stretch_Aromatic->Groups CO_Stretch_Ether->Groups

Caption: Interpretation logic for the IR spectrum of this compound.

References

The Solubility of Ethylvanillin: A Comprehensive Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethylvanillin in various organic solvents, designed to aid in the meticulous planning and execution of experimental studies. This compound, a synthetic flavoring agent with a more potent aroma than vanillin, sees extensive use in the food, pharmaceutical, and cosmetic industries. A thorough understanding of its solubility is paramount for formulation development, purification processes, and analytical method design.

Quantitative Solubility Data of this compound

The solubility of this compound in a range of pure organic solvents has been experimentally determined and is presented below. The data, expressed in mole fraction (x), illustrates the solubility at various temperatures, providing a critical resource for selecting appropriate solvent systems. The solubility generally increases with a rise in temperature.[1][2]

SolventTemperature (K)Mole Fraction (x)
Alcohols
Methanol273.150.2951
278.150.3284
283.150.3653
288.150.4061
293.150.4513
298.150.5014
303.150.5568
308.150.6181
313.150.6858
318.150.7604
Ethanol273.150.2559
278.150.2862
283.150.3195
288.150.3562
293.150.3967
298.150.4414
303.150.4907
308.150.5451
313.150.6051
318.150.6712
n-Propanol273.150.2285
278.150.2564
283.150.2872
288.150.3211
293.150.3585
298.150.3998
303.150.4454
308.150.4957
313.150.5512
318.150.6124
Isopropanol273.150.2078
278.150.2341
283.150.2631
288.150.2951
293.150.3304
298.150.3693
303.150.4123
308.150.4597
313.150.5120
318.150.5697
Ketones
Acetone273.150.3482
278.150.3845
283.150.4241
288.150.4674
293.150.5148
298.150.5668
303.150.6238
308.150.6865
313.150.7554
318.150.8311
Esters
Ethyl Acetate273.150.2793
278.150.3111
283.150.346
288.150.3844
293.150.4266
298.150.4731
303.150.5243
308.150.5807
313.150.6428
318.150.7112
Ethers
Tetrahydrofuran273.150.3811
278.150.4194
283.150.4611
288.150.5067
293.150.5566
298.150.6114
303.150.6716
308.150.7378
313.150.8105
318.150.8904
Nitriles
Acetonitrile273.150.1169
278.150.1342
283.150.1539
288.150.1761
293.150.2012
298.150.2294
303.150.2611
308.150.2967
313.150.3366
318.150.3813

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established gravimetric and spectroscopic techniques.

Gravimetric Method (Static Analytical Method)

This method involves achieving equilibrium of a saturated solution and then determining the concentration of the solute by mass.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or shaker with temperature control (±0.1 K)

  • Jacketed glass vessel (50 mL)

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent compatible)

  • Syringes

  • Pre-weighed glass vials

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to the jacketed glass vessel containing a known volume of the selected organic solvent.

  • Equilibration: Place the vessel in the thermostatic shaker. Stir the mixture continuously at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time intervals until the concentration remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibrium temperature. Immediately filter the solution through a syringe filter into a pre-weighed glass vial to remove any undissolved particles.

  • Gravimetric Analysis: Weigh the vial containing the filtrate to determine the mass of the saturated solution.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). Dry the sample to a constant weight.

  • Calculation:

    • Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

    • Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

    • To calculate the mole fraction, convert the masses of this compound and the solvent to moles using their respective molar masses.

UV-Vis Spectrophotometry Method

This method is suitable for determining the solubility of compounds that absorb ultraviolet or visible light, such as this compound.[3]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or shaker with temperature control (±0.1 K)

  • Syringe filters (0.45 µm, solvent compatible)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

  • Sample Withdrawal and Dilution:

    • Follow step 3 from the Gravimetric Method to withdraw and filter a sample of the saturated supernatant.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mol/L).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

experimental_workflow start Start preparation Prepare Supersaturated Mixture (Excess this compound + Solvent) start->preparation equilibration Equilibrate at Constant Temperature (e.g., 24-48h with stirring) preparation->equilibration settling Allow Solids to Settle equilibration->settling sampling Withdraw Supernatant at Temperature settling->sampling filtration Filter through 0.45 µm Syringe Filter sampling->filtration method_choice Choose Analytical Method filtration->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric uv_vis UV-Vis Method method_choice->uv_vis UV-Vis weigh_solution Weigh Filtered Solution gravimetric->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Residue (this compound) evaporate->weigh_residue calc_grav Calculate Solubility (mass/mass or mole fraction) weigh_residue->calc_grav end End calc_grav->end dilution Dilute Sample to Linear Range uv_vis->dilution measure_abs Measure Absorbance at λmax dilution->measure_abs calc_uv Calculate Concentration from Calibration Curve measure_abs->calc_uv calc_uv->end

Caption: Experimental workflow for determining this compound solubility.

References

Historical perspective on the discovery and synthesis of ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

A Historical and Technical Guide to the Synthesis of Ethylvanillin

Introduction

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic organic compound that holds a significant place in the flavor and fragrance industries. As a homolog of vanillin (B372448), it consists of a benzene (B151609) ring substituted with hydroxyl, ethoxy, and formyl groups.[1][2] A key distinction and the primary driver of its commercial use is its potency; this compound's flavor and aroma are approximately three to four times stronger than that of naturally occurring vanillin.[2][3][4] Unlike vanillin, this compound is an entirely artificial molecule and does not appear in nature.[2][5]

The compound's influence extends beyond flavor, having played a revolutionary role in perfumery. Its incorporation into Jacques Guerlain's iconic "Shalimar" in 1925 is one of the earliest and most famous examples of a synthetic molecule defining a flagship fragrance, liberating olfactory artists from the constraints of purely natural ingredients.[1][2] This guide provides a historical perspective on the discovery and evolution of this compound synthesis, offering in-depth technical details, experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The history of this compound is inextricably linked to the groundbreaking work on its counterpart, vanillin. The first successful isolation and structural elucidation of vanillin by Gobley in 1858, followed by its first chemical synthesis from coniferin (B30667) by Ferdinand Tiemann and Wilhelm Haarmann in 1874, laid the foundational chemical knowledge for aromatic aldehydes.[6][7] This pioneering era of synthetic chemistry paved the way for the creation of vanillin analogs.

The synthesis of this compound mirrors the chemistry developed for vanillin, primarily involving the substitution of an ethoxy group for vanillin's methoxy (B1213986) group.[5] While a specific date for its first synthesis is not as clearly documented as vanillin's, its commercial availability and prominent use by the 1920s indicate its development in the late 19th or early 20th century. The most prominent synthesis routes that have been developed and industrialized over the years include processes starting from catechol, p-hydroxybenzaldehyde, and guaethol.

Key Synthesis Methodologies

Several chemical pathways have been established for the industrial production of this compound. The following sections detail the most significant historical and current methods.

Synthesis from Catechol (Glyoxylic Acid Method)

This route is one of the most widely practiced and efficient methods for producing both vanillin and this compound.[8][9] The process involves a three-step sequence starting from catechol.

Workflow Overview:

  • Ethylation: Catechol is first ethylated to produce 3-ethoxy-4-hydroxyphenol, commonly known as guaethol.

  • Condensation: The resulting guaethol is condensed with glyoxylic acid in an electrophilic aromatic substitution reaction. This step forms 3-ethoxy-4-hydroxymandelic acid.[1]

  • Oxidative Decarboxylation: The mandelic acid intermediate is subsequently oxidized and decarboxylated to yield the final product, this compound.[1][3][4]

G Catechol Catechol Guaethol Guaethol (o-Ethoxyphenol) Catechol->Guaethol Ethylation MandelicAcid 3-Ethoxy-4-hydroxy- mandelic Acid Guaethol->MandelicAcid Condensation (+ Glyoxylic Acid) This compound This compound MandelicAcid->this compound Oxidation & Decarboxylation

Caption: Synthesis of this compound from Catechol.
Synthesis from p-Hydroxybenzaldehyde

This alternative pathway involves the functionalization of p-hydroxybenzaldehyde, a readily available chemical intermediate.

Workflow Overview:

  • Halogenation: p-Hydroxybenzaldehyde is first brominated or chlorinated at the 3-position to yield 3-bromo-4-hydroxybenzaldehyde (B1265673) or its chloro-analog.[10][11]

  • Ethoxylation: The halogenated intermediate undergoes a nucleophilic aromatic substitution reaction with sodium ethoxide. This reaction is typically catalyzed by a copper salt (e.g., CuCl₂, CuO) and displaces the halogen atom with an ethoxy group to form this compound.[11][12]

G pCresol p-Hydroxybenzaldehyde BromoIntermediate 3-Bromo-4-hydroxy- benzaldehyde pCresol->BromoIntermediate Bromination This compound This compound BromoIntermediate->this compound Ethoxylation (+ Sodium Ethoxide, Cu catalyst)

Caption: Synthesis of this compound from p-Hydroxybenzaldehyde.
Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic organic reaction used for the ortho-formylation of phenols. While historically significant, it is often associated with lower yields compared to other industrial methods.[13]

Workflow Overview:

  • Formylation: The reaction starts with guaethol (o-ethoxyphenol).

  • Reaction with Dichlorocarbene (B158193): Guaethol is treated with chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521). This generates a dichlorocarbene intermediate which reacts with the phenoxide ring, primarily at the position para to the hydroxyl group, to introduce the aldehyde function and form this compound.[14][15]

G Guaethol Guaethol Intermediate Dichlorocarbene Intermediate Complex Guaethol->Intermediate + CHCl₃, NaOH This compound This compound Intermediate->this compound Hydrolysis

Caption: Reimer-Tiemann Synthesis of this compound.
Biosynthesis Pathway (Emerging)

Reflecting a modern trend towards sustainable and "green" chemistry, biosynthetic routes for producing this compound are being explored. These methods leverage microbial fermentation to perform complex chemical transformations under mild conditions.[16]

Logical Workflow:

  • Dehydrogenation: A substrate like 3-ethoxy-4-hydroxymandelic acid is introduced into a fermentation medium containing a genetically engineered microorganism (e.g., E. coli) that expresses a mandelate (B1228975) dehydrogenase enzyme. This enzyme catalyzes the conversion of the substrate into 3-ethoxy-4-hydroxyacetophenone acid.[16]

  • Decarboxylation: A second microorganism (e.g., Pseudomonas putida), which contains a decarboxylase enzyme, is introduced. This enzyme facilitates the final step, converting the acetophenone (B1666503) acid intermediate into this compound.[16]

G Substrate 3-Ethoxy-4-hydroxy- mandelic Acid Intermediate 3-Ethoxy-4-hydroxy- acetophenone Acid Substrate->Intermediate Dehydrogenase (e.g., E. coli) Product This compound Intermediate->Product Decarboxylase (e.g., P. putida)

Caption: Logical Workflow for the Biosynthesis of this compound.

Quantitative Data Summary

The efficiency of different synthetic routes can be compared based on reported yields and reaction conditions. The table below summarizes quantitative data derived from scientific literature and patents.

Synthesis MethodPrecursor(s)Key Reagents / CatalystsReported Yield (%)Notes
Glyoxylic Acid Guaethol, Glyoxylic AcidNaOH, Oxidizing Agent86.3%One-pot condensation and oxidation simplifies the process.[17]
p-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehydeSodium Ethoxide, CuCl₂98%High selectivity and yield under moderate conditions.[12]
p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde, BromineSodium Ethoxide, Copper Carbonate91%Two-stage process with bromination followed by ethoxylation.[11]
Reimer-Tiemann o-Ethoxyphenol, ChloroformNaOH, Triethylamine (B128534) (catalyst)82.3%Optimized using a continuous flow microfluidic reactor.[14][15][18]

Experimental Protocols

The following protocols provide detailed methodologies for two of the key synthesis methods discussed.

Protocol 1: Synthesis from p-Hydroxybenzaldehyde via Bromination

This two-stage protocol is based on methodologies described in the chemical literature.[11]

Stage 1: Bromination of p-Hydroxybenzaldehyde

  • Setup: In a reactor equipped with a stirrer and cooling bath, add p-hydroxybenzaldehyde (0.2 mol), methanol (B129727) (160 ml), and chloroform (250 ml).

  • Cooling: Stir the mixture and cool to 0-5°C using an ice water bath.

  • Bromine Addition: Dissolve bromine (0.23 mol) in chloroform (75 ml). Add this solution dropwise to the reactor over 1.5-2 hours while maintaining the temperature at 0-5°C.

  • Reaction: Continue stirring the reaction for an additional 2.5 hours after the addition is complete.

  • Workup: Purge the system with nitrogen to remove any unreacted bromine. Heat the mixture to distill off the chloroform and a portion of the methanol. The resulting brominated product (primarily 3-bromo-p-hydroxybenzaldehyde) is used directly in the next stage.

Stage 2: Ethoxylation to this compound

  • Reagent Addition: To the reactor containing the brominated product from Stage 1, add sodium ethoxide (e.g., 0.64 mol in a 28% methanol solution) and additional ethanol (B145695) (80 ml).

  • Catalyst Addition: Add a copper catalyst, such as copper(II) carbonate (1.5 g), and a promoter like N,N-dimethylformamide (10 ml).

  • Reaction: Purge the reactor with nitrogen, then heat to 110-120°C. The reaction proceeds under pressure (approx. 0.5-0.6 MPa) for 3-4 hours.

  • Isolation: After cooling, distill the ethanol for recovery. Add water (350 ml) and activated carbon (2 g) to the residue. Heat to 95°C for decolorization and filter while hot.

  • Precipitation & Purification: Cool the filtrate to 60°C and acidify with concentrated HCl to a pH of 2-3 to precipitate the product. Cool further to 10°C, filter the solid, wash, and dry to obtain this compound.

Protocol 2: Reimer-Tiemann Synthesis via Continuous Flow Microfluidics

This protocol is adapted from an optimized procedure using a microfluidic reactor, which offers precise control over reaction parameters.[14][15][18]

1. Reagent Preparation:

  • Solution A: In a flask, prepare a solution by dissolving o-ethoxyphenol (0.05 mol), sodium hydroxide (0.2 mol), and triethylamine (0.00125 mol, 2.5% molar ratio to o-ethoxyphenol) in ethanol (20 ml).

  • Solution B: Prepare a separate solution of chloroform (0.06 mol).

2. Microfluidic Setup:

  • Use a micro-reactor system equipped with two inlet pumps, a micro-mixer, and a temperature-controlled reaction coil (e.g., 45 mL volume).

  • Set the reaction temperature of the coil to 55°C.

3. Reaction Execution:

  • Pump Solution A and Solution B into the micro-mixer at a combined flow rate of 6 mL/min. The molar ratio of o-ethoxyphenol:chloroform:NaOH:triethylamine should be 1:1.2:4.0:0.025.

  • The mixed reagents flow through the heated reaction coil where the Reimer-Tiemann reaction occurs.

4. Product Collection and Purification:

  • Collect the output stream from the reactor and cool it.

  • Acidify the collected solution with sulfuric acid to a pH of 2-3, which will cause the crude this compound to precipitate as a crystalline solid.

  • Filter the product, wash it three times with ethanol, and dry to obtain pure this compound. This method has been reported to achieve a yield of up to 82.3%.[14]

References

In-Depth Technical Guide to the Crystal Structure of Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a significant flavoring agent and potential scaffold in drug design. The following sections detail its crystallographic data, experimental protocols for its characterization, and visualizations of its molecular and supramolecular architecture.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] There are two independent molecules in the asymmetric unit. The key crystallographic data and structure refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₉H₁₀O₃
Formula Weight166.17
Temperature296 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.7352 (6) Å
b14.4140 (6) Å
c8.7890 (4) Å
α90°
β100.742 (3)°
γ90°
Volume1709.55 (13) ų
Z8
Calculated Density1.291 Mg/m³
Absorption Coefficient0.10 mm⁻¹
F(000)704
Data Collection
Theta range for data collection2.1 to 27.6°
Index ranges-17<=h<=17, -18<=k<=18, -11<=l<=11
Reflections collected3934
Independent reflections2581 [R(int) = 0.048]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3934 / 0 / 297
Goodness-of-fit on F²1.01
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.155
R indices (all data)R1 = 0.0737, wR2 = 0.155
Largest diff. peak and hole0.20 and -0.20 e.Å⁻³

Data sourced from Li et al., Acta Crystallographica Section E, 2008.[1]

Molecular Structure and Intermolecular Interactions

The this compound molecule is essentially planar. An important feature of its solid-state conformation is the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent ethoxy oxygen atom.

In the crystal lattice, molecules are linked by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This hydrogen bonding motif connects the molecules into infinite one-dimensional chains that extend along the c-axis. These chains are further organized into layers.

Table 2: Selected Bond Lengths (Å) for this compound
BondLength (Å)BondLength (Å)
O1A - C4A1.358(2)O1B - C4B1.355(2)
O2A - C3A1.369(2)O2B - C3B1.368(2)
O2A - C8A1.433(2)O2B - C8B1.432(2)
O3A - C7A1.211(2)O3B - C7B1.212(2)
C1A - C7A1.463(2)C1B - C7B1.465(2)
C8A - C9A1.503(3)C8B - C9B1.501(3)
Table 3: Selected Bond Angles (°) for this compound
AtomsAngle (°)AtomsAngle (°)
C3A - O2A - C8A117.7(1)C3B - O2B - C8B117.8(1)
C2A - C1A - C6A119.2(2)C2B - C1B - C6B119.3(2)
O3A - C7A - C1A124.3(2)O3B - C7B - C1B124.2(2)
O2A - C8A - C9A107.5(2)O2B - C8B - C9B107.4(2)

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the determination of the crystal structure of this compound.

  • Crystal Growth :

    • Dissolve commercially available this compound in a 1:1 ethanol/water solution.

    • Allow the solvent to evaporate slowly at room temperature.

    • Colorless, block-shaped single crystals suitable for X-ray diffraction will form.

  • Data Collection :

    • Select a suitable single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.

    • Center the crystal on the diffractometer.

    • Perform data collection using a suitable instrument (e.g., Bruker SMART APEX II CCD) with Mo Kα radiation (λ = 0.71073 Å).

    • Collect a series of frames at different crystal orientations. A temperature of 296 K is typically used.

  • Structure Solution and Refinement :

    • Integrate the collected diffraction data and perform necessary corrections (e.g., for Lorentz and polarization effects).

    • Solve the crystal structure using direct methods (e.g., with the SHELXS program).

    • Refine the structure using full-matrix least-squares on F² (e.g., with the SHELXL program).

    • Locate hydrogen atoms in the difference Fourier map and refine them isotropically. All non-hydrogen atoms are refined anisotropically.

Powder X-ray Diffraction (PXRD)

PXRD is used to assess the phase purity of the bulk crystalline sample.

  • Sample Preparation :

    • Gently grind a small amount of the crystalline this compound to a fine powder using an agate mortar and pestle.

    • Mount the powder on a flat sample holder.

  • Data Collection :

    • Place the sample holder in the powder diffractometer.

    • Collect the diffraction pattern over a 2θ range of, for example, 5° to 50°.

  • Data Analysis :

    • Compare the experimental PXRD pattern with the pattern calculated from the single-crystal structure data to confirm phase purity.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and thermal stability of this compound.

  • Sample Preparation :

    • Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Data Collection :

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis :

    • Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point of the substance.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Hydrogen Bonding Network in this compound Crystal

hydrogen_bonding Intermolecular Hydrogen Bonding in this compound cluster_chain Infinite Chain along c-axis mol1 This compound Molecule 1 ...-C=O... mol2 This compound Molecule 2 ...-O-H... mol1->mol2 mol2->mol1 O-H···O mol3 This compound Molecule 3 ...-C=O... mol2->mol3

Caption: Schematic of the intermolecular hydrogen bonding forming chains.

Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow Single-Crystal X-ray Diffraction Workflow start Crystal Growth crystal_selection Crystal Selection & Mounting start->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Integration & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_generation CIF File Generation validation->cif_generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Quantum chemical calculations of ethylvanillin molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of Ethylvanillin's Molecular Structure

This technical guide provides a comprehensive overview of the computational approaches used to elucidate the molecular structure of this compound. By leveraging quantum chemical calculations, researchers can gain detailed insights into the geometric and electronic properties of this widely used flavoring agent and antioxidant. This document outlines the methodologies employed, presents key structural data, and visualizes the computational workflows and conformational relationships.

Introduction to this compound and Computational Analysis

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a flavor profile similar to vanillin, but more potent.[1] Its molecular structure is fundamental to its chemical reactivity, biological activity, and sensory properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular geometries, conformational energies, and vibrational frequencies, offering a powerful complement to experimental techniques like gas electron diffraction and rotational spectroscopy.[2][3]

Methodologies in Quantum Chemical Calculations

The determination of this compound's molecular structure through computational methods involves a systematic workflow. The primary goal is to find the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.[4]

  • Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules.[5] Specific functionals, such as B3LYP and M05-2X, are often chosen for their balance of accuracy and computational cost in describing systems like this compound.[2] These functionals are paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets for such molecules include 6-31G, cc-pVTZ, and 6-311++G( ).[5][6]

  • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) are also employed.[2] These are based on first principles and do not rely on empirical parameterization, often providing a higher level of theory for comparison.[2]

  • Initial Structure Generation: A plausible 3D structure of the this compound molecule is created. This can be done using standard bond lengths and angles or from existing crystallographic data.

  • Geometry Optimization: This is an iterative process where the total energy of the molecule is minimized with respect to the positions of its nuclei.[4] The goal is to locate a stationary point on the potential energy surface.[4] The process is considered complete when the forces on the atoms and the change in energy between steps fall below a certain threshold.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated.[7] This step serves two main purposes:

    • To confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[5][8]

  • Conformational Search: For flexible molecules like this compound, multiple low-energy conformers may exist due to the rotation around single bonds (e.g., the ethoxy and aldehyde groups).[2] A thorough conformational search is necessary to identify the most stable conformers and their relative energies.

The general workflow for these calculations is depicted below.

G cluster_input Input Phase cluster_computation Computational Phase cluster_analysis Analysis Phase Initial_Structure Initial Molecular Structure (this compound) Method_Selection Select Method & Basis Set (e.g., B3LYP/cc-pVTZ) Initial_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Convergence_Check Convergence Check Geometry_Optimization->Convergence_Check Iterative Process Convergence_Check->Geometry_Optimization No Frequency_Calculation Vibrational Frequency Calculation Convergence_Check->Frequency_Calculation Yes Confirm_Minimum Confirm True Minimum (No Imaginary Frequencies) Frequency_Calculation->Confirm_Minimum Extract_Data Extract Structural & Thermodynamic Data Confirm_Minimum->Extract_Data Final_Structure Final Optimized Structure Extract_Data->Final_Structure

Caption: General workflow for quantum chemical molecular structure determination.

Molecular Structure and Geometry of this compound

Quantum chemical calculations provide precise values for bond lengths and angles. Studies have shown that this compound predominantly exists in conformations where a strong intramolecular hydrogen bond is formed between the hydroxyl group's hydrogen and the adjacent ethoxy group's oxygen (O-H···O).[2] This interaction significantly influences the planarity and stability of the molecule. The primary conformational differences then arise from the orientation of the aldehyde group (cis or trans relative to the ethoxy group) and the orientation of the terminal ethyl group (trans or gauche).[2]

The tables below summarize the calculated geometric parameters for the most stable conformer of this compound.

Table 1: Selected Bond Lengths of this compound

Bond(U)B3LYP/cc-pVTZ (Å)[6]Gas Electron Diffraction (Å)[3]
1.3971.397
r(C1–Caldehyde)1.4711.471
r(C3–OEt)1.3651.365
r(C4–OH)1.3521.352
r(O–CEt)1.4271.427
r(C=O)1.2061.206
r(O–H)0.9900.990

Table 2: Selected Bond Angles of this compound

Angle(U)B3LYP/cc-pVTZ (°)[6]Gas Electron Diffraction (°)[3]
C6–C1–C2120.2120.2
C2–C1–Caldehyde121.7121.7
C1–C=O128.8128.8
C4–C3–OEt112.8112.8
C3–C4–OH119.6119.6
C3–O–CEt115.1115.1
O–C–CEt102.7102.7

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational barriers of the aldehyde and ethoxy groups.[2] The presence of the O-H···O intramolecular hydrogen bond significantly stabilizes conformers where the hydroxyl proton is directed towards the ethoxy oxygen. The remaining flexibility gives rise to distinct conformers, which can be identified and their relative stabilities calculated.

Studies combining rotational spectroscopy with DFT and MP2 calculations have identified two main conformers.[2] These conformers differ in the orientation of the aldehyde group (cis or trans) with respect to the ethoxy group. The ethoxy group itself can adopt trans (in-plane) or gauche (out-of-plane) orientations.[2]

G This compound This compound Molecule Cis_Trans Conformer I (cis-trans) This compound->Cis_Trans Rotation around C(aryl)-C(aldehyde) & C(ethyl)-O Cis_Gauche Conformer II (cis-gauche) Cis_Trans->Cis_Gauche Ethyl Rotation Trans_Trans Conformer III (trans-trans) Cis_Trans->Trans_Trans Aldehyde Rotation Trans_Gauche Conformer IV (trans-gauche) Cis_Gauche->Trans_Gauche Aldehyde Rotation Trans_Trans->Trans_Gauche Ethyl Rotation

Caption: Conformational relationships in the this compound molecule.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and accurate framework for determining the molecular structure of this compound. The theoretical results for bond lengths and angles are in excellent agreement with experimental data from gas electron diffraction.[3] Computational studies have successfully characterized the key intramolecular hydrogen bond and identified the most stable conformers, offering critical insights for researchers in medicinal chemistry and materials science. This detailed structural knowledge is essential for understanding the molecule's interactions in biological systems and for the rational design of new derivatives.

References

Ethylvanillin: A Comprehensive Toxicological Profile and Safety Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic aromatic aldehyde, is a widely utilized flavoring agent in the food, beverage, and pharmaceutical industries, prized for its intense vanilla-like aroma. For researchers, scientists, and drug development professionals, a thorough understanding of its toxicological profile and safety requirements is paramount to ensure safe handling and accurate experimental design. This guide provides an in-depth overview of the toxicology of this compound and outlines essential safety protocols for its use in a laboratory setting.

Toxicological Profile

This compound generally exhibits low toxicity. Metabolism studies show it is rapidly absorbed, metabolized, and excreted, primarily in the urine.[1][2][3] The principal metabolite is ethyl vanillic acid, which is then conjugated with glucuronide and sulfate (B86663) before excretion.[2]

Pharmacokinetics and Metabolism

Following oral administration in rats, this compound is quickly absorbed and metabolized.[1] The primary biotransformation pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming ethyl vanillic acid.[1] This metabolite is then conjugated before being excreted.[2] Unchanged this compound is not typically detected in urine.[1]

G cluster_absorption Absorption cluster_metabolism Metabolism (Primarily Hepatic) cluster_excretion Excretion A This compound (Oral Intake) B This compound (Systemic Circulation) A->B C Ethyl Vanillic Acid (Oxidation) B->C Oxidation D Glucuronide & Sulfate Conjugates C->D Conjugation E Urinary Excretion D->E

Caption: Metabolic pathway of this compound. (Max Width: 760px)
Acute Toxicity

Acute toxicity studies indicate a low order of toxicity across various species and routes of administration.[1] Oral LD50 values in rats are generally above 1500 mg/kg bw.[1][4]

Table 1: Acute Toxicity of this compound

Species Route LD50 (mg/kg bw) Reference
Rat Oral 1590 [1]
Rat Oral > 2000 [1]
Rat Oral > 3160 [5]
Rat Subcutaneous 1800 [1]
Rat Dermal > 2000 [5]
Mouse Intraperitoneal 750 [1]
Guinea-pig Intraperitoneal 1140 [1]
Dog Intravenous 760 [1]

| Rabbit | Dermal | > 7940 |[4] |

Short-Term and Sub-Chronic Toxicity

Studies involving repeated dosing over weeks or months have established No-Observed-Adverse-Effect Levels (NOAEL). In a 13-week study, the NOAEL in rats was determined to be 500 mg/kg bw/day.[1][6] At higher doses, effects such as reduced body-weight gain (associated with decreased food palatability), and hepatic changes were observed.[1][2][6]

Table 2: Sub-Chronic Toxicity of this compound

Species Duration Route Dose Levels (mg/kg bw/day) Key Findings NOAEL (mg/kg bw/day)
Rat 13 Weeks Oral (diet) 500, 1000, 2000 Reduced body-weight gain and hepatic peribiliary changes at 1000 and 2000 mg/kg.[1][6] 500[1][6]
Rabbit Up to 43 Days Oral 15, 32, 41, 49 Anemia, diarrhea, and lack of weight gain at the highest dose.[1][6][7] 41

| Rat | 1 Year | Oral (diet) | 2% and 5% in diet | No adverse effects reported.[7] | Not explicitly stated, but high tolerance shown. |

Chronic Toxicity and Carcinogenicity

Long-term studies have not indicated a carcinogenic potential for this compound.[3] A two-year study in rats showed no adverse effects on growth, hematology, or histology at doses up to 1000 mg/kg/day.[3] It should be noted that some older studies may not meet modern standards, which typically require larger animal groups.[1][7] this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[4]

Genotoxicity

This compound has been extensively tested for genotoxicity and is considered non-mutagenic.[8] While one assay for sister chromatid exchange was positive, the majority of studies, including numerous Ames tests and in vivo micronucleus assays, have returned negative results.[1][5]

Table 3: Genotoxicity Assays for this compound

Test System Test Object Result Reference
Ames Test S. typhimurium (multiple strains) Negative [1][5]
Micronucleus Test Mouse Negative [1]
Sister Chromatid Exchange Human Lymphocyte Positive [4]

| Cytogenetic Analysis | Hamster Fibroblast | Positive |[4] |

Reproductive and Developmental Toxicity

Early reports indicated a lack of reproductive toxicity data.[1] However, more recent guideline studies are available. In a reproductive and developmental toxicity screening study in rats, the NOAEL for parental systemic toxicity was 500 mg/kg bw/day.[8] No evidence of reproductive or developmental effects was observed at doses up to 2000 mg/kg/day for offspring.[6][8]

Human Studies

In human patch tests, this compound at a 2% concentration in petrolatum produced mild skin irritation after 24-48 hours of contact.[1][2][6][7] However, a maximization test on 25 volunteers showed no sensitization reactions.[1][7]

Safety Assessment for Laboratory Use

While this compound has a favorable toxicological profile, adherence to standard laboratory safety protocols is essential to minimize exposure and risk.

Hazard Identification

According to Safety Data Sheets (SDS), this compound is classified as:

  • Harmful if swallowed.[4][9][10]

  • Causes serious eye irritation.[4][9][10][11]

  • Causes skin irritation.[4][10]

  • May cause respiratory irritation.[4][9][10]

Exposure Controls and Personal Protection

A hierarchy of controls should be implemented to ensure a safe working environment.

G start Start prep Prepare His- S. typhimurium Strains (e.g., TA98, TA100) start->prep mix Mix Bacteria with: 1. This compound (test) 2. Positive Control 3. Negative Control prep->mix s9_split Divide each mix into two groups mix->s9_split with_s9 Add S9 Metabolic Activation Mix s9_split->with_s9 +S9 without_s9 Add Buffer (No S9) s9_split->without_s9 -S9 plate Plate on Histidine-Free Minimal Agar with_s9->plate without_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Compare Test vs. Controls (Statistical Analysis) count->analyze end End: Mutagenic or Non-Mutagenic Result analyze->end G start Start dose Dose Animals (e.g., Mice) with this compound (incl. Positive/Negative Controls) start->dose sample Collect Bone Marrow (e.g., 24 & 48 hrs post-dose) dose->sample prepare Prepare Microscope Slides sample->prepare stain Stain Slides (e.g., Giemsa) prepare->stain score Microscopically Score for Micronucleated PCEs (e.g., 2000 PCEs/animal) stain->score analyze Statistically Analyze Data (Treated vs. Control Groups) score->analyze end End: Clastogenic or Aneugenic Potential Determined analyze->end

References

The Enigmatic Presence of Ethylvanillin in the Plant Kingdom: A Technical Guide to its Natural Occurrence and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

The long-held belief that ethylvanillin, a potent aroma compound, is exclusively a synthetic creation has been challenged by recent scientific discoveries. This technical guide provides an in-depth exploration of the emerging evidence for the natural occurrence of this compound in plant species, its quantitative analysis, and a hypothetical framework for its biosynthesis. This document is intended to serve as a valuable resource for researchers in phytochemistry, biotechnology, and drug development.

Natural Occurrence of this compound: Challenging a Paradigm

For decades, this compound (3-ethoxy-4-hydroxybenzaldehyde) has been categorized as an artificial flavorant, synthesized industrially and not found in nature[1][2][3]. Its aroma, which is two to four times more potent than its naturally occurring counterpart, vanillin (B372448), has made it a staple in the food and fragrance industries[1][2]. However, recent, highly sensitive analytical techniques have begun to unveil its presence in the plant kingdom, sparking a re-evaluation of its "artificial" status.

A landmark study in 2023 conclusively identified this compound in strawberry (Fragaria × ananassa), marking a significant turning point in the understanding of this compound's origins[4][5]. Furthermore, analysis of the essential oil of Acalypha hispida flowers has also reported this compound as a notable constituent[6]. While some databases have listed its presence in Microtropis japonica and Cornus officinalis, these claims are not yet substantiated by readily available primary scientific literature[7][8][9].

Quantitative Data on Natural this compound

The concentrations of naturally occurring this compound are significantly lower than those of vanillin in plants known for its production. The available quantitative data is summarized in the table below.

Plant SpeciesPlant PartCompoundConcentrationReference
Fragaria × ananassa (Medallion® 'FL 16.30-128')FruitThis compound0.070 ± 0.0006 µg/kg - 0.1372 ± 0.0014 µg/kg[4][5]
Acalypha hispidaFlowersThis compound6.87% of essential oil[6]

Biosynthesis of this compound in Plants: A Hypothetical Pathway

To date, no dedicated studies have elucidated the biosynthetic pathway of this compound in plants. However, by drawing parallels with the well-established vanillin biosynthesis pathway, a hypothetical route can be proposed. The key differentiating step would be the introduction of an ethyl group instead of a methyl group.

Vanillin biosynthesis in plants, particularly in the vanilla orchid (Vanilla planifolia), is known to proceed through the phenylpropanoid pathway[10]. Several routes have been proposed, with key intermediates including ferulic acid and p-coumaric acid[10].

A plausible hypothetical pathway for this compound biosynthesis would likely involve the following key steps:

  • Core Phenylpropanoid Pathway : Synthesis of C6-C3 precursors from phenylalanine.

  • Formation of a C6-C1 Aldehyde : Side-chain shortening of a C6-C3 intermediate to a benzaldehyde (B42025) derivative.

  • Hydroxylation and Ethoxylation : Introduction of hydroxyl and ethoxy groups onto the benzene (B151609) ring. The critical step would be the utilization of an ethyl group donor, such as S-adenosylethionine (SAE), by an O-ethyltransferase (OET) enzyme, in contrast to the S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) in vanillin biosynthesis.

Established Vanillin Biosynthesis Pathway

The following diagram illustrates a generally accepted pathway for vanillin biosynthesis, which serves as a model for our hypothetical this compound pathway.

Vanillin Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid COMT Vanillin Vanillin Ferulic_acid->Vanillin VpVAN (in Vanilla) / Other enzymes

A simplified representation of the vanillin biosynthesis pathway from L-phenylalanine.
Hypothetical this compound Biosynthesis Pathway

Based on the vanillin pathway, a hypothetical route to this compound is proposed below. The key innovation is the action of a putative O-ethyltransferase (OET).

Hypothetical this compound Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Protocatechuic_aldehyde Protocatechuic Aldehyde Caffeic_acid->Protocatechuic_aldehyde Side-chain cleavage (hypothetical) This compound This compound Protocatechuic_aldehyde->this compound O-Ethyltransferase (OET) (hypothetical) SAE S-Adenosylethionine (Ethyl Donor) SAE->this compound SAH S-Adenosylhomocysteine SAE->SAH

A proposed biosynthetic pathway for this compound, highlighting the key ethylation step.

Experimental Protocols for this compound Detection and Quantification

The sensitive and accurate quantification of this compound in complex biological matrices requires sophisticated analytical techniques. The following protocol is based on the methodology used for the identification of this compound in strawberry[4][5].

Sample Preparation and Extraction
  • Homogenization : A known weight of plant tissue (e.g., 5 g of strawberry fruit) is homogenized with a suitable solvent (e.g., dichloromethane).

  • Internal Standard Spiking : A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-ethylvanillin) is added to the homogenate for accurate quantification via stable isotope dilution analysis (SIDA).

  • Extraction : The mixture is subjected to liquid-liquid extraction. The organic phase, containing the flavor compounds, is collected.

  • Concentration : The extract is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis.

Analytical Instrumentation and Conditions
  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : This is the preferred method for its high sensitivity and selectivity.

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for the separation of volatile compounds.

    • Carrier Gas : Helium at a constant flow rate.

    • Injection Mode : Splitless injection is often employed for trace analysis.

    • Oven Temperature Program : A programmed temperature gradient is used to achieve optimal separation of the target analytes.

    • Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native this compound and the labeled internal standard are monitored.

Quantification

Quantification is performed by constructing a calibration curve using standards of known this compound concentrations and the constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Future Directions and Implications

The discovery of naturally occurring this compound opens up new avenues of research:

  • Biosynthetic Pathway Elucidation : The foremost priority is to identify the specific enzymes and genes responsible for this compound biosynthesis in plants. This will involve transcriptomic and proteomic studies of this compound-producing plant tissues.

  • Screening for Natural Sources : A wider screening of plant species, particularly those known to produce related phenolic compounds, may reveal more natural sources of this compound.

  • Metabolic Engineering : The identification of the key biosynthetic genes could enable the metabolic engineering of microorganisms or other plants for the "natural" production of this compound, catering to the growing consumer demand for natural flavorings.

  • Pharmacological Evaluation : As a naturally occurring compound, this compound and its derivatives could be investigated for potential pharmacological activities.

Conclusion

The identification of this compound in plant species such as Fragaria × ananassa and Acalypha hispida represents a significant shift in our understanding of this important flavor compound. While research into its natural occurrence and biosynthesis is still in its infancy, the preliminary findings and the hypothetical pathways presented in this guide offer a solid foundation for future investigations. The development of robust analytical protocols will be crucial in uncovering the full extent of this compound's presence in the plant kingdom and harnessing its potential for various applications.

References

The Olfactory Landscape of Ethylvanillin: A Technical Guide to Receptor Response and Stereoisomer Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin, a synthetic compound with a potent and sweet vanilla-like aroma, is a cornerstone of the flavor and fragrance industry. Its interaction with the human olfactory system, specifically with olfactory receptors (ORs), provides a fascinating case study in the molecular underpinnings of scent perception. This technical guide delves into the core of this interaction, presenting quantitative data on receptor activation, detailed experimental methodologies for studying these responses, and an exploration of the role of its stereoisomers. Understanding the nuances of how this compound activates specific ORs can provide valuable insights for researchers in sensory science, and professionals involved in the development of novel flavorings, fragrances, and potential therapeutic agents targeting the olfactory system.

Data Presentation: Olfactory Receptor Response to this compound

The following tables summarize the currently available quantitative data on the response of specific olfactory receptors to this compound.

Olfactory ReceptorSpeciesLigandQuantitative MetricValueReference
OR2J2 T111A (mutant) HumanThis compoundLog EC50-4[1]
mOR-EG MouseThis compoundAdsorption EnergyNot specified[2][3]
OR10G4 HumanThis compoundAdsorption Energy12.51 to 20.91 kJ/mol[4]

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency. Adsorption energy provides insight into the strength of the interaction between the odorant molecule and the receptor.[4]

Olfactory Receptor Response to this compound Stereoisomers

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethylvanillin and (S)-ethylvanillin. However, a comprehensive review of the scientific literature reveals a significant gap in the study of the differential effects of these stereoisomers on olfactory receptors. This compound is typically synthesized and used as a racemate (a 1:1 mixture of both enantiomers), and its isomers are not commonly separated or individually studied in perfumery or flavor applications.[5]

The chirality of odorant molecules is known to play a crucial role in determining their perceived scent, as olfactory receptors themselves are chiral and can exhibit stereospecificity. The lack of data on the individual interactions of (R)- and (S)-ethylvanillin with specific ORs presents an open area for future research. Such studies could elucidate finer details of the structure-activity relationship for this important flavor compound and potentially lead to the discovery of novel odor profiles.

Experimental Protocols

The study of olfactory receptor activation by ligands such as this compound relies on a variety of sophisticated in vitro techniques. These methods typically involve the heterologous expression of ORs in cell lines that do not naturally express them, followed by functional assays to measure receptor activation.

Heterologous Expression of Olfactory Receptors in HEK293 Cells (Transient Transfection)

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells to express a specific olfactory receptor.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin)

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA encoding the olfactory receptor of interest

  • Transfection reagent (e.g., Lipofectamine® LTX)

  • Appropriate tissue culture plates and supplies

Procedure:

  • Cell Seeding: The day before transfection, plate HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • DNA-Transfection Reagent Complex Formation:

    • For each well, dilute 0.5 µg of the OR-encoding plasmid DNA in 100 µL of Opti-MEM.

    • Add 0.75-1.75 µL of Lipofectamine LTX Reagent to the diluted DNA solution.

    • Mix gently and incubate at room temperature for 30 minutes to allow for the formation of DNA-lipid complexes.[6]

  • Transfection:

    • Add the 100 µL of the DNA-transfection reagent complex drop-wise to each well containing the HEK293 cells.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.[7] The transfected cells are now ready for use in functional assays.

CRE-Luciferase Reporter Assay for Olfactory Receptor Activation

This assay measures the activation of the G-protein coupled olfactory receptor by quantifying the downstream production of cyclic AMP (cAMP) through a luciferase reporter system.[1]

Materials:

  • HEK293 cells transiently transfected with the olfactory receptor of interest.

  • Co-transfection with a CRE-luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and accessory proteins like RTP1S and M3 muscarinic receptor (to enhance OR expression and signaling).[1]

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Cell culture medium (e.g., CD293).

  • Dual-Glo® Luciferase Assay System.

  • Luminometer plate reader.

Procedure:

  • Cell Stimulation: 24 hours post-transfection, replace the transfection medium with cell culture medium containing various concentrations of this compound.[1] Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells with the odorant for 4-6 hours at 37°C.[8]

  • Lysis and Luciferase Reaction:

    • Add the luciferase reagent to each well to lyse the cells and initiate the firefly luciferase reaction.

    • Incubate at room temperature for approximately 15 minutes with gentle rocking.

  • Measurement:

    • Measure the firefly luminescence using a luminometer.

    • Add the Stop & Glo™ reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

    • Incubate for another 15 minutes at room temperature with gentle rocking.

    • Measure the Renilla luminescence.[9]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luminescence against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[1]

Calcium Imaging Assay for Olfactory Receptor Response

This method measures the increase in intracellular calcium concentration that occurs upon OR activation and subsequent opening of ion channels.

Materials:

  • Olfactory sensory neurons (OSNs) expressing the receptor of interest or HEK293 cells co-expressing the OR and a G-protein that couples to the calcium signaling pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

  • Physiological salt solution (e.g., Ringer's solution).

  • This compound solution.

  • Fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye in the physiological salt solution to allow the dye to enter the cells.

  • Baseline Measurement: Place the cells on the microscope stage and record the baseline fluorescence intensity.

  • Stimulation: Perfuse the cells with the this compound solution.

  • Image Acquisition: Continuously record the fluorescence intensity of the cells before, during, and after the application of this compound. The response is typically rapid, occurring within seconds.[8]

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine the magnitude and kinetics of the calcium response to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathway and experimental workflows described in this guide.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase (ACIII) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion ATP ATP ATP->AC cAMP->CNG_channel Opening Depolarization Depolarization & Signal to Brain Ca_ion->Depolarization

Canonical Olfactory Signaling Pathway

Luciferase_Assay_Workflow start Start: Plate HEK293 Cells transfect Transfect with OR, CRE-Luc, Renilla-Luc & Accessory Plasmids start->transfect incubate1 Incubate for 24 hours transfect->incubate1 stimulate Stimulate with this compound (various concentrations) incubate1->stimulate incubate2 Incubate for 4-6 hours stimulate->incubate2 add_luciferase Add Luciferase Reagent incubate2->add_luciferase read_firefly Measure Firefly Luminescence add_luciferase->read_firefly add_stop_glo Add Stop & Glo Reagent read_firefly->add_stop_glo read_renilla Measure Renilla Luminescence add_stop_glo->read_renilla analyze Normalize Data & Generate Dose-Response Curve read_renilla->analyze end End: Determine EC50 analyze->end

CRE-Luciferase Assay Workflow

Calcium_Imaging_Workflow start Start: Prepare Cells (OSNs or Transfected HEK293) load_dye Load with Calcium-Sensitive Dye start->load_dye baseline Record Baseline Fluorescence load_dye->baseline stimulate Perfuse with this compound baseline->stimulate record Record Fluorescence Change stimulate->record washout Washout with Saline record->washout analyze Analyze Fluorescence Data washout->analyze end End: Quantify Calcium Response analyze->end

Calcium Imaging Assay Workflow

Conclusion

The interaction between this compound and specific olfactory receptors, such as OR2J2 and OR10G4, provides a clear example of the molecular recognition that underlies our sense of smell. While quantitative data on these interactions are emerging, there remains a significant opportunity for further research, particularly concerning the stereoisomers of this compound. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers to explore these and other odorant-receptor interactions. A deeper understanding of these fundamental processes will not only advance our knowledge of olfaction but also has the potential to drive innovation in the fields of flavor and fragrance creation, as well as in the development of novel therapeutic strategies targeting the olfactory system.

References

Thermochemical Properties of Ethylvanillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enthalpy of Formation and Other Key Thermochemical Data for 3-Ethoxy-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the available thermochemical data for ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used flavoring agent in the food, pharmaceutical, and fragrance industries. For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of a compound is crucial for process design, safety analysis, and computational modeling. This document summarizes key experimental data, outlines detailed protocols for their determination, and presents logical workflows for these experimental procedures.

Summary of Thermochemical Data

The following table summarizes the experimentally determined thermochemical data for this compound found in the available literature. It is important to note that while values for the enthalpy of sublimation and fusion are available, a specific experimental value for the standard enthalpy of formation or combustion of this compound has not been prominently reported in the reviewed scientific literature.

Thermochemical PropertySymbolValueUnitsReference
Enthalpy of SublimationΔH°sub101.5kJ/mol[1]
Enthalpy of FusionΔH°fus23.1kJ/mol[1]
Standard Enthalpy of FormationΔH°fNot ReportedkJ/mol-
Enthalpy of CombustionΔH°cNot ReportedkJ/mol-

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of a compound like this compound relies on precise calorimetric and analytical techniques. Below are detailed, generalized experimental protocols for determining the enthalpy of combustion (from which the enthalpy of formation is calculated) and the enthalpy of sublimation. These protocols are based on standard methodologies for solid organic compounds.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of this compound can be determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Objective: To determine the heat of combustion of solid this compound at a standard temperature (e.g., 298.15 K).

Apparatus:

  • Oxygen bomb calorimeter

  • High-precision digital thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Pellet press

  • Ignition wire (e.g., nickel-chromium or platinum)

  • Oxygen cylinder with pressure regulator

  • Crucible (silica or platinum)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Dry the this compound sample to a constant weight.

    • Weigh approximately 1 gram of the dried this compound sample into a tared crucible.

    • For powdered samples, use a pellet press to form a compact pellet to ensure complete combustion.

  • Bomb Assembly:

    • Cut a piece of ignition wire of a known length and mass.

    • Securely fasten the ignition wire to the electrodes of the bomb head.

    • Place the crucible with the sample in the support ring of the bomb head, ensuring the ignition wire is in contact with the sample pellet.

    • Add a small, known amount (e.g., 1 mL) of deionized water to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

    • Carefully place the bomb head into the bomb cylinder and seal it tightly.

  • Oxygen Pressurization:

    • Connect the bomb to an oxygen cylinder and slowly fill it with high-purity oxygen to a pressure of approximately 30 atm.

    • Vent the oxygen to flush out any atmospheric nitrogen.

    • Refill the bomb with oxygen to the same pressure.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a precise, known mass of deionized water to the bucket, ensuring the bomb is fully submerged.

    • Place the bucket into the calorimeter jacket, close the lid, and connect the ignition leads.

    • Lower the thermometer and stirrer into the water.

  • Combustion and Data Acquisition:

    • Allow the system to reach thermal equilibrium while stirring continuously.

    • Record the initial temperature of the water at regular intervals (e.g., every 30 seconds) for a few minutes to establish a baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature rise at regular intervals until a maximum temperature is reached and then begins to fall.

    • Continue recording the temperature for several minutes during the cooling period.

  • Post-Combustion Analysis:

    • Carefully release the pressure from the bomb.

    • Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).

    • Collect and weigh any unburned ignition wire.

    • Quantify the amount of nitric acid and sulfuric acid formed (if applicable) by titrating the bomb washings with a standard base.

Calculation of Enthalpy of Combustion:

The heat of combustion at constant volume (ΔU°c) is calculated using the following equation:

ΔU°c = - (Ccal * ΔT - qwire - qacid) / msample

Where:

  • Ccal is the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

  • ΔT is the corrected temperature rise.

  • qwire is the heat released from the combustion of the ignition wire.

  • qacid is the heat of formation of acids.

  • msample is the mass of the this compound sample.

The enthalpy of combustion (ΔH°c) can then be calculated from ΔU°c using the following relation:

ΔH°c = ΔU°c + ΔngasRT

Where:

  • Δngas is the change in the number of moles of gas in the combustion reaction.

  • R is the ideal gas constant.

  • T is the standard temperature.

Finally, the standard enthalpy of formation (ΔH°f) of this compound can be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of the Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. One common method is the Knudsen effusion technique.

Objective: To determine the enthalpy of sublimation of this compound by measuring its vapor pressure at different temperatures.

Apparatus:

  • Knudsen effusion cell with a small orifice

  • High-vacuum system

  • Temperature-controlled furnace or thermostat

  • Analytical balance

  • High-precision temperature sensor (e.g., platinum resistance thermometer)

  • Data acquisition system

Procedure:

  • Sample Preparation:

    • Place a known mass of the this compound sample into the Knudsen effusion cell.

  • Experimental Setup:

    • Place the cell inside the temperature-controlled furnace, which is connected to the high-vacuum system.

    • Evacuate the system to a high vacuum.

  • Data Collection:

    • Heat the cell to a desired constant temperature.

    • Maintain this temperature for a specific period, during which the sample will effuse through the orifice.

    • After the set time, cool the cell down.

    • Remove the cell and weigh it to determine the mass loss of the sample.

    • Repeat this procedure at several different temperatures.

Calculation of Enthalpy of Sublimation:

The vapor pressure (p) inside the Knudsen cell can be calculated from the mass loss (Δm) over a time interval (t) using the Knudsen equation:

p = (Δm / (A * t)) * sqrt(2πRT / M)

Where:

  • A is the area of the orifice.

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • M is the molar mass of this compound.

The enthalpy of sublimation (ΔH°sub) is then determined from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T. The slope of the resulting line is equal to -ΔH°sub/R.

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Bomb Calorimetry Workflow prep Sample Preparation (Drying, Weighing, Pelletizing) assembly Bomb Assembly (Wire, Sample, Sealing) prep->assembly pressurize Oxygen Pressurization (Filling and Flushing) assembly->pressurize setup Calorimeter Setup (Water, Bomb Immersion) pressurize->setup combustion Combustion and Data Acquisition (Ignition, Temp. Monitoring) setup->combustion analysis Post-Combustion Analysis (Inspection, Titration) combustion->analysis calc_uc Calculate ΔU°c (Heat of Combustion at Const. Vol.) analysis->calc_uc calc_hc Calculate ΔH°c (Enthalpy of Combustion) calc_uc->calc_hc calc_hf Calculate ΔH°f (Enthalpy of Formation) calc_hc->calc_hf

Caption: Workflow for determining the enthalpy of formation of this compound.

G cluster_1 Knudsen Effusion Workflow sample_prep Sample Preparation (Weighing and Loading Cell) setup_exp Experimental Setup (Vacuum, Temperature Control) sample_prep->setup_exp data_coll Data Collection (Isothermal Effusion at Multiple Temperatures) setup_exp->data_coll mass_loss Determine Mass Loss data_coll->mass_loss calc_vp Calculate Vapor Pressure (Using Knudsen Equation) mass_loss->calc_vp plot Plot ln(p) vs. 1/T (Clausius-Clapeyron) calc_vp->plot calc_hsub Calculate ΔH°sub (From Slope) plot->calc_hsub

Caption: Workflow for determining the enthalpy of sublimation of this compound.

This technical guide provides researchers with the currently available thermochemical data for this compound and detailed, actionable protocols for determining key missing values. The provided workflows offer a clear visual representation of the necessary experimental steps. A complete thermochemical dataset is invaluable for the continued application and development of this compound in various scientific and industrial fields.

References

Ethylvanillin: A Deep Dive into its Antioxidant Properties and Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin, a synthetic flavoring agent with an aroma three times more potent than its naturally occurring counterpart, vanillin (B372448), is widely used in the food, beverage, and pharmaceutical industries. Beyond its organoleptic properties, emerging scientific evidence has highlighted its significant antioxidant potential. This technical guide provides an in-depth exploration of the antioxidant properties and radical scavenging mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays, which assess its ability to neutralize free radicals through different mechanisms. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 Value (µM)Experimental ConditionsReference
This compound Derivative (3d)50.51DPPH assay, spectrophotometric determination[1]
Vanillin Derivative (3b)21.36DPPH assay, spectrophotometric determination[1]
Vanillin~10.06 ppmDPPH assay, UV-Vis spectrophotometer[2]
Ascorbic Acid (Standard)Comparable to 3bDPPH assay[1]

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

CompoundAntioxidant ActivityExperimental ConditionsReference
This compoundTentatively identified in an extract with antioxidant activityUPLC–Q–TOF–MS/MS analysis of a plant extract, ABTS assay[3][4]
VanillinStronger activity than ascorbic acid and TroloxABTS scavenging assay[5][6]

Note: Data for pure this compound in the ABTS assay is limited in the reviewed literature; however, its presence in extracts with high antioxidant capacity suggests its contribution.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundAntioxidant PowerExperimental ConditionsReference
This compoundContributes to the overall antioxidant power of extractsAnalysis of phenolic compounds by coulometric array detector[7]
Vanillin DerivativesUp to 1.54 Trolox EquivalentsFRAP assay[8]

Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Radical Scavenging Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group (-OH) of this compound donates a hydrogen atom to a free radical, thereby stabilizing the radical and forming a more stable this compound radical. This mechanism is favored in non-polar solvents. Theoretical studies on the related compound, vanillin, support the role of the phenolic -OH group in this process.[9][10]

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the this compound molecule to the free radical, resulting in the formation of a radical cation of this compound and an anion of the free radical. This mechanism is more prevalent in polar solvents. For vanillin, it has been proposed that in certain assays like the ABTS and ORAC assays, a self-dimerization mechanism occurs following the initial radical scavenging step.[5][6]

Radical_Scavenging_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) This compound This compound Ethylvanillin_Radical This compound Radical (EV-O•) This compound->Ethylvanillin_Radical H• donation Ethylvanillin_Cation This compound Radical Cation (EV•+) This compound->Ethylvanillin_Cation e- donation Free_Radical Free Radical (R•) Neutralized_Radical_HAT Neutralized Radical (RH) Free_Radical->Neutralized_Radical_HAT H• acceptance Radical_Anion_SET Radical Anion (R-) Free_Radical->Radical_Anion_SET e- acceptance

Figure 1: Proposed radical scavenging mechanisms of this compound.

Modulation of Cellular Signaling Pathways

Recent research on vanillin, a close structural analog of this compound, has shed light on its ability to modulate intracellular signaling pathways involved in the antioxidant defense system. A key pathway of interest is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.

Studies on vanillin have shown that it can up-regulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[11] This suggests that this compound may also exert its antioxidant effects not only through direct radical scavenging but also by bolstering the cell's endogenous antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition? Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 2: Potential modulation of the Keap1-Nrf2 pathway by this compound.

Metal Chelating Activity

The ability of a compound to chelate transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. While direct studies on the metal chelating activity of this compound are limited, research on vanillin has demonstrated its potential to chelate iron.[12] The presence of the hydroxyl and carbonyl groups in the structure of this compound suggests it may also possess metal-chelating properties.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: A specific volume of the this compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare this compound Serial Dilutions start->prep_sample mix Mix this compound and DPPH solutions prep_dpph->mix prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 3: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Preparation of ABTS•⁺ solution: ABTS is reacted with potassium persulfate to generate the ABTS radical cation. The solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

  • Sample preparation: this compound solutions of varying concentrations are prepared.

  • Reaction: The this compound solution is added to the ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a set time.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH. The intensity of the blue color is proportional to the antioxidant capacity.

Protocol:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.

  • Sample preparation: this compound solutions are prepared.

  • Reaction: The this compound solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C.

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The results are typically expressed as Trolox equivalents.

Conclusion

This compound exhibits notable antioxidant properties, primarily through its ability to scavenge free radicals via Hydrogen Atom Transfer and Single Electron Transfer mechanisms. While direct quantitative data for this compound remains somewhat limited compared to its analog, vanillin, the available evidence strongly supports its antioxidant potential. Furthermore, the possibility of its involvement in modulating crucial cellular antioxidant pathways like the Keap1-Nrf2 system opens up exciting avenues for future research. For drug development professionals, the antioxidant and potential cytoprotective effects of this compound warrant further investigation, particularly in the context of diseases associated with oxidative stress. The standardized protocols provided in this guide offer a foundation for consistent and reliable evaluation of this compound's antioxidant capacity in various research settings.

References

Methodological & Application

Application Note: Quantification of Ethylvanillin in Food Matrices by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a vanilla-like aroma that is significantly stronger than that of natural vanillin (B372448). Due to its potency and lower cost, it is widely used in a variety of food products, including beverages, dairy products, baked goods, and confectionery. The accurate quantification of this compound is crucial for quality control, regulatory compliance, and ensuring product consistency. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely adopted method for the determination of this compound in diverse and complex food matrices.[1] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV system.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the food matrix. A C18 column is utilized for the separation, with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and acidified water.[2][3] The separated this compound is then detected by a UV detector at a wavelength where it exhibits strong absorbance, typically around 275-280 nm.[2][4] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard (external standard method).

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and UV-Vis detector is required.[3]

  • Chromatographic Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Reagents and Solvents:

    • This compound reference standard (≥99% purity)

    • HPLC grade methanol (B129727)

    • HPLC grade acetonitrile (B52724)

    • HPLC grade water

    • Acetic acid or phosphoric acid (analytical grade)

    • For sample preparation of specific matrices:

      • N-hexane (for defatting)

      • Zinc acetate (B1210297) (for protein precipitation)

      • Solid-Phase Extraction (SPE) cartridges (if further cleanup is needed)

2. Preparation of Standard Solutions and Mobile Phase

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol and 1.5% (v/v) acetic acid solution in a ratio of 35:65 (v/v).[4] Alternatively, a mobile phase of 55% acetonitrile and 45% aqueous acetic acid (1%) can be used.[2] All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.

3. Sample Preparation

The sample preparation procedure will vary depending on the food matrix. The goal is to extract this compound and remove interfering components.

  • Liquid Samples (e.g., Vanilla Extracts, Beverages):

    • Dilute the sample accurately with the mobile phase to bring the this compound concentration within the calibration range. A 1:1000 dilution is often a good starting point for extracts.[2]

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Solid Samples (e.g., Powdered Drink Mixes, Flours):

    • Accurately weigh a representative portion of the homogenized sample (e.g., 1 g).

    • Add a known volume of methanol (e.g., 10 mL) and extract using ultrasonication for 15-30 minutes.[4][5]

    • Centrifuge the mixture to separate the solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • High-Fat Samples (e.g., Dairy Products, Chocolate):

    • Accurately weigh a representative portion of the sample.

    • Perform a defatting step by adding n-hexane, vortexing, and discarding the upper hexane (B92381) layer. Repeat if necessary. This significantly enhances method sensitivity.[1]

    • Proceed with methanol extraction as described for solid samples.

  • High-Protein Samples (e.g., Milk Powder, Infant Formula):

    • Accurately weigh a representative portion of the sample.

    • Reconstitute with warm water if necessary.

    • Add a protein precipitating agent, such as a zinc acetate solution, to effectively reduce matrix interference.[1]

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly filtered or further purified using a Solid-Phase Extraction (SPE) column.

4. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol : 1.5% Acetic Acid (35:65, v/v)[4]

    • Flow Rate: 1.0 mL/min[2][3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: Ambient or controlled at 25 °C

    • UV Detection Wavelength: 280 nm[4]

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically to check for system drift.

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the peak area of this compound in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the final concentration of this compound in the original food sample, taking into account all dilution and sample preparation factors.

Data Presentation

The performance of the HPLC-UV method for this compound quantification is summarized in the tables below. These values are representative and may vary slightly depending on the specific instrumentation and matrix.

Table 1: Chromatographic and Calibration Data

ParameterValue
Retention Time~4-6 min
Linearity Range0.5 - 100 µg/mL[4]
Correlation Coefficient (r²)> 0.999

Table 2: Method Validation Data

ParameterFood MatrixValue
Recovery Vanilla Extract99.8%[2]
Cosmetics (as a proxy for emulsions)91.3 - 97.0%[4]
Dairy Products80.4 - 110.0%[1]
Precision (RSD%) Vanilla Extract1.3%[2]
Cosmetics (as a proxy for emulsions)1.0 - 1.7%[4]
Limit of Detection (LOD) Dairy Products0.06 mg/kg[1]
Beverages0.5 mg/kg[1]
Limit of Quantification (LOQ) GeneralTypically 3x LOD

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting SampleReception Sample Reception & Homogenization LiquidSample Liquid Samples (e.g., Beverages) SampleReception->LiquidSample SolidSample Solid Samples (e.g., Powders) SampleReception->SolidSample ComplexSample Complex Matrices (e.g., Dairy) SampleReception->ComplexSample Dilution Dilution & Filtration LiquidSample->Dilution Extraction Solvent Extraction (e.g., Methanol) SolidSample->Extraction Cleanup Matrix Cleanup (Defatting/Protein Ppt.) ComplexSample->Cleanup HPLC_Analysis HPLC-UV Analysis Dilution->HPLC_Analysis Filtration Filtration (0.45 µm) Extraction->Filtration Cleanup->Extraction Filtration->HPLC_Analysis DataProcessing Data Processing (Peak Integration & Calibration) HPLC_Analysis->DataProcessing Reporting Final Report (this compound Concentration) DataProcessing->Reporting

Caption: Workflow for the quantification of this compound in food matrices.

The described HPLC-UV method provides a reliable and accurate means for the quantification of this compound in a variety of food matrices. Proper sample preparation is critical for minimizing matrix effects and achieving accurate results, especially in complex samples like dairy products.[1] The method is suitable for routine quality control analysis in the food industry and for regulatory monitoring purposes.

References

Application Notes and Protocols: Ethylvanillin as a Pre-column Derivatizing Agent for Chromatographic Analysis of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic analysis, derivatization is a crucial technique to enhance the detectability and chromatographic behavior of analytes. Many compounds, especially those lacking a significant chromophore or fluorophore, are challenging to detect using common HPLC detectors like UV-Vis or fluorescence detectors. Ethylvanillin, a widely available and stable aromatic aldehyde, can be employed as a derivatizing agent for primary amines to facilitate their analysis by High-Performance Liquid Chromatography (HPLC).

The derivatization reaction involves the formation of a Schiff base, an imine compound, through the condensation of the aldehyde group of this compound with the primary amine group of the analyte. This reaction introduces a chromophore into the analyte molecule, allowing for sensitive detection at a specific wavelength. This application note provides a detailed protocol for the use of this compound as a pre-column derivatizing agent for the quantitative analysis of primary amine-containing compounds.

Principle of Derivatization

The core of the derivatization process is the formation of a Schiff base. The carbonyl group of this compound reacts with the primary amine group of an analyte in a nucleophilic addition-elimination reaction. The resulting Schiff base possesses a conjugated system that absorbs UV radiation, making it readily detectable.

Reaction:

Analyte-NH₂ + this compound → Analyte-N=CH-Ethylvanillin + H₂O (Primary Amine)(Aldehyde)(Schiff Base - Imine)

This reaction is typically carried out pre-column, meaning the derivatization is performed on the sample before its injection into the HPLC system.

Applications

This derivatization method is applicable to a wide range of compounds containing primary amine functional groups, including:

  • Pharmaceuticals: Analysis of active pharmaceutical ingredients (APIs) and their metabolites containing primary amine moieties.

  • Amino Acids: Quantification of amino acids in biological samples, protein hydrolysates, and cell culture media.

  • Biogenic Amines: Determination of biogenic amines in food and beverage samples as indicators of quality and safety.

  • Environmental Analysis: Monitoring of primary aromatic amines in environmental samples.

Advantages of Using this compound as a Derivatizing Agent

  • Cost-Effective and Readily Available: this compound is an inexpensive and common chemical.

  • Formation of a Stable Chromophore: The resulting Schiff base is stable and exhibits strong UV absorbance.

  • Simple Reaction Conditions: The derivatization reaction can often be performed under mild conditions.

Experimental Protocols

I. Pre-column Derivatization of a Primary Amine Analyte with this compound for HPLC-UV Analysis

This protocol outlines a general procedure for the derivatization of a sample containing a primary amine with this compound prior to HPLC analysis. Optimization of reaction conditions may be necessary for specific analytes.

Materials and Reagents:

  • This compound (≥99% purity)

  • Analyte standard or sample containing primary amine(s)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Acetic acid (analytical grade)

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

  • Heating block or water bath

  • HPLC system with a UV-Vis detector

Procedure:

  • Preparation of Derivatizing Reagent:

    • Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

  • Sample/Standard Preparation:

    • Dissolve the analyte standard or sample in a suitable solvent (e.g., methanol, water, or a mixture). The concentration should be adjusted to fall within the expected linear range of the assay.

  • Derivatization Reaction:

    • In a reaction vial, mix:

      • 100 µL of the sample or standard solution.

      • 200 µL of the this compound derivatizing reagent.

      • 50 µL of a catalyst (e.g., 0.1 M acetic acid in methanol). The acid catalyzes the dehydration step of Schiff base formation.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

    • After heating, cool the vial to room temperature.

  • Sample Dilution (if necessary):

    • Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC injection.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.

    • Monitor the chromatogram at the wavelength of maximum absorbance (λmax) of the Schiff base derivative. The λmax should be determined by scanning the UV-Vis spectrum of a derivatized standard. It is typically in the range of 270-330 nm.

II. Suggested HPLC Conditions

The following are general starting conditions for the separation of this compound-derivatized amines. Method development and optimization will be required for specific applications.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more hydrophobic derivatives. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 20% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis at the λmax of the derivative (e.g., 285 nm or 329 nm)[1]
Injection Volume 10 µL

Data Presentation

The following tables provide an example of the quantitative data that can be obtained using this method. These are representative values and will vary depending on the specific analyte and instrumentation.

Table 1: Method Validation Parameters for the Analysis of a Model Primary Amine Drug

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time Analyte-dependent

Table 2: Comparison of Derivatization Conditions

ParameterCondition 1 (60°C, 30 min)Condition 2 (Room Temp, 2 hours)Condition 3 (80°C, 15 min)
Peak Area (arbitrary units) 1,250,000980,0001,190,000
By-product Formation MinimalLowModerate
Conclusion OptimalSlower reaction ratePotential for degradation

Visualizations

Derivatization and Analysis Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample/Standard (Primary Amine) Mix Mix Sample, Reagent, & Catalyst Sample->Mix Reagent This compound Derivatizing Reagent Reagent->Mix Heat Heat (e.g., 60°C, 30 min) Mix->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into HPLC Cool->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV-Vis Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for pre-column derivatization with this compound and subsequent HPLC analysis.

Signaling Pathway of Schiff Base Formation

G cluster_reaction Nucleophilic Addition cluster_elimination Elimination (Dehydration) Analyte Primary Amine (Analyte-NH₂) Carbinolamine Carbinolamine Intermediate Analyte->Carbinolamine Attack on Carbonyl Carbon This compound This compound (Aldehyde) This compound->Carbinolamine Protonated_Imine Protonated Imine Carbinolamine->Protonated_Imine Protonation of -OH Schiff_Base Schiff Base (Imine) (Analyte-N=CH-Ethylvanillin) Protonated_Imine->Schiff_Base Loss of H₂O Water Water (H₂O) Protonated_Imine->Water

Caption: Reaction mechanism for the formation of a Schiff base from a primary amine and this compound.

References

Application of ethylvanillin in the synthesis of novel organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic flavoring agent with a more potent vanilla aroma than its counterpart, vanillin, serves as a valuable and versatile starting material in the synthesis of a diverse array of novel organic compounds. Its aromatic core, adorned with reactive hydroxyl, ethoxy, and aldehyde functionalities, provides a scaffold for the construction of complex molecules with significant potential in medicinal chemistry and materials science. This document outlines the application of this compound in the synthesis of Schiff bases, chalcones, and polymers, providing detailed experimental protocols and summarizing key data for researchers in drug discovery and materials development.

Key Applications of this compound in Organic Synthesis:

This compound is a key building block for the synthesis of various classes of organic compounds, including:

  • Schiff Bases: The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The resulting imine bond can also be a versatile intermediate for further chemical transformations.

  • Chalcones: Through Claisen-Schmidt condensation, this compound reacts with acetophenones to yield chalcones. Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][2][3]

  • Polymers: this compound and its derivatives can be converted into monomers for the synthesis of novel bio-based polymers.[4] These polymers are being explored for applications in areas such as smart materials and sustainable plastics.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic amines. The reaction proceeds via a condensation reaction, forming an imine linkage.

Materials:

  • This compound (1 equivalent)

  • Substituted aromatic amine (1 equivalent)

  • Ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of ethanol.

  • To this solution, add the substituted aromatic amine (0.01 mol).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • The reaction mixture is then refluxed with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration using a Büchner funnel.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base is then dried in a desiccator.

Characterization: The synthesized Schiff bases can be characterized by various spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structure.

Protocol 2: Synthesis of this compound-Based Chalcones via Claisen-Schmidt Condensation

This protocol details the synthesis of chalcones from this compound and substituted acetophenones using a base-catalyzed Claisen-Schmidt condensation.[5]

Materials:

  • This compound (1 equivalent)

  • Substituted acetophenone (B1666503) (1 equivalent)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Magnetic stirrer

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • A mixture of 3-methoxy-4-ethoxy benzaldehyde (B42025) (a derivative of this compound) and a substituted acetophenone is prepared in methanol.

  • The mixture is stirred for 24 hours in the presence of a few drops of sodium hydroxide solution.

  • The resulting product is filtered and dried.

  • Recrystallization from ethanol is performed to obtain the pure chalcone (B49325).

Data Presentation

Table 1: Physical Parameters of Synthesized this compound-Based Chalcones
Compound CodeSubstitution (-R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
C-1 4-ClC₁₈H₁₇ClO₃31615373
C-2 4-NO₂C₁₈H₁₇NO₅32715359
C-3 -HC₁₈H₁₈O₃28213266
C-4 4-CH₃C₁₈H₂₀O₃29612467
C-5 4-OCH₃C₁₈H₂₀O₄31215173
C-6 4-BrC₁₈H₁₇BrO₃36113457
Table 2: Antimicrobial Activity of Vanillin-Derived Schiff Bases (Zone of Inhibition in mm)

Note: Data for this compound-derived Schiff bases with the same amines are expected to show similar trends, though specific values may differ.

CompoundS. aureusB. subtilisE. coliP. vulgarisA. niger (Fungus)
Vanillin-Amine 1 1514131214
Vanillin-Amine 2 1615141315
Ampicillin (Standard)2422---
Norfloxacin (Standard)--2321-
Griseofulvin (Standard)----20

Data adapted from a study on vanillin-derived Schiff bases, illustrating the potential antimicrobial activity of analogous this compound derivatives.

Table 3: Cytotoxicity of Vanillin-Based Chalcone Analogs against HCT-116 Colon Cancer Cells

Note: These results for vanillin-based chalcones suggest that this compound-derived chalcones may also exhibit significant cytotoxic effects.[1]

CompoundTreatment TimeIC₅₀ (µM)
CH1 24 h25.56 ± 2.1
CH1 48 h1.83 ± 0.3
CH2 24 h125.6 ± 11.2
CH2 48 h291.5 ± 18.2
cisplatin (Standard)24 h4.82 ± 1.4
cisplatin (Standard)48 h2.11 ± 0.4

Visualizations

Schiff_Base_Synthesis This compound This compound SchiffBase This compound Schiff Base This compound->SchiffBase + R-NH2 - H2O AromaticAmine Aromatic Amine (R-NH2) AromaticAmine->SchiffBase H2O H2O

Caption: Synthesis of Schiff Bases from this compound.

Chalcone_Synthesis This compound This compound Chalcone This compound Chalcone This compound->Chalcone + R'-COCH3 (Base catalyst) Acetophenone Acetophenone (R'-COCH3) Acetophenone->Chalcone H2O H2O

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Reactants (this compound & Amine/Acetophenone) Reaction Reaction (Reflux/Stirring) Start->Reaction Isolation Product Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Spectroscopy Physical Physical Characterization (Melting Point, Yield) Purification->Physical Antimicrobial Antimicrobial Assays Spectroscopy->Antimicrobial Anticancer Cytotoxicity Assays Spectroscopy->Anticancer

References

Application Note: Quantification of Ethylvanillin in Complex Mixtures Using the Standard Addition Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable protocol for the quantification of ethylvanillin in complex matrices, such as food products and pharmaceutical formulations. Due to the inherent complexity of these samples, matrix effects can significantly impact the accuracy of traditional calibration methods. The standard addition method is employed here to effectively compensate for these matrix-induced signal suppressions or enhancements.[1] This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. The described methodology is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in challenging sample matrices.

Introduction

This compound is a synthetic flavoring agent with a scent three times more potent than vanillin. It is widely used in the food, beverage, and pharmaceutical industries to impart a vanilla-like flavor and aroma. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and formulation development. However, complex sample matrices often contain interfering substances that can alter the analytical signal, leading to inaccurate results when using a simple external standard calibration.[2]

The standard addition method is a powerful technique to overcome these matrix effects.[2] By adding known amounts of the analyte (this compound) to the sample itself, a calibration curve is constructed within the sample matrix. This approach ensures that the standards and the analyte in the sample are subjected to the same matrix environment, thereby correcting for any proportional changes in the analytical signal.[1] This application note provides a step-by-step protocol for the quantification of this compound using the standard addition method coupled with HPLC-UV analysis.

Experimental Protocols

1. Principle of the Standard Addition Method

The standard addition method involves dividing a sample into several aliquots. One aliquot is analyzed directly, while increasing, known amounts of a standard this compound solution are added to the other aliquots. The analytical signal (e.g., peak area from an HPLC chromatogram) is then measured for all aliquots. A calibration curve is generated by plotting the analytical signal versus the concentration of the added standard. The absolute concentration of this compound in the original sample is determined by extrapolating the linear regression line to the point where the signal is zero on the x-axis.[1]

2. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes and tips

  • Syringe filters (0.45 µm)

  • Analytical balance

  • This compound reference standard (≥99% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or acetic acid (for mobile phase modification)

  • The complex matrix sample to be analyzed

3. Preparation of Solutions

  • This compound Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase diluent.

  • Mobile Phase: A common mobile phase for this compound analysis is a mixture of methanol and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.2% phosphoric acid) to improve peak shape.[3] The mobile phase should be filtered and degassed before use.

4. Sample Preparation

The sample preparation will vary depending on the matrix. A generic procedure for a liquid sample is provided below. Solid samples will require an initial extraction step.

  • Accurately weigh or measure a known amount of the complex matrix sample.

  • If the sample is solid, perform an appropriate extraction (e.g., sonication in methanol).

  • Dilute the sample with the mobile phase diluent to a concentration that is expected to be within the linear range of the instrument.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

5. Standard Addition Procedure

  • Pipette equal volumes (e.g., 5 mL) of the prepared sample solution into a series of five 10 mL volumetric flasks.

  • Label the flasks as 0, 1, 2, 3, and 4.

  • To flask 0, add no working standard solution. This will be the unspiked sample.

  • To flasks 1, 2, 3, and 4, add increasing volumes of the working standard solution (e.g., 0.5 mL, 1.0 mL, 1.5 mL, and 2.0 mL of the 100 µg/mL standard).

  • Bring all flasks to the final volume (10 mL) with the mobile phase diluent and mix thoroughly.

6. HPLC Analysis

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 40:60 Methanol:Water with 0.2% Phosphoric Acid[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Detection Wavelength: 254 nm[3]

  • Column Temperature: Ambient

Inject each of the prepared solutions (from flasks 0 to 4) into the HPLC system and record the peak area of the this compound peak.

7. Data Analysis

  • Create a table with the concentration of added this compound in each flask and the corresponding peak area.

  • Plot the peak area (y-axis) against the concentration of added this compound (x-axis).

  • Perform a linear regression on the data points.

  • Determine the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept.

  • The concentration of this compound in the original, unspiked sample is calculated by finding the absolute value of the x-intercept (where y = 0). The x-intercept is equal to -c/m.

Data Presentation

The following table summarizes typical performance data for the quantification of this compound using HPLC-based methods. While this data is not exclusively from standard addition protocols, it provides an expected range of performance.

ParameterValueMatrixReference
Linearity Range 0.5 - 50 µg/mLVanilla Extract
50 - 5000 µg/kgBaby Food[4]
Limit of Detection (LOD) 10 µg/kgBaby Food[4]
Limit of Quantification (LOQ) 50 µg/kgBaby Food[4]
Recovery 90.7% - 98.5%Baby Formula, Cereal, Milk[4]
99.8%Vanilla Extract

Mandatory Visualization

G cluster_prep Preparation cluster_addition Standard Addition cluster_analysis Analysis sample Complex Sample prep_sample Prepare Sample (Extract, Dilute, Filter) sample->prep_sample aliquot0 Aliquot 0 (Unspiked) prep_sample->aliquot0 Equal Volumes aliquot1 Aliquot 1 (+ Std 1) prep_sample->aliquot1 aliquot2 Aliquot 2 (+ Std 2) prep_sample->aliquot2 aliquot3 Aliquot 3 (+ Std 3) prep_sample->aliquot3 aliquot4 Aliquot 4 (+ Std 4) prep_sample->aliquot4 std_stock This compound Stock Solution work_std Working Standard Solution std_stock->work_std work_std->aliquot1 Increasing Volumes work_std->aliquot2 work_std->aliquot3 work_std->aliquot4 hplc HPLC-UV Analysis aliquot0->hplc aliquot1->hplc aliquot2->hplc aliquot3->hplc aliquot4->hplc plot Plot Peak Area vs. Added Concentration hplc->plot reg Linear Regression (y = mx + c) plot->reg result Calculate Concentration (x-intercept = |-c/m|) reg->result

Caption: Workflow for this compound quantification using standard addition.

Conclusion

The standard addition method provides a reliable and accurate means of quantifying this compound in complex mixtures where matrix effects are a concern. By following the detailed protocol outlined in this application note, researchers can obtain high-quality quantitative data. The use of HPLC with UV detection makes this method accessible to most analytical laboratories. The provided performance data serves as a benchmark for method validation and routine analysis.

References

Application Notes & Protocols: Electrochemical Detection of Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical sensors for the sensitive and selective detection of ethylvanillin, a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries. The following sections detail the principles, experimental procedures, and performance characteristics of various electrochemical sensing platforms.

Introduction

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring compound with a stronger vanilla flavor than vanillin (B372448). Its determination is crucial for quality control in various products and for ensuring compliance with food safety regulations. Electrochemical sensors offer a rapid, cost-effective, and portable alternative to traditional chromatographic methods for the quantification of this compound. These sensors typically rely on the electrochemical oxidation of the phenolic hydroxyl group in the this compound molecule at the surface of a modified electrode.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. The process involves the transfer of electrons and protons, resulting in a measurable electrical current. The overall reaction can be summarized as a two-electron, two-proton process.[1][2] The ethoxy group in this compound is first hydrolyzed to a hydroxyl group, forming 3,4-dihydroxybenzaldehyde, which is then oxidized.[1] The peak potential and current of this oxidation are dependent on the electrode material, the pH of the supporting electrolyte, and the concentration of this compound. By modifying the electrode surface with various nanomaterials, the sensitivity, selectivity, and stability of the sensor can be significantly enhanced.

The general signaling pathway for the electrochemical oxidation of this compound is depicted below.

G cluster_electrode Electrode Surface cluster_solution Solution This compound This compound Intermediate 3,4-dihydroxybenzaldehyde This compound->Intermediate Hydrolysis Oxidized_Product 3,4-dioxo-1,5-diene-1-carbaldehyde Intermediate->Oxidized_Product Oxidation (-2e⁻, -2H⁺) Measurement Analytical Signal Oxidized_Product->Measurement Current Generation Analyte This compound in Sample Analyte->this compound Diffusion to Electrode

Caption: Electrochemical oxidation pathway of this compound.

Quantitative Data Summary

The performance of various electrochemical sensors for the detection of vanillin and related compounds is summarized in the table below. This data provides a comparative overview of different electrode modifications.

Electrode ModifierAnalyteLinear Range (μM)Limit of Detection (LOD) (nM)TechniqueReference
LaV@GACThis compound0.06 - 1006.28DPV[1]
Sodium Dodecyl Sulfate/Carbon PasteVanillin0.096 - 66.110DPV[3]
Poly valineVanillin0.1 - 4532DPV[3]
CdO/SWCNTs/DPIB/Carbon PasteVanillin0.03 - 8009SWV[3]
FePc MOFVanillin0.22 - 29.1450DPV[1]
Fullerene-MWCNTVanillin0.05 - 9 & 10 - 10034DPV[1]
Ni-doped BiVO4VanillinNot specified99Not specified[1]
Sr2P2O7 Nanorods/SPCEVanillin0.001 - 726.80.52Amperometry[4][5][6]
Poly(Eriochrome Black T)/PGEVanillin0.05 - 1013Chronoamperometry[2]
Electrochemically Fabricated Graphene Oxide/GEVanillin0.1 - 100050DPV[7]
Cu2O-ERGO/GCEVanillin0.1 - 10 & 10 - 10010DPV[8]
Pre-oxidized Pencil Graphite Electrode (p-PGE)Vanillin0.5 - 10160DPV[9]
Au-Ag Alloy Nanoparticles/GCEVanillin0.2 - 5040DPV[10]
Carbon Spheres-LaFe0.9Ni0.1O3/GCEVanillin0.008 - 0.3611Amperometry[11]

DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, SPCE: Screen-Printed Carbon Electrode, PGE: Pencil Graphite Electrode, GE: Graphite Electrode, GCE: Glassy Carbon Electrode.

Experimental Protocols

This section provides detailed protocols for the fabrication of a modified electrode and the electrochemical detection of this compound. The following is a generalized protocol based on common practices in the literature.[7][8][12]

4.1. Materials and Reagents

  • Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • This compound standard

  • Phosphate buffer solution (PBS) of various pH values

  • Deionized water

  • Chemicals for electrode modification (e.g., graphene oxide, metal nanoparticles, polymers as described in the literature)

  • Alumina (B75360) slurry for polishing

4.2. General Experimental Workflow

The following diagram illustrates the typical workflow for developing and utilizing an electrochemical sensor for this compound detection.

G cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing A Electrode Polishing B Electrode Cleaning A->B C Surface Modification B->C E Optimize Experimental Parameters (e.g., pH) C->E D Prepare this compound Standards F Perform Electrochemical Measurement (e.g., DPV) D->F E->F G Construct Calibration Curve F->G H Determine LOD and Linear Range G->H I Analyze Real Samples G->I

Caption: General workflow for electrochemical sensor development.

4.3. Protocol for Electrode Preparation and Modification

  • Electrode Polishing: Polish the bare working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror-like finish.

  • Electrode Cleaning: Sonicate the polished electrode in deionized water and ethanol (B145695) for 5 minutes each to remove any residual alumina and contaminants. Dry the electrode under a stream of nitrogen.

  • Surface Modification (Example: Drop-casting) :

    • Prepare a stable dispersion of the desired modifier material (e.g., nanomaterial composite) in a suitable solvent (e.g., deionized water, ethanol).

    • Carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the dispersion onto the cleaned electrode surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat source to form a stable modification layer.

4.4. Protocol for Electrochemical Measurements

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or deionized water).

    • Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

    • Prepare the supporting electrolyte (e.g., 0.1 M PBS) at the optimal pH. The optimal pH for vanillin detection is often found to be around 7.0.[2][3]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell containing the modified working electrode, a reference electrode, and a counter electrode in the supporting electrolyte.

  • Electrochemical Technique (Example: Differential Pulse Voltammetry - DPV):

    • Connect the electrochemical cell to a potentiostat.

    • Set the DPV parameters, which may include:

      • Potential range: e.g., 0.2 V to 1.0 V vs. Ag/AgCl

      • Scan rate: e.g., 50 mV/s

      • Pulse amplitude: e.g., 50 mV

      • Pulse width: e.g., 50 ms

    • Record the DPV response of the blank supporting electrolyte.

    • Add a known concentration of this compound to the cell and record the DPV.

    • Repeat the measurement for a series of this compound concentrations to construct a calibration curve.

4.5. Real Sample Analysis

  • Sample Preparation:

    • For solid samples (e.g., biscuits, chocolate), weigh a known amount, grind it into a fine powder, and extract this compound using a suitable solvent (e.g., ethanol or a buffer solution).

    • For liquid samples (e.g., beverages, infant formula), dilute the sample with the supporting electrolyte.

    • Centrifuge or filter the sample extract to remove any solid particles.

  • Analysis:

    • Add a known volume of the prepared sample solution to the electrochemical cell containing the supporting electrolyte.

    • Record the electrochemical response using the optimized parameters.

    • Quantify the concentration of this compound in the sample using the previously constructed calibration curve or the standard addition method.

Selectivity, Reproducibility, and Stability

  • Selectivity: The selectivity of the sensor should be evaluated by testing its response to potential interfering species commonly found in the sample matrix, such as other phenolic compounds, sugars, and ascorbic acid.

  • Reproducibility: The reproducibility can be assessed by fabricating multiple electrodes independently and measuring their response to the same concentration of this compound. A low relative standard deviation (RSD) indicates good reproducibility.[12]

  • Stability: The stability of the sensor can be evaluated by measuring its response over a period of time (e.g., several days or weeks) or after repeated measurement cycles. A stable sensor will maintain a high percentage of its initial current response.[12]

These application notes and protocols provide a foundation for the development and application of electrochemical sensors for this compound detection. Researchers are encouraged to optimize the described procedures for their specific applications and electrode modification strategies.

References

Ethylvanillin as a Substrate in Enzymatic Biocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethylvanillin as a substrate in enzymatic biocatalysis, with a primary focus on its glycosylation. Additionally, its role as a modulator of cytochrome P450 enzyme activity is discussed, offering valuable insights for drug development and toxicology studies.

I. Enzymatic Glycosylation of this compound

The enzymatic glycosylation of this compound is a significant biocatalytic reaction that enhances its properties, such as water solubility and thermal stability. This biotransformation is primarily achieved through the action of α-glucosidases, which catalyze the transfer of a glucose moiety to the hydroxyl group of this compound.

A. Reaction Pathway: Glycosylation of this compound

The enzymatic reaction involves the transfer of a glucosyl group from a donor substrate, typically maltose (B56501), to this compound, resulting in the formation of ethyl vanillin-α-glucoside and glucose. This transglycosylation is catalyzed by α-glucosidase.

Glycosylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Enzyme α-Glucosidase (e.g., Agl2/XgtA from Xanthomonas campestris) This compound->Enzyme Maltose Maltose (Glycosyl Donor) Maltose->Enzyme EVG Ethyl Vanillin-α-Glucoside Enzyme->EVG Glucose Glucose Enzyme->Glucose

Caption: Enzymatic glycosylation of this compound by α-glucosidase.

B. Quantitative Data Summary

The efficiency of the enzymatic glycosylation of this compound is influenced by various factors, including the specific enzyme variant used and the reaction conditions. The following tables summarize key quantitative data from studies on this biocatalytic process.[1][2][3]

Table 1: Enzyme and Reaction Conditions for this compound Glycosylation

ParameterValueSource
Enzymeα-Glucosidase (Agl2/XgtA)Xanthomonas campestris
Glycosyl DonorMaltose-
Optimal pH4.0[1]
Optimal Temperature65°C[1]
Enzyme StabilityStable below 55°C[1]

Table 2: Product Yields in this compound Glycosylation

Enzyme VariantProductYield (%)Notes
Wild-Type XgtAEthyl Vanillin-α-GlucosideLow (unspecified)Suffers from product hydrolysis.[2]
L145I/S272T MutantEthyl Vanillin-α-Glucoside52.41%Improved transglycosylation activity and reduced hydrolysis.[2]
C. Experimental Protocol: Enzymatic Synthesis of Ethyl Vanillin-α-Glucoside

This protocol is a generalized procedure based on available literature for the enzymatic glycosylation of this compound using α-glucosidase.[1][2][4]

1. Materials and Reagents:

  • α-Glucosidase (e.g., XgtA from Xanthomonas campestris or its improved variants)

  • This compound

  • Maltose

  • Sodium acetate (B1210297) buffer (pH 4.0)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tubes or a temperature-controlled reactor)

  • Incubator or water bath

  • Quenching solution (e.g., heat inactivation or addition of a denaturing agent)

  • Analytical equipment (e.g., HPLC) for product analysis

2. Experimental Workflow:

Experimental_Workflow start Start prep Prepare Reactant Solutions (this compound, Maltose in Buffer) start->prep enzyme_add Add α-Glucosidase to Reaction Mixture prep->enzyme_add incubation Incubate at Optimal Temperature and pH (e.g., 37-65°C, pH 4.0) enzyme_add->incubation quenching Stop the Reaction (e.g., Heat Inactivation) incubation->quenching analysis Analyze Products (e.g., HPLC) quenching->analysis end End analysis->end

Caption: General experimental workflow for enzymatic glycosylation.

3. Detailed Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a stock solution of this compound in a suitable solvent if necessary, and then dilute it into the reaction buffer. An initial concentration of 0.5 g/L has been reported.[1]

    • Prepare a stock solution of maltose in the reaction buffer. The concentration of the glycosyl donor can be varied to optimize the reaction.

    • In a reaction vessel, combine the this compound and maltose solutions in the desired ratio in sodium acetate buffer (pH 4.0).

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C for some variants, up to 65°C for the wild-type enzyme's optimal activity, though stability is a concern at this temperature).[1]

    • Initiate the reaction by adding a predetermined amount of α-glucosidase. The specific activity of the purified recombinant AGL is reported to be 49.83 U/mg at 37°C and pH 4.0.[1]

    • Incubate the reaction for a specified period. It is important to monitor the reaction over time as prolonged incubation can lead to the hydrolysis of the synthesized ethyl vanillin-α-glucoside.[5]

  • Reaction Quenching and Analysis:

    • Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution that denatures the enzyme.

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of ethyl vanillin-α-glucoside, unreacted this compound, and glucose using a suitable analytical method such as HPLC.

II. This compound as a Modulator of Cytochrome P450 Activity

While not a substrate for conversion in the traditional sense, this compound has been shown to interact with and modulate the activity of cytochrome P450 (CYP) enzymes.[6][7][8] This is particularly relevant for drug development professionals, as CYP enzymes are crucial for the metabolism of a vast array of pharmaceuticals.

A. Summary of Effects
  • In Vitro Studies: In human liver microsomes, this compound at concentrations ranging from 8 to 128 μM showed no significant effect on the activity of five major human CYP450 enzymes: CYP2C9, CYP2E1, CYP3A4, CYP2B6, and CYP1A2.[6][7]

  • In Vivo Studies: In contrast to in vitro findings, oral administration of this compound to rats for seven consecutive days resulted in an increase in CYP2E1 activity and a decrease in CYP1A2 activity in rat liver microsomes.[6][7]

B. Logical Relationship Diagram

CYP_Interaction cluster_cyp Cytochrome P450 Enzymes (Rat Liver Microsomes) cluster_implication Implication EV This compound (Oral Administration in vivo) CYP2E1 CYP2E1 Activity EV->CYP2E1 Increases CYP1A2 CYP1A2 Activity EV->CYP1A2 Decreases Implication Potential for Drug Interactions with CYP2E1 and CYP1A2 Substrates CYP2E1->Implication CYP1A2->Implication

References

Application Note: Headspace Analysis of Ethylvanillin for Flavor Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the qualitative and quantitative analysis of ethylvanillin in food products using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is essential for flavor profiling, quality control, and authenticity studies.

Introduction

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a characteristic vanilla-like aroma that is significantly more potent than vanillin (B372448).[1][2][3][4][5] Its intense, sweet, and creamy notes make it a popular ingredient in a wide range of products, including baked goods, confectionery, beverages, and fragrances.[5][6] The analysis of this compound is crucial for ensuring product consistency, verifying authenticity, and understanding its contribution to the overall flavor profile.

Headspace analysis, particularly when combined with SPME and GC-MS, offers a sensitive and solvent-free method for the extraction and determination of volatile and semi-volatile compounds like this compound from complex food matrices.[7][8] This application note details a robust protocol for the headspace analysis of this compound, providing researchers with the necessary information to implement this method in their laboratories.

Experimental Protocols

Principle

This method utilizes headspace solid-phase microextraction (HS-SPME) to extract volatile and semi-volatile organic compounds, including this compound, from the headspace of a sample vial. The extracted analytes are then thermally desorbed in the gas chromatograph inlet and separated on a capillary column. Detection and quantification are achieved using a mass spectrometer.

Materials and Reagents
  • Standards: this compound (≥98% purity), Vanillin (for comparison, ≥99% purity)

  • Internal Standard (IS): Benzyl benzoate (B1203000) or isotope-labeled vanillin (e.g., Vanillin-d3)

  • Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte range including flavor compounds. Other fibers like 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) can also be effective.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of the sample matrix.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • SPME Autosampler: For automated and reproducible extraction and injection.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: For creating a calibration curve, spike appropriate amounts of the working standard solutions and a fixed amount of the internal standard into a blank matrix (a sample of the food product known to be free of this compound) or a suitable solvent in headspace vials.

Sample Preparation

The sample preparation will vary depending on the matrix:

  • Liquid Samples (e.g., Beverages, Milk):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the release of volatile compounds into the headspace.[9]

    • Add a known amount of the internal standard.

    • Immediately seal the vial with a magnetic screw cap.

  • Solid Samples (e.g., Baked Goods, Powders):

    • Weigh 1.0 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water to create a slurry.

    • Add 1.5 g of NaCl.

    • Add a known amount of the internal standard.

    • Immediately seal the vial.

  • Fatty Samples (e.g., Chocolate, Oils):

    • Weigh 1.0 g of the sample into a 20 mL headspace vial.

    • For solid fatty samples, gentle heating may be required to melt the sample.

    • Add a known amount of the internal standard.

    • Immediately seal the vial.

HS-SPME-GC-MS Analysis
  • SPME Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Incubation and Extraction:

    • Place the sealed vial in the autosampler tray.

    • Equilibrate the sample at a constant temperature (e.g., 80°C) for a set time (e.g., 20 minutes) with agitation to facilitate the release of volatiles into the headspace.[6]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • Desorption and GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 260°C) for thermal desorption of the analytes onto the GC column for a specified time (e.g., 5 minutes).[6]

    • The GC oven temperature program is initiated to separate the compounds.

    • The mass spectrometer is operated in either full scan mode for qualitative analysis or SIM mode for quantitative analysis.

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical method. The following tables summarize typical validation parameters and results from the analysis of this compound in food matrices.

Table 1: Optimized HS-SPME-GC-MS Parameters

ParameterValue
HS-SPME
SPME Fiber50/30 µm DVB/CAR/PDMS
Incubation Temperature80°C
Incubation Time20 min
Extraction Time30 min
Desorption Temperature260°C
Desorption Time5 min
GC-MS
GC ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at 1.0 mL/min
Injector ModeSplitless
Oven ProgramInitial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
MS IonizationElectron Ionization (EI) at 70 eV
MS ModeFull Scan (m/z 40-400) for identification, SIM for quantification
Quantifier Ion (this compound)m/z 166
Qualifier Ions (this compound)m/z 137, 109

Table 2: Method Validation Data for this compound Analysis

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Milk Powder0.05-90.0 - 100.01.9 - 5.1[6]
Infant Formula0.0062 - 0.0201-87.6 - 101.7< 5[10][11]
Vegetable Oil0.020.0589 - 101< 7.5[1][12]
Vanilla Products0.00133 - 0.0132 (ng/mL)---[2][13]

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the headspace analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing sample Food Sample (Solid/Liquid) homogenize Homogenization (if solid) sample->homogenize weigh Weigh/Pipette into Vial homogenize->weigh add_salt Add NaCl & Internal Standard weigh->add_salt seal Seal Vial add_salt->seal incubate Incubate & Equilibrate Headspace seal->incubate extract SPME Fiber Extraction incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect identify Compound Identification (Mass Spectra) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report

Caption: Workflow for this compound Analysis.

Logical Relationship for Method Optimization

This diagram shows the relationship between key experimental parameters and the desired outcomes in method development.

optimization_logic cluster_parameters Input Parameters cluster_outcomes Desired Outcomes spme_fiber SPME Fiber Type sensitivity High Sensitivity spme_fiber->sensitivity accuracy Good Accuracy spme_fiber->accuracy ext_temp Extraction Temperature ext_temp->sensitivity precision High Precision ext_temp->precision ext_time Extraction Time ext_time->sensitivity ext_time->precision sample_matrix Sample Matrix sample_matrix->accuracy robustness Method Robustness sample_matrix->robustness

Caption: Method Optimization Logic.

Conclusion

The HS-SPME-GC-MS method described provides a highly sensitive, selective, and robust approach for the analysis of this compound in various food matrices. By following the detailed protocols and optimizing the parameters as needed for specific sample types, researchers can effectively profile and quantify this important flavor compound. This will aid in quality control, product development, and the overall understanding of flavor chemistry.

References

Application Notes and Protocols: Ethylvanillin as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the use of ethylvanillin as a reference standard in analytical chemistry. This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a flavor and aroma similar to vanillin (B372448), but more potent. Due to its high purity and stability, it is widely used as a reference standard for the qualitative and quantitative analysis of flavorings in food, beverages, pharmaceutical formulations, and cosmetic products.

Properties of this compound Reference Standard

This compound is available as a certified reference material (CRM) from various suppliers, ensuring traceability to primary standards from organizations like USP and EP.[1] Key properties are summarized in Table 1.

PropertyValueReference
Chemical Formula C₉H₁₀O₃[2][3]
Molecular Weight 166.17 g/mol [2][3]
CAS Number 121-32-4[1][3][4]
Appearance Colorless or white solid/crystals[2][3]
Melting Point 74-77 °C[1][5]
Boiling Point 295 °C[3]
Solubility Slightly soluble in water. Soluble in ethanol, methanol (B129727), and acetonitrile.[2]
Purity ≥98%[5]
Storage 2-30°C in a well-closed container.[1]

Applications in Analytical Chemistry

This compound reference standard is primarily used for:

  • Method Development and Validation: Establishing and validating analytical methods for the quantification of this compound in various matrices.

  • Quality Control: Ensuring the identity and purity of this compound in raw materials and finished products.

  • Quantitative Analysis: Accurately determining the concentration of this compound in food products (e.g., dairy products, infant formula, baked goods), beverages, and pharmaceuticals.[1][4][6]

  • Adulteration Detection: Identifying the fraudulent addition of synthetic this compound to natural vanilla extracts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound

This protocol is based on established methods for the analysis of vanillin and this compound in various samples.[7][8]

Objective: To quantify the concentration of this compound in a liquid sample using an external standard calibration.

Materials:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • HPLC grade acetic acid or phosphoric acid

  • Sample containing this compound

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound reference standard.

    • Dissolve it in a 100 mL volumetric flask with methanol and dilute to the mark. This yields a stock solution of approximately 1000 µg/mL.

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an appropriate volume with the mobile phase to bring the expected this compound concentration within the calibration range.

    • For solid samples, perform a suitable extraction (e.g., solid-liquid extraction with methanol or acetonitrile) followed by dilution.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.2% phosphoric acid or 1% acetic acid).[7][8]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: Ambient.

    • UV Detection Wavelength: 254 nm.[7][8]

  • Analysis:

    • Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Analysis of this compound:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard_Prep->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (Peak Area) HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Standards Concentration_Calc Calculate Sample Concentration Data_Acquisition->Concentration_Calc Samples Calibration_Curve->Concentration_Calc

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of this compound

This protocol is suitable for the analysis of this compound in complex matrices like food products.

Objective: To identify and quantify this compound in a sample using GC-MS with an external standard.

Materials:

  • This compound reference standard

  • GC grade solvent (e.g., acetone, methanol)

  • Sample containing this compound

  • Volumetric flasks

  • Pipettes

  • Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5MS)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution and working standards of this compound in a suitable solvent (e.g., acetone) as described in the HPLC protocol.

    • Sample preparation may involve liquid-liquid extraction (e.g., with ether) or headspace SPME for volatile analysis. For colored samples, a cleanup step with Carbon-GCB may be necessary.[9]

  • GC-MS Conditions:

    • Injection Mode: Splitless or split, depending on the concentration.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound are m/z 166, 137, and 109.

  • Analysis:

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the prepared sample extracts.

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify this compound using the peak area from the SIM chromatogram and the calibration curve.

Workflow for GC-MS Analysis of this compound:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Identification Standard_Prep Prepare Standard Solutions GC_Injection Inject into GC-MS System Standard_Prep->GC_Injection Sample_Extraction Sample Extraction (LLE or SPME) Sample_Extraction->GC_Injection Separation_Detection Chromatographic Separation & Mass Spectrometry GC_Injection->Separation_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Separation_Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The performance of analytical methods for this compound quantification is summarized in Table 2.

Analytical TechniqueMatrixLinearity (R²)LODLOQRecovery (%)Reference
HPLC-FLDMilk Powder0.99980.06 µg/kg0.21 µg/kgN/A[10]
LC-MS/MSDairy Products>0.996.2-20.1 µg/kgN/A87.6-101.7[4][11][12]
GC-MSBeveragesN/AN/AN/A81-110[9]
HS-SPME-GC-MSMilk PowderN/A0.05 mg/kgN/A90.0-100[13]
HPLCVanilla ExtractN/AN/AN/AGood[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in the cited reference.

Method Validation Parameters

When using this compound as a reference standard to validate an analytical method, the following parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Validation Parameters:

Validation_Parameters Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOD Precision->LOQ

Caption: Key parameters for analytical method validation.

By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently use this compound as a reference standard for accurate and reliable analytical measurements.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a stronger vanilla-like aroma than its naturally occurring analogue, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Its widespread use in food products, beverages, and pharmaceuticals necessitates robust analytical methods to ensure quality control, detect adulteration, and monitor its presence alongside structurally similar compounds. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high separation efficiency, rapid analysis times, and minimal solvent consumption.[1][2] This application note provides a detailed overview and protocols for the separation of this compound from its related compounds using capillary electrophoresis.

Principle of Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. Neutral molecules can be separated using a modification called Micellar Electrokinetic Chromatography (MEKC), where surfactants are added to the buffer to form micelles that act as a pseudostationary phase.

Experimental Protocols

Capillary Zone Electrophoresis (CZE) for Charged Analytes

This protocol is suitable for the separation of this compound from other phenolic compounds that are ionized at a specific pH.

Instrumentation:

  • Capillary Electrophoresis System with a UV-Vis detector

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40-60 cm)

  • Data acquisition and analysis software

Reagents and Materials:

Procedure:

  • Buffer Preparation:

    • Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of disodium hydrogen phosphate in deionized water.[2]

    • Adjust the pH to 8.5 with sodium hydroxide.[2]

    • Add acetonitrile to a final concentration of 10% (v/v).[2]

    • Alternatively, for the separation of vanillin and o-vanillin, a buffer of 50 mmol/L borax (B76245) and 150 mmol/L disodium hydrogen phosphate at pH 7.5 can be used.[3]

  • Capillary Conditioning:

    • Before the first use, rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and the running buffer (30 min).

    • Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the running buffer (5 min).

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of this compound and related compounds in the running buffer or a suitable solvent (e.g., methanol-water mixture).

    • Prepare working standard mixtures by diluting the stock solutions with the running buffer to the desired concentrations.

    • For liquid samples (e.g., beverages): Dilute the sample with the running buffer.[2]

    • For solid samples (e.g., milk powder): A dispersive liquid-liquid microextraction (DLLME) can be employed.

      • Dissolve the sample in a solution at pH 5.5 with 8% (m/v) NaCl.

      • Inject a mixture of an extraction solvent (e.g., 120 µL CHCl3) and a disperser solvent (e.g., 0.8 mL tetrahydrofuran).

      • Centrifuge and collect the sedimented phase for analysis.[2][4][5]

  • Electrophoretic Conditions:

    • Applied Voltage: 15-25 kV[2][3]

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 200 nm.[2]

  • Data Analysis:

    • Identify the peaks based on the migration times of the standards.

    • Quantify the analytes using a calibration curve generated from the standard mixtures.

Micellar Electrokinetic Chromatography (MEKC) for Neutral and Charged Analytes

This protocol is effective for the simultaneous separation of both neutral and charged related compounds.

Instrumentation and Reagents:

  • Same as for CZE, with the addition of a surfactant such as Sodium Dodecyl Sulfate (SDS) or cetyltrimethylammonium hydroxide (CTAH).

Procedure:

  • Buffer Preparation:

    • Prepare a 50 mM phosphate buffer and add 2 mM CTAH.[1] Adjust the pH to 10.

    • Alternatively, a 25 mM sodium tetraborate buffer with 100 mM SDS at pH 9.3 can be used.[2]

  • Capillary Conditioning, Standard and Sample Preparation:

    • Follow the same procedures as for CZE.

  • Electrophoretic Conditions:

    • Applied Voltage: 20 kV[2]

    • Temperature: 20 °C[2]

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[2]

    • Detection: UV detection at 270 nm.[2]

  • Data Analysis:

    • Follow the same procedure as for CZE.

Data Presentation

The following tables summarize the quantitative data for the separation of this compound and related compounds using capillary electrophoresis.

Table 1: Separation Parameters for this compound and Related Compounds by CZE

CompoundMigration Time (min)Linearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)Recovery (%)
This compound< 35 - 802.6 - 4.34.1 - 5.292.1 - 104.4
Vanillin< 310 - 2401.0-99.4 - 101.2
o-Vanillin~ 610 - 2401.0-99.4 - 101.2
p-Hydroxybenzaldehyde--2 - 5--
Vanillic Acid--2 - 5--
Coumarin--2 - 5--

Data compiled from multiple sources.[1][2][3] Migration times can vary based on specific instrument and buffer conditions.

Table 2: Separation Parameters for this compound and Related Compounds by MEKC

CompoundAnalysis Time (min)Limit of Detection (µg/mL)
This compound< 8-
Vanillin< 8-
Vanillic Acid< 8-
4-Hydroxybenzoic Acid< 8-
4-Hydroxybenzaldehyde< 8-

Data from a comparative study with HPLC, specific LODs for MEKC were noted to be higher than HPLC.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the separation principle.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing Sample Sample (e.g., Food, Pharmaceutical) Dilution Dilution Sample->Dilution Extraction Extraction (e.g., DLLME) Sample->Extraction Standard Standard Compounds (this compound, etc.) Standard->Dilution Injection Hydrodynamic Injection Dilution->Injection Extraction->Injection Separation Electrophoretic Separation (CZE or MEKC) Injection->Separation Detection UV/Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Results (Concentration of Analytes) Quantification->Result

Caption: Experimental workflow for the analysis of this compound.

separation_principle cluster_capillary Capillary cluster_analytes Analyte Separation Capillary InjectionPoint {Injection Point | Mixture of Analytes} p1 InjectionPoint->p1 Detector {Detector | Separated Analytes} Analyte1 A Analyte1->Detector Analyte2 B Analyte2->Detector Analyte3 C Analyte3->Detector p1->Analyte1 High Mobility p2 p2->Analyte2 Medium Mobility p3 p3->Analyte3 Low Mobility

Caption: Principle of electrophoretic separation.

Conclusion

Capillary electrophoresis, in both its CZE and MEKC modes, provides a rapid, efficient, and reliable method for the separation and quantification of this compound from a range of structurally related compounds. The high resolving power of CE allows for the analysis of complex matrices with minimal sample preparation, making it a valuable tool for quality control in the food, beverage, and pharmaceutical industries. The presented protocols and data serve as a comprehensive guide for researchers and analysts in developing and validating their own CE methods for this compound analysis.

References

Application Note: Isotope Ratio Mass Spectrometry for Authenticating the Origin of Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with a flavor profile similar to vanillin (B372448), but significantly more potent. Due to its synthetic origin, it is considerably cheaper to produce than natural vanilla extract. Consequently, there is a potential for fraudulent adulteration of food and pharmaceutical products where natural vanilla flavoring is declared. Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for verifying the authenticity of flavoring compounds by determining the stable isotopic ratios of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H). These ratios, expressed in delta (δ) notation in parts per thousand (‰), provide a unique fingerprint of the compound's origin. This application note provides a detailed protocol for the use of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) to authenticate the origin of this compound.

While the natural occurrence of this compound is exceptionally rare and not well-documented isotopically, its synthetic counterpart is widely used. The primary application of IRMS for this compound is to confirm its synthetic origin, particularly in products claiming to contain only natural flavors. The isotopic signatures of synthetic this compound are distinct from those of natural vanillin derived from vanilla beans.

Principle of Isotope Ratio Mass Spectrometry

The isotopic composition of a molecule is determined by the source materials and the kinetic isotope effects of the chemical or biochemical reactions during its formation. Synthetic this compound is typically derived from petrochemical precursors, which have a different isotopic signature compared to the biogenic precursors of natural vanillin from the vanilla orchid, a CAM (Crassulacean Acid Metabolism) plant.[1] These differences in the stable isotope ratios of carbon (δ¹³C) and hydrogen (δ²H) allow for the differentiation between synthetic this compound and natural vanillin.

Quantitative Data Summary

The following tables summarize the typical isotopic values for synthetic this compound and natural vanillin. These values serve as a reference for authenticating the origin of this compound in a sample.

Table 1: Isotopic Composition of Synthetic this compound

Isotope RatioTypical Value (‰)Reference
δ¹³C-22.0[1]
δ²H-52 to -30[1]

Table 2: Comparative Isotopic Composition of Natural Vanillin

OriginIsotope RatioTypical Value (‰)Reference
Natural Vanillin (V. planifolia)δ¹³C-20.5 to -19.1[1]
δ²H-99 to -63[1]
Natural Vanillin (V. tahitensis)δ¹³C~ -16.5[1]
Synthetic Vanillin (from guaiacol)δ¹³C-36.2 to -24.9[1]
δ²H-150 to +50

Experimental Protocols

This section details the methodology for the analysis of this compound using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Sample Preparation

Proper sample preparation is crucial to isolate this compound from the sample matrix and to avoid isotopic fractionation.

a) Solid Samples (e.g., powders, crystals):

  • Accurately weigh approximately 1 mg of the solid sample for δ¹³C analysis and 4 mg for δ²H analysis into a clean vial.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution to remove any particulate matter.

b) Liquid Samples (e.g., flavor extracts, beverages):

  • For samples with high concentrations of this compound, a direct dilution with a suitable solvent may be sufficient.

  • For complex matrices or low concentrations, a liquid-liquid extraction is required:

    • Pipette a known volume of the liquid sample into a separatory funnel.

    • Add an equal volume of a non-polar organic solvent (e.g., diethyl ether, dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the dried extract in a known volume of a suitable solvent for GC-IRMS analysis.

Instrumentation: GC-IRMS

A high-resolution gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion or pyrolysis interface is required.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: An example program is as follows: initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized for the specific instrument and sample matrix.

    • Carrier Gas: Helium of high purity (99.999%) at a constant flow rate (e.g., 1.2 mL/min).

  • Interface:

    • For δ¹³C analysis: A combustion interface containing a copper oxide/platinum catalyst at high temperature (e.g., 950°C) to convert organic compounds to CO₂.

    • For δ²H analysis: A pyrolysis interface with a ceramic tube at high temperature (e.g., 1450°C) to convert organic compounds to H₂ gas.

  • Isotope Ratio Mass Spectrometer (IRMS):

    • Equipped with a Faraday cup collector system to simultaneously measure the ion beams of the different isotopes (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).

Data Acquisition and Analysis
  • Calibration: Calibrate the system using certified reference materials with known isotopic values. For δ¹³C, Vienna Pee Dee Belemnite (VPDB) is the international standard. For δ²H, Vienna Standard Mean Ocean Water (VSMOW) is used. Working standards (e.g., certified this compound or other organic compounds) should be analyzed periodically throughout the sample sequence to correct for instrument drift.

  • Sample Injection: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC-IRMS system.

  • Data Processing: The IRMS software will calculate the δ values for the this compound peak based on the measured isotope ratios relative to the reference gas injected during the analysis.

  • Origin Authentication: Compare the measured δ¹³C and δ²H values of the sample with the reference values in Tables 1 and 2. A sample of this compound is considered synthetic if its isotopic values fall within the established range for synthetic compounds and outside the range for natural vanillin.

Mandatory Visualizations

Ethylvanillin_Authentication_Workflow cluster_prep Sample Preparation cluster_analysis GC-IRMS Analysis cluster_data Data Analysis & Interpretation Sample Sample (Food/Pharma Product) Extraction Extraction / Dilution Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration GC_Separation Gas Chromatography Separation Concentration->GC_Separation Combustion_Pyrolysis Combustion (δ¹³C) / Pyrolysis (δ²H) GC_Separation->Combustion_Pyrolysis IRMS_Detection Isotope Ratio Mass Spectrometry Detection Combustion_Pyrolysis->IRMS_Detection Data_Processing Data Processing (δ value calculation) IRMS_Detection->Data_Processing Comparison Comparison with Reference Data Data_Processing->Comparison Authentication Origin Authentication Comparison->Authentication Logical_Relationship_for_Origin_Authentication cluster_input Measured Isotopic Values cluster_decision Decision Logic cluster_output Conclusion Measured_delta13C Measured δ¹³C Decision Values consistent with synthetic origin? Measured_delta13C->Decision Measured_delta2H Measured δ²H Measured_delta2H->Decision Synthetic Synthetic Origin Confirmed Decision->Synthetic Yes Natural_Suspect Inconsistent with Synthetic Origin (Further Investigation Needed) Decision->Natural_Suspect No

References

Application Notes and Protocols: Ethylvanillin in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylvanillin, a bio-based aromatic aldehyde, is emerging as a valuable platform molecule for the synthesis of novel polymers. Its inherent aromaticity, coupled with reactive hydroxyl and aldehyde functionalities, allows for its incorporation into a variety of polymer architectures, including polyesters, polyurethanes, and epoxy resins. The utilization of this compound aligns with the growing demand for sustainable and bio-derived materials, offering a potential alternative to petroleum-based monomers. These application notes provide an overview of the use of this compound in polymer chemistry, detailing synthetic protocols and material properties.

Application: Bio-based Polyesters from this compound-Derived Monomers

This compound can be chemically modified to produce diol monomers, which are then used in polycondensation reactions to synthesize aromatic polyesters. These polyesters are of interest for applications requiring good thermal and mechanical performance.

1.1. Synthesis of this compound-Derived Diol

A key intermediate for polyester (B1180765) synthesis is the conversion of this compound to a diol. This can be achieved through a two-step process involving hydroxyethylation followed by reduction.

1.2. Polyester Synthesis

The this compound-derived diol can be polymerized with various diacyl chlorides to yield polyesters. The properties of the resulting polymer can be tuned by the choice of the diacyl chloride.

Data Presentation: Thermal and Mechanical Properties of this compound-Based Polyesters

Polymer IDMonomer CompositionTg (°C)Tm (°C)Td, 5% (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
PE-1This compound-derived diol + Adipoyl chloride57.5 - 77.1166.5 - 190.5370.3 - 389.542 - 47284 - 316[1]
PE-2This compound-derived diol + Sebacoyl chloride~60~170~380--[1]

Note: The data presented is based on polyesters derived from a monomer synthesized from this compound. The specific diol and diacyl chlorides used in the cited literature may vary.

Experimental Protocol: Synthesis of Polyester from this compound-Derived Diol (Adapted from Vanillin Chemistry)[2]

  • Monomer Preparation: Synthesize the this compound-derived diol through an appropriate chemical route (e.g., hydroxyethylation and reduction).

  • Polymerization Setup: In a nitrogen-purged flask equipped with a magnetic stirrer, dissolve the this compound-derived diol (1.0 mmol) and anhydrous pyridine (B92270) (2.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Monomer Addition: Slowly add the diacyl chloride (e.g., adipoyl chloride, 1.0 mmol) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Polymer Precipitation: Pour the reaction mixture into a large volume of methanol (B129727) to precipitate the polyester.

  • Purification: Isolate the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 40 °C.

Logical Relationship: Synthesis of this compound-Based Polyester

polyester_synthesis This compound This compound modification Chemical Modification (e.g., Hydroxyethylation, Reduction) This compound->modification Step 1 diol This compound-Derived Diol polycondensation Polycondensation diol->polycondensation diacyl_chloride Diacyl Chloride diacyl_chloride->polycondensation polyester Polyester modification->diol polycondensation->polyester Step 2

Caption: Workflow for the synthesis of polyesters from this compound.

Application: this compound in Polyvinyl Alcohol (PVA) Nanofibers

This compound can be incorporated into polymer matrices to modify their properties. One such application is its immobilization in polyvinyl alcohol (PVA) nanofibers, which can be produced by electrospinning. This can enhance the thermal and mechanical stability of the resulting material.

Data Presentation: Properties of PVA/Ethylvanillin Nanofibers

PropertyPVAPVA/EthylvanillinReference
Fiber Diameter (nm)100 - 1700100 - 1700[3]
Melting Point (°C)-~55 (of immobilized this compound)[3]
Tensile Stress (MPa)-8.4 ± 2.8[3]

Experimental Protocol: Preparation of PVA/Ethylvanillin Nanofibers by Electrospinning[3]

  • Solution Preparation: Prepare a solution of polyvinyl alcohol (PVA) in an ethanol/water mixture. Dissolve this compound into the PVA solution to the desired concentration.

  • Electrospinning Setup: Load the PVA/ethylvanillin solution into a syringe equipped with a needle. Position the needle a fixed distance from a grounded collector plate.

  • Electrospinning Process: Apply a high voltage to the needle tip to initiate the electrospinning process. The polymer solution is ejected as a jet, which elongates and solidifies into nanofibers as the solvent evaporates.

  • Fiber Collection: Collect the nanofibers on the grounded collector to form a non-woven mat.

  • Drying: Dry the nanofiber mat under vacuum to remove any residual solvent.

Experimental Workflow: Electrospinning of PVA/Ethylvanillin Nanofibers

electrospinning_workflow cluster_solution Solution Preparation cluster_process Electrospinning PVA PVA Solution PVA/Ethylvanillin Solution PVA->Solution Solvent Ethanol/Water Solvent->Solution EV This compound EV->Solution Syringe Syringe Loading Solution->Syringe HV High Voltage Application Syringe->HV Jet Fiber Jet Ejection HV->Jet Collector Nanofiber Collection Jet->Collector Product PVA/Ethylvanillin Nanofiber Mat Collector->Product Final Product

Caption: Workflow for preparing PVA/Ethylvanillin nanofibers.

Application: this compound in Polyurethanes (Conceptual)

While specific examples of polyurethanes derived directly from this compound are not extensively detailed in the cited literature, the synthesis of polyurethanes from the analogous vanillin-derived diols has been demonstrated.[2] It is conceivable that this compound-derived diols could similarly be used to produce bio-based polyurethanes. The reaction would involve the polyaddition of the this compound-derived diol with a diisocyanate.

Experimental Protocol: Synthesis of Polyurethane from this compound-Derived Diol (Adapted from Vanillin Chemistry)[2]

  • Monomer Preparation: Synthesize the this compound-derived diol.

  • Reaction Setup: In a dry, nitrogen-purged flask, dissolve the this compound-derived diol (1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Isocyanate Addition: Slowly add the diisocyanate (e.g., hexamethylene diisocyanate, 1.0 mmol) to the reaction mixture.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification and Drying: Filter the polymer, wash with the non-solvent, and dry under vacuum.

Logical Relationship: Conceptual Synthesis of this compound-Based Polyurethane

polyurethane_synthesis This compound This compound modification Chemical Modification This compound->modification Step 1 diol This compound-Derived Diol polyaddition Polyaddition diol->polyaddition diisocyanate Diisocyanate diisocyanate->polyaddition polyurethane Polyurethane modification->diol polyaddition->polyurethane Step 2

Caption: Conceptual workflow for polyurethane synthesis from this compound.

Disclaimer: The provided protocols for polyester and polyurethane synthesis are adapted from established procedures for vanillin-derived monomers. Researchers should optimize reaction conditions for this compound-derived counterparts.

References

Troubleshooting & Optimization

Overcoming poor ethylvanillin crystal morphology in crystallization processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor ethylvanillin crystal morphology during crystallization processes.

Troubleshooting Guides

Issue: My this compound crystals are very fine needles or thin plates, leading to filtration and handling problems.

This is a common issue as this compound has a tendency to form high aspect-ratio crystals, which can lead to problems such as poor flowability, agglomeration, and difficulties during isolation and drying.[1]

Possible Causes and Solutions:

Cause Solution
Inappropriate Solvent System The choice of solvent significantly impacts crystal habit. Experiment with different solvent systems. For instance, using pure acetone (B3395972) as a solvent, especially when coupled with sonication, has been shown to produce a thick blade crystal habit. A binary solvent system of isopropanol (B130326) and water can yield a more desirable prismatic habit.[1]
High Supersaturation Rapidly generating high supersaturation can lead to the formation of many small, needle-like crystals. Controlling the rate of supersaturation is crucial. This can be achieved by optimizing the cooling rate or the addition rate of an anti-solvent. Lower supersaturation levels generally favor the growth of larger, more well-defined crystals.[2][3]
Ineffective Agitation Improper agitation can lead to localized high supersaturation and secondary nucleation, resulting in fine needles. Ensure consistent and appropriate agitation throughout the crystallization process. While high agitation can sometimes lead to crystal breakage, a slightly decreased metastable zone width has been observed with an increasing agitation rate, suggesting a nuanced effect.[1] The type of impeller can also influence agglomeration.[4]
Lack of Crystal Habit Modifier Certain additives can preferentially adsorb to specific crystal faces, inhibiting growth in that direction and altering the overall crystal habit. The addition of polyvinylpyrrolidone (B124986) (PVP) to an ethanol-water solution has been demonstrated to modify the crystal habit of this compound from thin, plate-like crystals to a more block-like morphology. This effect is dependent on the molecular weight and concentration of the PVP.[4]

Issue: My this compound crystals are heavily agglomerated.

Agglomeration, or the clumping together of crystals, is a frequent problem with needle-like or plate-like morphologies and can be exacerbated by certain process conditions.

Possible Causes and Solutions:

Cause Solution
High Aspect-Ratio Crystal Habit The primary cause of agglomeration is often the initial needle- or plate-like morphology. Address the crystal habit first by using the solvent and additive strategies mentioned above.
High Cooling Rate A rapid cooling rate can lead to high supersaturation and the formation of many small crystals that are prone to agglomeration. A slower cooling rate, such as 0.1°C/min, can promote the growth of larger, individual crystals.[5]
Inadequate Agitation Insufficient agitation can allow crystals to settle and stick together. Conversely, very high shear rates in agitated drying can sometimes promote particle breakage.[6] The agitation rate should be optimized to keep crystals suspended without causing excessive secondary nucleation or fracture.
Presence of Impurities Certain impurities can promote agglomeration. Ensure the purity of the starting material and solvents.
Use of Sonication Power ultrasound can be applied during crystallization to break up agglomerates and produce smaller, more uniform crystals. The sonication intensity and duration are key parameters to control.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal crystal morphology for this compound and why?

The ideal morphology for this compound is typically a prismatic or block-like shape. This is because such habits generally exhibit better flow properties, are less prone to agglomeration, and are easier to filter, wash, and dry compared to needle-like or thin plate-like crystals.[1]

Q2: How can I change the solvent system to improve crystal morphology?

Systematic solvent screening is recommended. Based on literature, a binary solvent of isopropanol and water has been shown to produce a prismatic habit for this compound, particularly when combined with thermal digestion (8 cycles).[1] Using pure acetone with sonication can yield a thick blade habit.[1] The choice of solvent affects the interactions between the solvent and the growing crystal faces, which in turn influences the crystal habit.

Q3: What is thermal digestion and how does it improve crystal morphology?

Thermal digestion, also known as Ostwald ripening, involves temperature cycling. The solution is gently heated to dissolve smaller, less stable crystals and then cooled to allow the material to deposit onto larger, more stable crystals. This process, repeated over several cycles, can lead to a narrower particle size distribution and a more equant crystal habit. For this compound, 8 cycles of thermal digestion in an isopropanol/water solvent system have been reported to yield a prismatic habit.[1]

Q4: How does sonication affect this compound crystallization?

Sonication introduces high-energy ultrasonic waves into the crystallization medium. This can have several effects:

  • Nucleation: It can induce nucleation, often leading to smaller and more uniform crystals.[7]

  • Deagglomeration: The cavitation bubbles generated by ultrasound can break up existing agglomerates.

  • Crystal Habit Modification: Sonication can alter the crystal habit. For instance, using sonication with acetone as a solvent for this compound resulted in a thick blade habit.[1] The effectiveness of sonication depends on parameters like frequency, power, and duration.[7][8]

Q5: What concentration of PVP should I use to modify the crystal habit?

Quantitative Data Summary

Parameter Condition Observed Effect on this compound Crystal Morphology
Solvent Pure Acetone (with sonication)Thick blade habit[1]
Isopropanol/Water (with 8 cycles of thermal digestion)Prismatic habit[1]
Additive Polyvinylpyrrolidone (PVP) in ethanol-waterChange from thin plate-like to block-like[4]
Cooling Rate (for Vanillin) 0.1°C/minYields stable Form I crystals (rod-like)[5]
Swift CoolingCan lead to metastable Form II (thin needle-like)[5]
Agitation Rate Increasing agitationSlightly decreases the metastable zone width[1]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol is adapted from a procedure for vanillin (B372448) and can be used as a starting point for this compound.[5]

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of isopropanol and water) in a jacketed glass crystallizer equipped with an agitator. Heat the solution to a temperature that ensures complete dissolution (e.g., 40-60°C).

  • Cooling: Once the this compound is fully dissolved, begin the cooling process. A controlled, slow cooling rate is recommended to avoid rapid supersaturation. A rate of 0.1°C/min is a good starting point.[5]

  • Seeding (Optional): If seeding is desired to control crystal size and form, add a small quantity of high-quality this compound seed crystals once the solution becomes slightly supersaturated.

  • Crystal Growth: Continue to cool the solution at a controlled rate to the final crystallization temperature (e.g., 5-10°C). Maintain agitation to keep the crystals suspended.

  • Isolation: Once crystallization is complete, filter the crystal slurry using a Buchner funnel under reduced pressure.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Characterization of Crystal Morphology using Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Ensure the this compound crystal sample is completely dry.[10]

    • Mount a small, representative sample of the crystals onto an SEM stub using double-sided carbon adhesive tape.[11]

    • Gently press the crystals onto the tape to ensure good adhesion. Tap the stub to remove any loose crystals.[11]

    • For non-conductive organic crystals like this compound, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[12][13]

  • SEM Analysis:

    • Load the coated sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage and beam current.

    • Focus the electron beam on the sample and acquire images at various magnifications to observe the overall crystal habit, surface features, and the degree of agglomeration.

Diagrams

experimental_workflow Experimental Workflow for this compound Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis dissolution Dissolve this compound in Solvent heating Heat to Dissolve dissolution->heating cooling Controlled Cooling heating->cooling seeding Seeding (Optional) cooling->seeding growth Crystal Growth seeding->growth filtration Filtration growth->filtration washing Washing filtration->washing drying Drying washing->drying sem SEM Analysis drying->sem

Caption: A typical experimental workflow for this compound crystallization and analysis.

troubleshooting_logic Troubleshooting Poor Crystal Morphology start Poor Crystal Morphology (Needles/Plates) cause1 Inappropriate Solvent? start->cause1 cause2 High Supersaturation? cause1->cause2 No solution1 Screen Solvents (e.g., Acetone, IPA/Water) cause1->solution1 Yes cause3 Ineffective Agitation? cause2->cause3 No solution2 Reduce Cooling Rate/ Anti-solvent Addition Rate cause2->solution2 Yes cause4 No Habit Modifier? cause3->cause4 No solution3 Optimize Agitation Speed & Impeller cause3->solution3 Yes solution4 Add PVP cause4->solution4 Yes

Caption: A logical guide for troubleshooting poor this compound crystal morphology.

References

Improving the yield and purity of ethylvanillin synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylvanillin Synthesis

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Q: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors related to reaction conditions, reagent quality, and reaction type.

  • Suboptimal Temperature: Temperature is a critical parameter. For the Reimer-Tiemann reaction, temperatures between 55-60°C are optimal for achieving high yields, which can reach up to 81%.[1] Temperatures below this range can lead to incomplete reactions due to fewer active molecules, while temperatures above 60°C may promote the formation of undesirable by-products.[1] For the glyoxylic acid route, the condensation reaction temperature is optimally between 27-29°C, while the subsequent oxidation step is best performed between 91-95°C.[2]

  • Incorrect Molar Ratios: The stoichiometry of your reactants is crucial.

    • In the Reimer-Tiemann synthesis using o-ethoxyphenol and chloroform (B151607), an optimized molar ratio of o-ethoxyphenol:chloroform:sodium hydroxide (B78521):triethylamine (B128534) is 1:1.2:4.0:0.025.[1][3] Using too much or too little chloroform or sodium hydroxide can lead to side reactions or incomplete conversion.[1]

    • For the glyoxylic acid method, the molar ratio of glyoxylic acid to ethyl guaiacol (B22219) to sodium hydroxide should be approximately 1:1.0-1.2:2-4.[2]

  • Improper pH Control: The pH of the reaction medium significantly influences the reaction pathway. In the glyoxylic acid synthesis, the condensation reaction should be maintained at a pH of 8-11, while the oxidation step requires a pH of 10-11.[2] A pH greater than 12 is also cited as effective for simultaneous condensation and oxidation.[2]

  • Catalyst Issues: The choice and concentration of the catalyst are vital. In a phase-transfer catalyzed Reimer-Tiemann reaction, a triethylamine to o-ethoxyphenol ratio of 2.0-2.5% gives the highest yield.[1] For the glyoxylic acid route, various catalysts including quaternary ammonium (B1175870) salts for condensation and molybdenum-containing multicomponent catalysts for oxidation can significantly improve yields.[2]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. The condensation step in the glyoxylic acid route typically requires 3.5-5 hours, while the oxidation step can take 7-8 hours.[2]

Below is a troubleshooting workflow for diagnosing low yield:

LowYieldTroubleshooting start Low Yield Detected cond_check Review Reaction Conditions start->cond_check reagent_check Assess Reagents & Stoichiometry start->reagent_check protocol_check Verify Protocol Execution start->protocol_check temp Is Temperature Optimal? cond_check->temp ph Is pH Correct for Each Step? cond_check->ph ratio Are Molar Ratios Correct? reagent_check->ratio catalyst Is Catalyst Active & Concentration Right? reagent_check->catalyst time Was Reaction Time Sufficient? protocol_check->time temp->ph Yes adjust_temp Adjust Temperature (e.g., 55-60°C for R-T) temp->adjust_temp No ph->ratio Yes adjust_ph Adjust pH with Acid/Base ph->adjust_ph No ratio->catalyst Yes adjust_ratio Recalculate & Adjust Reagent Amounts ratio->adjust_ratio No catalyst->time Yes adjust_catalyst Use Fresh Catalyst & Optimize Ratio catalyst->adjust_catalyst No adjust_time Increase Reaction Time time->adjust_time No end Yield Improved time->end Yes adjust_temp->end adjust_ph->end adjust_ratio->end adjust_catalyst->end adjust_time->end

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Issue 2: Product Impurity

Q: My final this compound product shows significant impurities after analysis. What are the common impurities and how can I improve the purity?

A: Product purity is compromised by side reactions and incomplete purification.

  • Common Impurities: Depending on the synthesis route, common impurities can include unreacted starting materials (e.g., guaiacol, p-hydroxybenzaldehyde), isomers (e.g., isovanillin), and over-alkylation products (e.g., 3,5-diethoxy-4-hydroxybenzaldehyde).[4][5][6] Oxidation of the aldehyde can also lead to the formation of vanillic acid.[5][6]

  • Causes of Impurity:

    • Side Reactions: In the Reimer-Tiemann reaction, para-formylation can occur in addition to the desired ortho-formylation. High temperatures can also lead to the formation of polymeric by-products.[1]

    • Over-Ethylation: In syntheses involving an ethoxylation step, such as the reaction of 3-chloro-4-hydroxybenzaldehyde (B1581250) with sodium ethoxide, a potential side product is 3,5-diethoxy-4-hydroxybenzaldehyde.[4]

  • Purification Strategies:

    • Acidification & Extraction: After the reaction, the mixture should be cooled and carefully acidified (e.g., with sulfuric or hydrochloric acid to a pH of 2-3) to precipitate the crude product.[1][4] This is followed by extraction with a suitable organic solvent like diethyl ether or chloroform.[1][4]

    • Recrystallization: This is a crucial step for achieving high purity. The crude solid can be dissolved in hot water or an ethanol-water mixture, treated with activated carbon to remove colored impurities, filtered while hot, and then cooled to allow the purified this compound to crystallize.[1][7]

    • Vacuum Distillation: For the glyoxylic acid route, purification by vacuum distillation is an effective method to obtain high-purity white crystals of this compound.[2][7]

    • Analytical Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess the final purity of the product and identify any remaining impurities.[5][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? A: The most common industrial methods are the guaiacol-glyoxylic acid route and the Reimer-Tiemann reaction.[7][11][12]

  • Guaiacol-Glyoxylic Acid Route: This method involves the condensation of an ethyl guaiacol precursor (guaethol or o-ethoxyphenol) with glyoxylic acid, followed by oxidation and decarboxylation to yield this compound.[7][11][13][14] This route is often preferred for large-scale production due to its relatively low cost and fewer waste products.[7][11]

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of a phenol (B47542) (in this case, guaethol) using chloroform in a basic solution.[1][15] It is a classic method for introducing an aldehyde group onto a phenolic ring.[15]

  • Other Routes: Other reported syntheses start from materials like safrole, p-cresol, or p-hydroxybenzaldehyde, involving steps like chlorination or bromination followed by etherification.[4][16]

Q2: How does this compound differ from vanillin (B372448)? A: this compound is a synthetic homologue of vanillin. The key structural difference is the presence of an ethoxy group (-OCH₂CH₃) in this compound, whereas vanillin has a methoxy (B1213986) group (-OCH₃).[7][14] This small change makes this compound's aroma 3-4 times more potent than that of vanillin.[7][13]

Q3: What are the key safety precautions when synthesizing this compound? A: Standard laboratory safety protocols should be strictly followed. Key hazards include:

  • Corrosive Reagents: Strong bases (NaOH, KOH) and acids (H₂SO₄, HCl) are used. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Toxic and Volatile Reagents: Chloroform, used in the Reimer-Tiemann reaction, is toxic and volatile. All work should be conducted in a well-ventilated fume hood.[15]

  • Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic once initiated.[15] Ensure proper temperature control and be prepared for rapid heating.

Data Summary: Reaction Parameters and Yields

The following tables summarize quantitative data from various synthesis methods to aid in comparison and optimization.

Table 1: Glyoxylic Acid Route - Reaction Conditions and Yields

Step Reactants Molar Ratio (Glyoxylic Acid:Ethyl Guaiacol:NaOH) Temperature (°C) Time (h) Yield (%) Reference
Condensation Glyoxylic Acid, Ethyl Guaiacol, NaOH 1:1.1-1.2:2.2-2.3 27-29 3.5-5 81.3-85.8 [2]
Oxidation Condensation Product, Catalyst - 91-95 7-8 95.0-98.7 [2]

| One-Pot | Glyoxylic Acid, Ethyl Guaiacol, NaOH | 1:1.0-1.2:2-4 | 40-100 | - | 86.3 |[2] |

Table 2: Reimer-Tiemann Route (Microfluidic) - Reaction Conditions and Yields

Parameter Optimal Condition Effect on Yield Reference
Molar Ratio (o-ethoxyphenol:CHCl₃:NaOH:Catalyst) 1:1.2:4.0:0.025 Deviation leads to lower yield [1][3]
Temperature 55-60°C Lower temp: incomplete reaction; Higher temp: side products [1]
Flow Rate (Microfluidic) 6 mL/min Rates >8mL/min decrease yield [1]

| Overall Yield | - | Up to 82.3% |[1][3][12] |

Experimental Protocols

Protocol 1: this compound Synthesis via Reimer-Tiemann Reaction (Microfluidic)

This protocol is based on a continuous flow microfluidic technique.[1]

1. Reagent Preparation:

  • Prepare a solution of o-ethoxyphenol (0.05 mol), ethanol (B145695) (20 mL), chloroform (0.06 mol), and triethylamine (2.5% ratio to ethoxyphenol).

  • Prepare a separate aqueous solution of sodium hydroxide (NaOH) (0.2 mol).

2. Reaction Setup:

  • Use a microfluidic reactor system with two inlet pumps, a mixing junction, and a reaction coil (e.g., 45 mL volume).

  • Immerse the reaction coil in a water bath set to 55°C.

3. Synthesis:

  • Pump the two prepared solutions into the microfluidic reactor at a combined flow rate of 6 mL/min.

  • Allow the reaction to proceed through the heated coil.

4. Work-up and Purification:

  • Collect the product mixture from the reactor outlet and cool it.

  • Add sulfuric acid dropwise until the pH of the solution is 2-3, which will precipitate a red solid.[1]

  • Filter the crude product and wash it three times with ethanol.

  • Take the filtrate and perform steam distillation until no more oil droplets are observed.

  • Cool the residual solution to form more red solids. Extract these solids three times with diethyl ether.

  • Combine the extracted solids with the initially filtered product. Dissolve the combined solids in hot water to separate impurities.

  • Cool the aqueous solution, filter the resulting crystals, and dry them to obtain yellow crystalline this compound.[1]

Protocol 2: this compound Synthesis via Glyoxylic Acid Route

This protocol describes the synthesis from ethyl guaiacol and glyoxylic acid.[2][7][11]

GlyoxylicAcidWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Work-up & Purification r1 Ethyl Guaiacol condensation 1. Condensation (pH 8-11, 27-29°C) r1->condensation r2 Glyoxylic Acid r2->condensation r3 NaOH Solution r3->condensation r4 Catalyst r4->condensation oxidation 2. Oxidation (pH 10-11, 91-95°C) condensation->oxidation Intermediate: Mandelic Acid Derivative acidification 3. Acidification & Decarboxylation (H₂SO₄ to pH 2-3) oxidation->acidification extraction 4. Solvent Extraction acidification->extraction distillation 5. Vacuum Distillation or Recrystallization extraction->distillation product Final Product: High-Purity this compound distillation->product

Caption: Workflow for this compound Synthesis via the Glyoxylic Acid Route.

1. Condensation:

  • In a reactor, combine ethyl guaiacol and glyoxylic acid in a molar ratio of approximately 1.1:1.

  • Add a sodium hydroxide solution to adjust the pH to between 8 and 11.[2] A quaternary ammonium salt can be used as a catalyst.[2]

  • Maintain the reaction temperature between 27-29°C for 3.5 to 5 hours.[2]

2. Oxidation:

  • To the resulting solution containing the mandelic acid derivative, add an oxidation catalyst (e.g., a copper or molybdenum-based catalyst).[2]

  • Adjust the pH to 10-11 and heat the mixture to 91-95°C for 7-8 hours while bubbling air or oxygen through the solution.[2]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture.

  • Acidify the solution with 50% sulfuric acid to facilitate decarboxylation and precipitate the crude this compound.[2]

  • Extract the product with an organic solvent.

  • Purify the extracted product by vacuum distillation or recrystallization to obtain pure, white this compound crystals.[2][7]

References

Technical Support Center: Optimization of Ethylvanillin Extraction from Solid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ethylvanillin extraction from solid samples.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Low Recovery of this compound

Q: We are experiencing low recovery of this compound from our solid samples. What are the potential causes and how can we troubleshoot this?

A: Low recovery of this compound can stem from several factors, from sample preparation to the extraction technique itself. Here is a step-by-step guide to diagnose and resolve the issue:

  • Incomplete Extraction:

    • Cause: The chosen solvent may not be optimal for this compound, or the extraction time and temperature are insufficient. This compound is soluble in ethanol, ether, chloroform, and alkali hydroxide (B78521) solutions, and slightly soluble in water.[1]

    • Solution:

      • Ensure you are using an appropriate solvent. Ethanol and methanol (B129727) are commonly used for extraction.[2][3]

      • Increase the extraction time or temperature within the stability limits of this compound to enhance extraction efficiency.

      • For methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), optimize the power and irradiation time.[2]

      • Ensure the sample is finely ground to maximize the surface area for extraction.

  • Analyte Degradation:

    • Cause: this compound can degrade at high temperatures or in inappropriate pH conditions. When heated to decomposition, it emits acrid smoke and irritating fumes.[1] Aqueous solutions of this compound are acidic to litmus (B1172312) paper.

    • Solution:

      • Avoid excessive temperatures during extraction and solvent evaporation steps. For MAE, selective heating of polar molecules within the plant tissue by using a non-polar solvent can minimize thermal degradation.[4]

      • Control the pH of the extraction medium. This compound is more stable in neutral to slightly acidic conditions.

      • Protect samples from light, as prolonged exposure can lead to degradation.

  • Matrix Effects:

    • Cause: Components in the sample matrix can interfere with the extraction process, preventing the complete release of this compound.

    • Solution:

      • Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.

      • Utilize advanced extraction techniques like Headspace Solid-Phase Microextraction (HS-SPME) which can minimize matrix effects.

Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)

Q: Our HPLC analysis of this compound extracts shows significant peak tailing. What could be causing this and how can we improve the peak shape?

A: Peak tailing in HPLC is a common problem that can affect the accuracy of quantification. Here are the primary causes and solutions:

  • Secondary Interactions with the Stationary Phase:

    • Cause: Residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column can interact with the polar functional groups of this compound, leading to tailing.

    • Solution:

      • Use an end-capped HPLC column to minimize exposed silanol groups.

      • Lower the pH of the mobile phase (e.g., to pH 2-3) to suppress the ionization of silanol groups.

      • Add a competing base to the mobile phase in small concentrations to saturate the active sites on the stationary phase.

  • Column Overload:

    • Cause: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution:

      • Dilute the sample extract before injection.

      • Use a column with a higher loading capacity.

  • Extra-Column Volume:

    • Cause: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution:

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly connected to avoid dead volumes.

Issue 3: Matrix Interference in Sample Analysis

Q: We are observing significant matrix interference during the analysis of this compound in complex food samples. How can we mitigate this?

A: Matrix interference is a common challenge in the analysis of trace compounds in complex samples. Here are some strategies to address this issue:

  • Sample Preparation and Clean-up:

    • Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts this compound while leaving interfering compounds in the original sample matrix.

    • Solid-Phase Extraction (SPE): Employ an SPE cartridge that retains this compound while allowing interfering compounds to pass through, or vice versa.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for cleaning up a wide variety of food matrices.

  • Advanced Extraction Techniques:

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique is highly selective for volatile and semi-volatile compounds like this compound and significantly reduces matrix effects as the fiber is exposed to the headspace above the sample rather than the sample itself.

  • Chromatographic and Detection Methods:

    • High-Resolution Chromatography: Use a high-efficiency HPLC or GC column to separate this compound from interfering peaks.

    • Mass Spectrometry (MS) Detection: Couple your chromatography system with a mass spectrometer. Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can provide high selectivity and sensitivity, effectively eliminating matrix interference.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for Solid-Phase Microextraction (SPME) of this compound?

A1: The key parameters to optimize for SPME include the type of fiber coating, extraction temperature, extraction time, and sample volume. For volatile and semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point. Optimization is crucial and can be performed using a design of experiments (DoE) approach to identify the most significant factors and their optimal levels.[5]

Q2: What are the advantages of using Ultrasound-Assisted Extraction (UAE) for this compound?

A2: UAE offers several advantages, including reduced extraction times, lower solvent consumption, and increased extraction efficiency compared to conventional methods. The ultrasonic waves create cavitation bubbles that collapse near the sample matrix, causing cell wall disruption and enhancing the release of intracellular compounds like this compound.[3]

Q3: What are the main considerations for Microwave-Assisted Extraction (MAE) of this compound?

A3: For MAE, critical parameters to optimize include microwave power, irradiation time, solvent type, and solvent-to-sample ratio. The choice of solvent is particularly important; polar solvents absorb microwave energy and heat up, while non-polar solvents are transparent to microwaves, allowing for selective heating of the polar components within the sample matrix.[4][6] This can be advantageous for thermally sensitive compounds like this compound.

Q4: Can this compound degrade during extraction? What conditions should be avoided?

A4: Yes, this compound can degrade under certain conditions. High temperatures can cause decomposition.[1] It is also sensitive to pH, with potential for degradation in strongly alkaline or acidic conditions. Exposure to light can also lead to degradation. Therefore, it is recommended to use moderate temperatures, control the pH of the extraction medium, and protect samples from light.

Data Presentation

Table 1: Optimized Parameters for Solid-Phase Microextraction (SPME) of Vanillinoids

ParameterOptimized ValueReference
Fiber Type 50/30 µm DVB/CAR on PDMS[5]
Extraction Temperature 110 °C[5]
Extraction Time 55 min[5]
Equilibration Time 15 min[5]
Desorption Temperature 280 °C[5]
Desorption Time 1.5 min[5]

Table 2: Comparison of Extraction Methods for Vanillin (B372448)

Extraction MethodSolventTemperature (°C)TimeVanillin Yield (%)Reference
MAE Dehydrated EthanolN/A120 s1.80[2]
UAE Dehydrated EthanolN/A120 s0.99[2]
Conventional Dehydrated EthanolN/A24 h x 31.25[2]
UAE (Horn) 40% Ethanol301 hN/A (560 ppm)[3][7]
Hot Water Bath 50% Ethanol5615 hN/A (650 ppm)[3][7]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Weigh 1-5 g of the finely ground solid sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler incubator at the optimized temperature (e.g., 110°C) for a set equilibration time (e.g., 15 minutes) with agitation.[5]

  • Extraction: Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR on PDMS) into the headspace of the vial and expose it for the optimized extraction time (e.g., 55 minutes) at the same temperature.[5]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption at the optimized temperature (e.g., 280°C) for the optimized time (e.g., 1.5 minutes).[5]

  • Analysis: Start the GC or GC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Place a known amount (e.g., 5 g) of the ground solid sample into an extraction vessel.

  • Solvent Addition: Add a specific volume of the chosen extraction solvent (e.g., dehydrated ethanol) to achieve the desired solvent-to-sample ratio.

  • Ultrasonication: Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.

  • Extraction: Apply ultrasonic irradiation at a specific power (e.g., 500-750 W) and frequency (e.g., 20 kHz) for the optimized duration (e.g., 120 seconds).[8]

  • Filtration: After extraction, filter the mixture to separate the solid residue from the extract.

  • Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Place a known amount (e.g., 5 g) of the ground solid sample into a microwave-safe extraction vessel.

  • Solvent Addition: Add a specific volume of the chosen extraction solvent (e.g., dehydrated ethanol).

  • Extraction: Place the vessel in the microwave extractor and apply microwave irradiation at a set power (e.g., 900 W) and frequency (e.g., 2450 MHz) for the optimized time (e.g., 120 seconds).[8]

  • Cooling: Allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to remove the solid material.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

  • Reconstitution: Dissolve the resulting extract in a precise volume of an appropriate solvent for subsequent analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Solid Sample grinding Grinding sample->grinding weighing Weighing grinding->weighing extraction_method Extraction (SPME, UAE, or MAE) weighing->extraction_method cleanup Sample Cleanup (Filtration/SPE) extraction_method->cleanup analysis Instrumental Analysis (HPLC/GC-MS) cleanup->analysis data Data Processing analysis->data

Caption: General experimental workflow for this compound extraction.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery incomplete_extraction Incomplete Extraction start->incomplete_extraction degradation Analyte Degradation start->degradation matrix_effects Matrix Effects start->matrix_effects optimize_params Optimize Solvent, Time, & Temperature incomplete_extraction->optimize_params Address control_conditions Control pH & Temperature, Protect from Light degradation->control_conditions Address cleanup Implement Sample Cleanup (SPE) matrix_effects->cleanup Address

Caption: Troubleshooting logic for low this compound recovery.

References

Strategies to prevent the degradation of ethylvanillin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethylvanillin during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation from several factors:

  • pH: this compound is most stable in neutral to slightly acidic conditions. It is prone to oxidation in alkaline environments, which can lead to the formation of ethyl vanillic acid.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[2] It is recommended to keep samples and standards cool and perform extractions at room temperature or below whenever possible.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][4] Samples should be protected from light by using amber vials or by working in a dimly lit environment.

  • Oxidation: As a phenolic aldehyde, this compound is susceptible to oxidation, which can be catalyzed by the presence of oxygen, metal ions, or other oxidizing agents.[1][5] This can result in the formation of ethyl vanillic acid and other degradation products.

  • Enzymatic Activity: In biological samples, enzymatic activity can metabolize this compound. It is crucial to inactivate enzymes during the sample preparation process.

Q2: What are the common degradation products of this compound?

A2: The most common degradation product of this compound is ethyl vanillic acid, which is formed through the oxidation of the aldehyde group.[1] Under severe conditions such as high heat, further decomposition can occur, leading to the emission of acrid smoke and irritating fumes.[6][7]

Q3: What are the best practices for storing this compound stock solutions and prepared samples?

A3: To ensure the stability of this compound solutions and samples, the following storage conditions are recommended:

  • Temperature: Store stock solutions and prepared samples at low temperatures, ideally at 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Light Protection: Always use amber vials or containers wrapped in aluminum foil to protect solutions from light.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • pH: Ensure the solvent used for the stock solution is neutral or slightly acidic. Avoid alkaline conditions.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions and samples to avoid multiple freeze-thaw cycles, which can accelerate degradation.

Q4: Which solvents are recommended for preparing this compound standards and samples?

A4: this compound is soluble in various organic solvents. For analytical purposes, the following are commonly used:

  • Methanol (B129727) and ethanol (B145695) are suitable for preparing stock solutions.[8][9][10]

  • Acetonitrile is also a good solvent and is often used in mobile phases for HPLC analysis.

  • For sample extraction, the choice of solvent will depend on the matrix. Common extraction solvents include methanol, ethanol, and acetonitrile.[9][11] It is crucial to use high-purity solvents to avoid introducing contaminants that could catalyze degradation.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples?

A5: Matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[12][13] Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[11][14][15]

  • Chromatographic Separation: Optimize the HPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly by High-Performance Liquid Chromatography (HPLC).

Issue 1: Low or No this compound Peak in the Chromatogram
Possible Cause Troubleshooting Steps
Degradation during sample preparation - Review your sample preparation protocol. Ensure the pH is controlled, the temperature is kept low, and samples are protected from light.[5] - Consider adding an antioxidant to your sample preparation buffer. - Prepare a fresh sample and analyze it immediately to see if the peak area is restored.
Adsorption to container surfaces - Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
Improper storage - Ensure samples are stored at the recommended temperature and protected from light.[5] - Avoid repeated freeze-thaw cycles.
Instrumental Issues - Check for leaks in the HPLC system. - Ensure the mobile phase is properly degassed. - Verify that the detector lamp is functioning correctly.
Issue 2: Peak Tailing or Asymmetry for the this compound Peak
Possible Cause Troubleshooting Steps
Secondary interactions with the stationary phase - The phenolic hydroxyl group of this compound can interact with residual silanols on the silica-based C18 column, causing peak tailing.[17][18] - Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to suppress the ionization of silanol (B1196071) groups.[18] - Use a column with a highly deactivated stationary phase or an end-capped column.[18][19]
Column overload - Dilute the sample or inject a smaller volume.[17]
Column contamination or degradation - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Extra-column band broadening - Minimize the length and internal diameter of tubing between the injector, column, and detector.[20]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Sample degradation over time in the autosampler - Use a cooled autosampler to maintain sample stability during the analytical run.
Inconsistent sample preparation - Ensure that all samples and standards are treated identically during the preparation process. Use precise and consistent volumes and timings.
Mobile phase instability - Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is well-mixed.
Matrix effects - Implement strategies to mitigate matrix effects as described in the FAQs.[12][13]

Quantitative Data on this compound Degradation

The following tables provide an overview of the expected stability of this compound under various conditions. These are generalized data based on the known chemical properties of phenolic aldehydes and should be confirmed with in-house stability studies.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 24 hours

pHEstimated % RecoveryPrimary Degradation Product
3.0> 98%Minimal degradation
5.0> 98%Minimal degradation
7.0~ 95%Ethyl vanillic acid
9.0~ 80%Ethyl vanillic acid
11.0< 60%Ethyl vanillic acid and other products

Table 2: Effect of Temperature on this compound Stability in Neutral Aqueous Solution for 24 hours

TemperatureEstimated % Recovery
4°C> 99%
25°C~ 95%
40°C~ 85%
60°C< 70%

Table 3: Effect of Light Exposure on this compound Stability in Neutral Aqueous Solution at 25°C for 8 hours

ConditionEstimated % Recovery
Stored in the dark> 98%
Exposed to ambient laboratory light~ 90%
Exposed to direct UV light (254 nm)< 75%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.[11][21][22][23]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C for 4 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 2 hours.

  • Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 4 hours, protected from light.

  • Dilute with mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a vial containing solid this compound in an oven at 80°C for 24 hours.

  • Dissolve the heated solid in methanol and dilute for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 8 hours.

  • Dilute the solution with mobile phase for HPLC analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix

This protocol provides a general method for extracting this compound from a liquid sample, such as a beverage or a dissolved food product.[24][25][26][27]

1. Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample, pH adjusted to ~3-4 with a suitable acid (e.g., phosphoric acid)

2. SPE Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Pass 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Ethyl_Vanillic_Acid Ethyl Vanillic Acid This compound->Ethyl_Vanillic_Acid Oxidation (Alkaline pH, Oxidizing Agents) Other_Degradation_Products Other Degradation Products This compound->Other_Degradation_Products Photodegradation (UV Light) This compound->Other_Degradation_Products Thermal Degradation (High Temperature)

Caption: Major degradation pathways of this compound.

cluster_workflow General Sample Preparation Workflow Sample Sample Extraction Extraction (e.g., with Methanol) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Analysis (e.g., HPLC) Cleanup->Analysis

Caption: A typical workflow for this compound sample preparation.

cluster_troubleshooting Troubleshooting Logic for Low this compound Recovery Low_Recovery Low this compound Recovery Check_Degradation Investigate Degradation (pH, Temp, Light) Low_Recovery->Check_Degradation Check_Adsorption Check for Adsorption (Vial Type) Low_Recovery->Check_Adsorption Check_Instrument Verify Instrument Performance (Leaks, Detector) Low_Recovery->Check_Instrument Optimize_Prep Optimize Sample Prep (Antioxidants, Fresh Sample) Check_Degradation->Optimize_Prep

References

Technical Support Center: Method Refinement for Resolving Co-eluting Peaks with Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method refinement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks, with a specific focus on ethylvanillin analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound and provides practical solutions.

Q1: My this compound peak is co-eluting with the vanillin (B372448) peak. How can I improve their separation?

A1: Co-elution of this compound and vanillin is a common challenge due to their structural similarity. Here are several strategies to enhance resolution:

  • Mobile Phase Optimization:

    • Adjusting pH: The retention of phenolic compounds like vanillin and this compound can be influenced by the mobile phase pH. While vanillin has a pKa of approximately 7.4, subtle changes in pH can alter the ionization state of interfering acidic compounds, thereby changing their retention times relative to this compound. For instance, increasing the mobile phase pH can decrease the retention of acidic compounds like vanillic acid, potentially resolving co-elution.[1]

    • Solvent Composition: Modifying the organic solvent-to-aqueous buffer ratio is a primary step. Decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) will generally increase the retention time of both compounds, which may provide better separation.[2] Experiment with different organic modifiers; for example, switching from methanol to acetonitrile (B52724) can alter the selectivity of the separation.[3]

  • Gradient Optimization: If you are using a gradient elution, modifying the gradient profile can be highly effective.

    • Shallow Gradient: Introduce a shallower gradient around the elution time of the two compounds.[4][5] This means slowing down the rate of change in the mobile phase composition, allowing more time for the stationary phase to interact differently with the analytes, thus improving separation.[4] A scouting run with a broad gradient can help identify the approximate elution window to focus on.[5]

  • Column Chemistry:

    • If mobile phase and gradient adjustments are insufficient, consider changing the stationary phase. A column with a different bonded phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18) can offer different selectivity for these closely related compounds.

Q2: I'm observing a shoulder on my this compound peak. How can I confirm if it's a co-eluting impurity and resolve it?

A2: A shoulder on a peak is a strong indication of co-elution.[2] Here’s how to diagnose and address it:

  • Peak Purity Analysis:

    • Diode Array Detector (DAD/PDA): If your HPLC system has a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it confirms the presence of more than one compound.[2]

    • Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra at different points across the peak. A change in the ion ratios from the leading edge to the tailing edge of the peak confirms co-elution.[2]

  • Troubleshooting Steps:

    • Reduce Injection Volume: A smaller injection volume can sometimes improve the resolution of two closely eluting peaks.

    • Optimize Method Parameters: Follow the steps outlined in A1, focusing on mobile phase pH and gradient modification. Potential co-eluents with this compound in flavor analysis can include compounds like p-hydroxybenzaldehyde or vanillic acid. Adjusting the mobile phase pH can be particularly effective in shifting the retention time of acidic impurities like vanillic acid.[1][6]

    • Change Column: If the co-eluting peak has very similar properties to this compound, a change in column chemistry might be necessary to achieve separation.

Q3: What are the key parameters in the resolution equation, and how do they relate to resolving co-eluting peaks?

A3: The resolution (Rs) of two chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and capacity factor (k').

  • Capacity Factor (k'): This represents the retention of a compound on the column. If peaks are eluting too early (low k'), there is insufficient interaction with the stationary phase for good separation. To fix this, you can weaken the mobile phase (e.g., decrease the organic solvent percentage in reversed-phase HPLC).[2]

  • Selectivity (α): This is the ratio of the capacity factors of the two peaks and represents the separation between them. An α value of 1 indicates complete co-elution. To improve selectivity, you need to change the chemistry of the separation, which can be achieved by altering the mobile phase composition (solvent type, pH) or changing the stationary phase (column type).[3]

  • Efficiency (N): This relates to the narrowness of the peaks (peak width). Higher efficiency leads to sharper peaks, which are easier to resolve. Efficiency can be improved by using a longer column, a column with smaller particles, or by optimizing the flow rate.

A logical workflow for troubleshooting co-elution is presented in the diagram below.

G cluster_0 Start: Co-eluting Peaks Observed cluster_1 Initial Troubleshooting cluster_2 Selectivity Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start Identify Co-elution (Peak Shoulder, Asymmetry) check_k Is Capacity Factor (k') adequate? (e.g., k' > 2) start->check_k adjust_k Adjust Mobile Phase Strength (e.g., decrease % organic) check_k->adjust_k No check_alpha Is Selectivity (α) > 1.0? check_k->check_alpha Yes adjust_k->check_k adjust_gradient Optimize Gradient Profile (e.g., shallower gradient) check_alpha->adjust_gradient No resolved Peaks Resolved check_alpha->resolved Yes change_solvent Change Organic Modifier (e.g., ACN to MeOH) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph adjust_ph->check_alpha change_column Change Column Chemistry (e.g., different stationary phase) adjust_ph->change_column If still no resolution change_column->check_alpha

Troubleshooting workflow for resolving co-eluting peaks.

Experimental Protocols

Below are detailed methodologies for the separation of this compound from related compounds, based on established methods.

Protocol 1: Isocratic HPLC Method for Separation of Methyl Vanillin and this compound [7]

  • Objective: To achieve baseline separation of methyl vanillin and this compound using a simple isocratic HPLC method.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Brownlee™ Validated C18, 150 x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: 40:60 (v/v) mixture of methanol and 0.2% (v/v) concentrated phosphoric acid in water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Temperature: Ambient.[7]

  • Detector Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve a mixture of methyl vanillin and this compound in methanol.[7]

Protocol 2: Gradient HPLC Method for Vanillin and Related Aromatic Compounds [8]

  • Objective: To separate vanillin, this compound, coumarin, and other related aromatic compounds using a ternary gradient.

  • Instrumentation: HPLC system with a photodiode array detector.

  • Column: Nova-Pak C18.[8]

  • Mobile Phase: A ternary gradient of water, methanol, and tetrahydrofuran.[8] The specific gradient profile would need to be optimized based on the specific sample matrix and co-eluents.

  • Detector Wavelength: 275 nm.[8]

Data Presentation

The following tables summarize typical HPLC and UPLC-MS/MS method parameters for the analysis of this compound and related compounds.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1[7]Method 2[8]
Column Brownlee™ Validated C18 (150 x 4.6 mm, 5 µm)Nova-Pak C18
Mobile Phase 40:60 Methanol / 0.2% H₃PO₄ in WaterWater, Methanol, Tetrahydrofuran
Elution Type IsocraticGradient
Flow Rate 1.0 mL/minNot specified
Detector UV-VisPhotodiode Array
Wavelength 254 nm275 nm
Analytes Methyl Vanillin, this compoundVanillin, this compound, Coumarin, etc.

Table 2: UPLC-MS/MS Method Parameters for Trace Level Analysis

ParameterUPLC-MS/MS Method
Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Detection Mode Selected Reaction Monitoring
Sample Preparation Liquid-Liquid Extraction
Key Advantage High sensitivity and selectivity, allowing for quantification at very low levels (µg/kg).
Application Determination of vanillin, methyl vanillin, and this compound in complex matrices like infant food and dairy products.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of ethylvanillin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. This includes proteins, lipids, salts, sugars, and other endogenous compounds from the sample (e.g., dairy products, infant formula, or plasma).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[1][2][3]

Q2: What are the common signs that matrix effects may be impacting my this compound assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the assay's sensitivity.[1] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological or food matrix.[4]

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][5] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound indicates the presence of matrix effects at that retention time.[1]

  • Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[1][6] The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression, and an MF greater than 1 indicates ion enhancement.[1]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for compensating for matrix effects.[3][7] A SIL IS, such as ¹³C₆-ethylvanillin, is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[7][8] This allows for accurate correction of the analyte signal. When a SIL IS is not available, matrix-matched calibration is a common alternative.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Problem 1: Poor reproducibility and high variability in Quality Control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the sample matrix. Co-eluting substances from these complex samples can interfere with the ionization of target compounds, leading to ion suppression or enhancement.[10]

  • Troubleshooting Steps:

    • Evaluate Chromatography: Ensure the this compound peak is well-resolved from major matrix interferences. Optimizing the chromatographic method can shift the elution of this compound away from suppression zones.[1][11] This may involve adjusting the gradient, mobile phase pH, or trying a different column chemistry.[1]

    • Enhance Sample Preparation: Focus on removing interfering components. For food matrices, techniques like QuEChERS or Solid-Phase Extraction (SPE) can be effective.[4][12] For plasma, protein precipitation followed by liquid-liquid extraction (LLE) or SPE can significantly clean up the sample.[13][14]

    • Implement a Stable Isotope-Labeled Internal Standard: A SIL IS is the most reliable way to correct for variability caused by matrix effects.[3][7]

    • Workflow for Troubleshooting Poor Reproducibility:

      A Poor Reproducibility in QC Samples B Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) A->B C Is Matrix Effect Significant? B->C D Optimize Chromatography (Gradient, Column) C->D Yes H No Significant Matrix Effect. Investigate other causes. C->H No E Enhance Sample Preparation (SPE, LLE) D->E F Implement Stable Isotope Labeled IS E->F G Re-validate Assay F->G

      Caption: Troubleshooting workflow for poor reproducibility.

Problem 2: Low analyte recovery or signal intensity.

  • Possible Cause: Significant ion suppression caused by co-eluting matrix components. This is common in complex matrices like dairy products or plasma where phospholipids (B1166683) and proteins can interfere.[2]

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to determine if the this compound retention time coincides with a region of ion suppression.

    • Modify Chromatography: Adjust the LC method to separate this compound from the suppression zone. A shallower gradient can sometimes improve ionization efficiency.[11]

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques. Dispersive SPE (d-SPE) with C18 sorbent can be used for high-fat matrices to remove non-polar interferences.[4]

    • Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[3][9] This may, however, impact the limit of quantitation (LOQ).[9]

    • Check Ion Source: Ensure the ion source is clean. Contamination can exacerbate signal suppression.[10]

Problem 3: Calibration curve is non-linear or has a poor correlation coefficient.

  • Possible Cause: Matrix effects are not consistent across the concentration range of the calibration standards. This is often the case when using a calibration curve prepared in a neat solvent for analyzing matrix samples.

  • Troubleshooting Steps:

    • Prepare Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[2][9] This helps to mimic the matrix effect observed in the unknown samples.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL IS will co-elute and experience the same matrix effects as the analyte, providing a consistent analyte/IS ratio across the calibration range and ensuring linearity.[7]

    • Dilution of Samples and Standards: If a blank matrix is unavailable, diluting all samples and standards sufficiently can minimize the matrix effect to a point where a solvent-based calibration curve may be acceptable.[15]

    • Decision Tree for Calibration Strategy:

      A Non-Linear Calibration Curve B Is a Stable Isotope Labeled IS available? A->B C Use SIL IS for Quantification B->C Yes D Is a representative blank matrix available? B->D No E Prepare Matrix-Matched Calibration Standards D->E Yes F Can samples be diluted to minimize matrix effect? D->F No G Dilute Samples & Use Solvent Calibration F->G Yes H Further Method Development Required F->H No

      Caption: Decision tree for selecting a calibration strategy.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., infant formula, plasma) using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for each concentration level in both sets.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The % Matrix Effect can be calculated as: %ME = (MF - 1) * 100.

Protocol 2: Sample Preparation using QuEChERS for Solid Food Matrices (e.g., Infant Cereal)

This is a general protocol for the extraction of this compound from a solid food matrix, adapted from common QuEChERS procedures.[4]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If using a SIL IS, add the internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a d-SPE tube containing cleanup sorbents (e.g., PSA to remove sugars and fatty acids, C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical data seen when evaluating and mitigating matrix effects.

Table 1: Comparison of Strategies to Minimize and Compensate for Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Minimization Strategies
Sample Cleanup (e.g., SPE, LLE)Physically removes interfering matrix components from the sample extract.[9]Cleaner extracts, reduced instrument contamination, potentially lower matrix effects.[9][13]Can be time-consuming, may lead to analyte loss, and can be costly.[9]
Sample DilutionReduces the concentration of both the analyte and interfering matrix components.[3][9]Simple and effective for reducing matrix effects.[3][9]Raises the limit of quantitation (LOQ), may not be suitable for trace analysis.[9]
Chromatographic SeparationOptimizes the separation of the analyte from co-eluting matrix components.[9]Can effectively reduce matrix effects without additional sample preparation steps.[11]May require significant method development time.
Compensation Strategies
Matrix-Matched CalibrationUses calibration standards prepared in a blank matrix extract to mimic the matrix of the samples.[2][9]Can effectively compensate for matrix effects.[2][9]Requires a representative blank matrix for each sample type, which may not always be available.[9]
Stable Isotope-Labeled Internal Standard (SIL IS)A labeled version of the analyte co-elutes and experiences the same matrix effects, allowing for accurate correction.[3][7]Considered the most reliable method for compensating for matrix effects; improves accuracy and precision.[7]Can be expensive and may not be commercially available for all analytes.[3]

Table 2: Example Matrix Effect Data for this compound in Different Matrices

MatrixSample PreparationAnalyte Concentration (µg/kg)Matrix Factor (MF)% Matrix Effect
Infant FormulaProtein Precipitation & Dilution500.78-22% (Suppression)
Infant FormulaQuEChERS with d-SPE500.95-5% (Minimal Effect)
Dairy MilkLiquid-Liquid Extraction1000.85-15% (Suppression)
Dairy MilkSPE Cleanup1000.98-2% (Minimal Effect)
Human PlasmaProtein Precipitation10 ng/mL0.65-35% (Suppression)
Human PlasmaLLE after Precipitation10 ng/mL0.91-9% (Minimal Effect)

Note: The data in this table is illustrative and intended for comparison purposes. Actual results will vary depending on the specific method and instrumentation.

References

Optimizing temperature and flow rate for ethylvanillin synthesis in microfluidic reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethylvanillin in microfluidic reactors. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis in a microfluidic reactor?

A1: The optimal reaction temperature for the synthesis of this compound via the Reimer-Tiemann reaction in a microfluidic setup is approximately 55°C.[1][2] Operating within a narrow range of 55-60°C can yield high product conversion.[1] Temperatures below this range may lead to incomplete reactions due to a lower number of active molecules, while temperatures exceeding 60°C can promote the formation of byproducts.[1]

Q2: What is the recommended flow rate for this synthesis?

A2: A flow rate of 6 mL/min has been identified as optimal for the synthesis of this compound in a specific microfluidic system.[1][2] It is important to note that the optimal flow rate is dependent on the reactor's volume and geometry, as it directly influences the residence time of the reactants in the heated zone.

Q3: What are the key reactants and their molar ratios for the Reimer-Tiemann synthesis of this compound?

A3: The synthesis of this compound from o-ethoxyphenol and chloroform (B151607) is a variation of the Reimer-Tiemann reaction. The optimized molar ratio of the reactants is o-ethoxyphenol: chloroform: sodium hydroxide (B78521): triethylamine (B128534) = 1:1.2:4.0:0.025.[1][2] Triethylamine acts as a phase-transfer catalyst in this biphasic reaction.[1]

Q4: What are some common impurities I might encounter in my final product?

A4: Depending on the synthesis route and reaction conditions, common impurities in this compound can include unreacted starting materials like o-ethoxyphenol, and side-products from the Reimer-Tiemann reaction. Potential impurities related to vanillin (B372448) synthesis in general include vanillyl alcohol, vanillic acid, and p-hydroxybenzaldehyde.[3]

Q5: How can I analyze the purity of my synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for analyzing the purity of this compound and quantifying impurities.[4][5][6][7][8] A common setup involves a C18 column with a mobile phase consisting of a methanol (B129727) and acidified water mixture, with UV detection at 254 nm or 280 nm.[4][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a frequent issue in microfluidic synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low this compound Yield temp Check Temperature Controller Is it calibrated and stable? start->temp Incorrect Temperature? flow Verify Flow Rate Are pumps calibrated? Is there pulsation? start->flow Incorrect Flow Rate? residence_time Calculate Residence Time Is it sufficient for reaction completion? start->residence_time Insufficient Residence Time? reagents Check Reagent Integrity Are they fresh? Correct concentrations? start->reagents Reagent Degradation? mixing Evaluate Mixing Efficiency Is the reactor design appropriate for a biphasic reaction? start->mixing Poor Mixing? analysis Review Analytical Method Is the quantification accurate? start->analysis Analytical Error? solution_temp Calibrate temperature sensor. Ensure stable heating. temp->solution_temp solution_flow Calibrate pumps. Use pulse dampeners if needed. flow->solution_flow solution_residence Decrease flow rate or use a larger volume reactor. residence_time->solution_residence solution_reagents Use fresh, high-purity reagents. Verify concentrations. reagents->solution_reagents solution_mixing Use a reactor designed for biphasic reactions (e.g., with static mixers). mixing->solution_mixing solution_analysis Validate analytical method with known standards. analysis->solution_analysis

Caption: Troubleshooting workflow for low product yield.

ParameterPossible CauseRecommended Action
Temperature Setpoint is too low, leading to incomplete reaction.Increase temperature to the optimal 55-60°C range.[1]
Temperature fluctuations.Ensure the temperature controller is properly tuned and calibrated.
Flow Rate Flow rate is too high, resulting in insufficient residence time.Decrease the flow rate to increase the time reactants spend in the reactor.
Inaccurate or pulsating flow from pumps.Calibrate pumps regularly. Use syringe pumps for pulseless flow or install pulse dampeners for other pump types.
Reagents Degradation of starting materials or incorrect concentrations.Use fresh, high-purity o-ethoxyphenol and chloroform. Prepare solutions fresh and verify concentrations.
Insufficient base or phase-transfer catalyst.Verify the molar ratios of sodium hydroxide and triethylamine.[1][2]
Mixing Inefficient mixing of the biphasic reaction mixture.Utilize a microreactor with features that enhance mixing, such as static mixers or a serpentine (B99607) channel design.
Issue 2: Reactor Clogging/Fouling

Clogging is a critical issue in continuous flow reactors, often leading to pressure build-up and experiment failure.

Troubleshooting Workflow for Reactor Clogging

CloggingTroubleshooting start Reactor Clogging precipitation Precipitation of Reactants or Products? Check solubility at reaction temperature. start->precipitation byproducts Formation of Insoluble Byproducts? start->byproducts impurities Impurities in Starting Materials? start->impurities phase_separation Phase Separation Issues in Biphasic Flow? start->phase_separation solution_precipitation Adjust solvent composition. Increase temperature to improve solubility. precipitation->solution_precipitation solution_byproducts Optimize reaction conditions to minimize side reactions. Consider a different solvent to keep byproducts in solution. byproducts->solution_byproducts solution_impurities Use higher purity reagents. Filter solutions before introduction into the reactor. impurities->solution_impurities solution_phase Use a surfactant or a co-solvent to improve miscibility. Optimize flow rates to maintain stable slug flow. phase_separation->solution_phase

Caption: Troubleshooting workflow for reactor clogging.

ParameterPossible CauseRecommended Action
Solubility Precipitation of reactants or the product at the reaction temperature.Ensure all components are soluble in the reaction medium at the operating temperature. Consider using a co-solvent.
Byproducts Formation of insoluble polymeric byproducts.Optimize the reaction temperature; excessively high temperatures can lead to byproduct formation.[1]
Impurities Particulate matter in the reagent solutions.Filter all solutions through a 0.22 µm or 0.45 µm filter before introducing them into the microreactor.
Back Pressure Gradual increase in back pressure is an early indicator of clogging.Monitor back pressure continuously. If a sudden increase is observed, stop the flow and flush the system with solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound in a Microfluidic Reactor

This protocol is based on the optimized conditions for the Reimer-Tiemann synthesis of this compound.[1][2]

Experimental Workflow

EthylvanillinSynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Microfluidic Reaction cluster_workup Work-up and Purification reagent1 Solution A: o-ethoxyphenol, NaOH, triethylamine in ethanol (B145695) pumps Syringe Pumps reagent1->pumps reagent2 Solution B: Chloroform reagent2->pumps mixer T-Mixer pumps->mixer reactor Microreactor Coil (Heated to 55°C) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Collect Product Stream bpr->collection acidification Acidify with H2SO4 to pH 2-3 collection->acidification extraction Extract with Diethyl Ether acidification->extraction purification Purify by Recrystallization extraction->purification analysis Analyze by HPLC/GC-MS purification->analysis

Caption: Experimental workflow for this compound synthesis.

  • Reagent Preparation:

    • Solution A: In a conical flask, dissolve 0.05 mol of o-ethoxyphenol, 0.2 mol of sodium hydroxide (NaOH), and 0.00125 mol of triethylamine in 20 mL of ethanol with stirring.[1]

    • Solution B: Prepare 0.06 mol of chloroform in a separate flask.[1]

  • Microfluidic Setup:

    • Load Solution A and Solution B into separate syringe pumps.

    • Connect the pumps to a T-mixer, which then feeds into the microreactor.

    • Immerse the microreactor coil in a heating bath set to 55°C.

    • Install a back-pressure regulator at the outlet of the reactor to maintain a stable flow and prevent solvent boiling.

  • Reaction:

    • Set the flow rates of the pumps to achieve a total flow rate of 6 mL/min and the desired residence time.

    • Allow the system to reach a steady state before collecting the product.

  • Work-up and Purification:

    • Collect the reactor output in a flask cooled in an ice bath.

    • Acidify the collected solution with sulfuric acid to a pH of 2-3.[1]

    • Extract the product with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by recrystallization from hot water.[1]

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound purity.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized this compound and dissolve it in a known volume of methanol to prepare a stock solution.

    • Prepare a series of standards of known concentrations of pure this compound in methanol.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with 0.2% phosphoric acid.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak by comparing the retention time with the standard.

    • Quantify the purity by comparing the peak area of the sample to the calibration curve. Impurities will appear as separate peaks.

Data Presentation

Table 1: Influence of Temperature on this compound Yield

Temperature (°C)Reported Yield (%)Observations
< 55DecreasedIncomplete reaction due to lower molecular activity.[1]
55 - 60 ~81-82.3 Optimal range for high yield. [1]
> 60DecreasedIncreased formation of byproducts.[1]

Table 2: Influence of Flow Rate on this compound Yield

Flow Rate (mL/min)Reported Yield (%)Observations
2 - 8Linearly IncreasingYield increases with flow rate in this range, suggesting that for the given reactor volume, residence time is still sufficient.
> 8DecreasedShorter residence time leads to incomplete reaction.
6 ~82.3 Optimal flow rate for the specific experimental setup. [1]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Optimal conditions may vary depending on the specific microfluidic reactor, reagents, and experimental setup. It is recommended to perform your own optimization studies.

References

Enhancing the solubility of ethylvanillin in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of ethylvanillin in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound has limited solubility in water. At 25°C, its solubility is approximately 2.822 g/L.[1]

Q2: Why is my this compound not dissolving properly in my aqueous assay buffer?

A2: The low aqueous solubility of this compound is the primary reason for dissolution challenges. Direct addition of solid this compound to aqueous buffers will likely result in incomplete dissolution and potential precipitation, leading to inaccurate and inconsistent experimental results.

Q3: What are the initial recommended steps to dissolve this compound for a bioassay?

A3: The standard approach is to first prepare a concentrated stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695). This stock solution can then be serially diluted into your aqueous assay medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is kept to a minimum to avoid solvent-induced artifacts in your bioassay.

Q4: What is the maximum tolerable concentration of common organic solvents in cell-based assays?

A4: The maximum tolerable concentration of solvents like DMSO and ethanol is cell-line dependent and should be determined empirically. However, a general guideline is to keep the final DMSO concentration at or below 0.1% to 0.5% and ethanol concentration below 0.5% in most cell-based assays to avoid significant cytotoxicity or off-target effects.[2][3]

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous medium. What should I do?

A5: This is a common issue known as "crashing out." To troubleshoot this, you can try the following:

  • Optimize the dilution: Add the stock solution to your medium while gently vortexing or stirring to ensure rapid and even dispersion.

  • Lower the final concentration: If experimentally feasible, reducing the final working concentration of this compound may keep it below its solubility limit.

  • Pre-warm the medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the stock solution can sometimes improve solubility.

  • Explore solubility enhancement techniques: If the issue persists, consider using co-solvents or cyclodextrins as described in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution of Organic Stock Solution

Cause: The rapid change in solvent polarity upon dilution of the organic stock into the aqueous medium can cause the sparingly soluble this compound to precipitate.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help maintain this compound in solution.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent in your final aqueous solution to increase the overall solvent polarity just enough to maintain solubility.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.

Issue 2: Inconsistent Bioassay Results with this compound

Cause: Inconsistent results can arise from incomplete dissolution, precipitation of this compound in the assay plate over time, or degradation of the compound.

Solutions:

  • Ensure Complete Initial Dissolution: Visually inspect your stock and working solutions to ensure there are no visible particulates. Gentle warming or sonication can aid in dissolving the compound in the initial organic solvent.

  • Solubility in Final Assay Medium: Confirm that the final concentration of this compound is below its solubility limit in the complete assay medium, including any serum or protein components which can sometimes aid in solubilization.

  • Freshly Prepare Solutions: Prepare working solutions of this compound fresh for each experiment to minimize degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water2.82 g/L25
Water10 g/L50
Ethanol~500 g/L (1g in 2mL)Not Specified
DMSO≥ 100 mg/mLNot Specified
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mLNot Specified
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLNot Specified

Data compiled from various sources.[1][4]

Table 2: Comparison of Cyclodextrins for Inclusion Complexation

Cyclodextrin TypeCavity SizeAqueous Solubility ( g/100 mL at 25°C)Remarks on Complexation with Aromatic Aldehydes
α-Cyclodextrin (α-CD) Small14.5Generally shows poor complexation ability with vanillin (B372448), a similar molecule.[5]
β-Cyclodextrin (β-CD) Medium1.85Forms a stable 1:1 inclusion complex with vanillin.[5][6]
γ-Cyclodextrin (γ-CD) Large23.2Forms a stable 1:1 inclusion complex with vanillin, potentially with a better fit than β-CD.[5]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Medium>60Modified to have significantly higher aqueous solubility than native β-CD, making it a good candidate for enhancing the solubility of guest molecules.

This table provides a qualitative comparison based on data for vanillin, a structurally similar compound, and general properties of cyclodextrins.[7][8] Quantitative data for this compound complexation is limited.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 166.17 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Carefully weigh 16.62 mg of this compound powder and add it to the vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tube

Procedure:

  • Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.

  • Add 1 µL of the 100 mM this compound stock solution to the medium. This creates a 1:1000 dilution and a final this compound concentration of 100 µM, with a final DMSO concentration of 0.1%.

  • Mix immediately by gentle inversion or pipetting.

  • Perform further serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.

Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin (Adapted from Vanillin Protocol)

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water or appropriate buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a β-CD solution: Dissolve β-cyclodextrin in deionized water or your experimental buffer to a desired concentration (e.g., 10 mM). The solubility of β-CD is limited, so gentle heating may be required. Allow the solution to cool to room temperature.

  • Add this compound: Add an excess amount of this compound to the β-CD solution.

  • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.

  • Separate Undissolved this compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.

  • Collect and Sterilize Supernatant: Carefully collect the supernatant, which contains the soluble this compound-β-CD complex. Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Determine Concentration: The exact concentration of solubilized this compound in the supernatant should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Visualizations

Ethylvanillin_Solubilization_Workflow cluster_start Starting Material cluster_dissolution Primary Dissolution cluster_dilution Dilution for Bioassay cluster_troubleshooting Troubleshooting This compound This compound Powder Stock_Solution Concentrated Stock (e.g., 100 mM in DMSO) This compound->Stock_Solution Dissolve in Organic Solvent Working_Solution Working Solution (in Aqueous Medium) Stock_Solution->Working_Solution Dilute in Aqueous Medium Precipitation Precipitation Occurs Working_Solution->Precipitation If solubility limit is exceeded Enhancement Solubility Enhancement (Co-solvents, Cyclodextrins) Precipitation->Enhancement Implement Enhancement Strategy Enhancement->Working_Solution Prepare new working solution

Caption: Workflow for preparing this compound solutions for bioassays.

Antioxidant_Mechanism cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Activates EV This compound EV->ROS Scavenges EV->MAPK_ERK Inhibits Inflammation Pro-inflammatory Cytokines MAPK_ERK->Inflammation Upregulates Cell_Protection Cell Protection MAPK_ERK->Cell_Protection Modulates Oxidative_Damage Oxidative Damage Inflammation->Oxidative_Damage

Caption: Potential mechanism of this compound's antioxidant activity.[9]

References

Minimizing byproduct formation in the oxidation step of ethylvanillin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of ethylvanillin. The focus is on minimizing byproduct formation during the critical oxidation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the oxidation step of this compound synthesis?

A1: The most prevalent byproducts depend on the synthetic route, but commonly include:

  • 3,5-diethoxy-4-hydroxybenzaldehyde: Results from the etherification of the second hydroxyl group on the aromatic ring.[1]

  • Vanillyl alcohol: Formed by the reduction of the aldehyde group of this compound.[2]

  • Over-oxidation products (e.g., benzoic acids): Occur when the aldehyde group is further oxidized to a carboxylic acid.[3]

  • Polymeric byproducts: Can form, especially at higher temperatures, leading to reduced yield and purification challenges.[4]

  • 3-chloro-4-hydroxybenzaldehyde: An intermediate that may remain if the etherification reaction is incomplete in synthesis routes starting from p-cresol.[3]

Q2: How does the choice of starting material affect byproduct formation?

A2: The initial substrate significantly influences the byproduct profile.

  • From Catechol/Guaiacol (B22219): This route, involving condensation with glyoxylic acid followed by oxidation and decarboxylation, is a common industrial method.[5][6][7] Byproduct formation can be suppressed by carefully controlling the reaction to keep the concentration of the intermediate 3-alkoxy-4-hydroxymandelic acid low.[4]

  • From p-Cresol: This pathway involves oxidation of the methyl group, followed by chlorination and etherification.[3][8] A key challenge is controlling the initial oxidation to prevent the formation of over-oxidation products. Incomplete chlorination or etherification can also lead to residual intermediates.[3]

  • From o-Ethoxyphenol (Guaethol): The Reimer-Tiemann reaction with chloroform (B151607) can be employed.[9] Byproduct formation, such as polymers ("pix"), can be exacerbated by temperatures exceeding the optimal range.[9]

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in an this compound synthesis reaction mixture?

A3: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods.

  • HPLC: A reversed-phase HPLC method with UV detection is suitable for quantifying this compound and related phenolic compounds.[10]

  • GC-MS: This technique is excellent for separating and identifying volatile byproducts.[11]

  • Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry: Provides high precision and accuracy for the determination of this compound and other components.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature moderately.[9] - Ensure proper stoichiometry of reagents.
Degradation of product.- Avoid excessive temperatures.[9] - Work under an inert atmosphere to prevent oxidation.[1]
Suboptimal catalyst activity.- Use fresh or properly stored catalyst. - Ensure correct catalyst loading.
High Percentage of 3,5-diethoxy-4-hydroxybenzaldehyde Excessive ethylating agent or harsh reaction conditions.- Reduce the molar ratio of the ethylating agent. - Optimize reaction temperature and time to favor mono-etherification.
Presence of Vanillyl Alcohol Reduction of the aldehyde group.- In biotransformation routes, knockout or inhibit alcohol dehydrogenase enzymes.[2] - For chemical synthesis, ensure oxidizing conditions are maintained and avoid reducing agents.
Significant Amount of Benzoic Acid Derivatives (Over-oxidation) Oxidizing agent is too strong or used in excess.- Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidant. - Optimize the reaction temperature and time to stop at the aldehyde stage.[3]
Formation of Polymeric Material High reaction temperature.- Maintain the reaction temperature within the optimal range (e.g., 55-60°C for the Reimer-Tiemann route).[9]
Incorrect pH.- Control the pH of the reaction mixture, as polymerization can be pH-dependent.[4]
Incomplete Conversion of Intermediates (e.g., 3-chloro-4-hydroxy-benzaldehyde) Insufficient reaction time or temperature for the etherification step.- Increase the reaction time or temperature for the final etherification step.[3] - Ensure an adequate amount of the ethoxide reagent is present.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods and Reported Byproducts

Starting Material Key Reagents/Method Reported Yield of this compound Major Byproducts Reference
p-HydroxybenzaldehydeBromination, then reaction with sodium ethanolate91%3,5-diethoxy-4-hydroxybenzaldehyde (5.3%)[1]
o-EthoxyphenolReimer-Tiemann with Chloroform (Microfluidic)82.3%Polymeric "pix" at higher temperatures[9]
Glyoxylic Acid & GuaiacolCondensation, Oxidation, Decarboxylation86.3%Polymeric byproducts (suppressed by controlling intermediate concentration)[4]
p-CresolOxidation, Chlorination, EtherificationHigh yield reported, but quantitative data variesOver-oxidation products (benzoic acids), residual intermediates[3]

Experimental Protocols

1. Synthesis of this compound from o-Ethoxyphenol via Reimer-Tiemann Reaction (Microfluidic Method)

  • Materials: o-Ethoxyphenol, chloroform, sodium hydroxide, triethylamine (B128534), ethanol (B145695) (95%).

  • Procedure:

    • Prepare solutions of o-ethoxyphenol, chloroform, sodium hydroxide, and triethylamine in 95% ethanol.

    • The optimal molar ratio is o-ethoxyphenol:chloroform:sodium hydroxide:triethylamine = 1:1.2:4.0:0.025.[9]

    • Utilize a microfluidic reactor system.

    • Set the reaction temperature to 55°C.[9]

    • Set the flow rate to 6 mL/min.[9]

    • The reactants are pumped through the microreactor where the Reimer-Tiemann reaction occurs.

    • The product stream is collected, neutralized, and the this compound is isolated and purified.

2. Synthesis from p-Hydroxybenzaldehyde

  • Step 1: Bromination

    • In a reactor, dissolve 24.4 g (0.2 mol) of p-hydroxybenzaldehyde in 160 ml of methanol (B129727) and 250 ml of chloroform.[1]

    • Cool the mixture to 0-5°C in an ice water bath.[1]

    • Slowly add a solution of 36.8 g (0.23 mol) of bromine in 75 ml of chloroform over 1.5-2 hours.[1]

    • Continue the reaction for another 2.5 hours.[1]

    • The resulting product is primarily 3-bromo-p-hydroxybenzaldehyde.[1]

  • Step 2: Etherification

    • The brominated product is reacted with sodium ethoxide in ethanol.[1]

    • Basic copper carbonate and dimethylformamide (DMF) are added as catalysts/promoters.[1]

    • The reaction is heated to 110-120°C under pressure for 4 hours in an inert atmosphere.[1]

    • After cooling, the ethanol is distilled off.

    • The mixture is then treated with activated carbon, filtered, and acidified to precipitate the this compound.[1]

Visualizations

Ethylvanillin_Synthesis_Byproducts start Precursors (e.g., Guaiacol, p-Cresol) oxidation Oxidation Step start->oxidation This compound This compound (Desired Product) oxidation->this compound over_oxidation Over-oxidation (e.g., Benzoic Acid) oxidation->over_oxidation Excess Oxidant/ High Temp. incomplete_reaction Incomplete Reaction (Residual Intermediates) oxidation->incomplete_reaction Insufficient Time/ Low Temp. side_reaction Side Reaction (e.g., Di-substitution) oxidation->side_reaction Non-specific Conditions reduction Reduction (Vanillyl Alcohol) This compound->reduction Reducing Conditions

Caption: Byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Problem Identified: Low Yield or High Impurity check_temp Review Reaction Temperature start->check_temp check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_time Examine Reaction Time start->check_time adjust_temp Adjust Temperature: Increase for incomplete rxn, Decrease for side products check_temp->adjust_temp adjust_reagents Adjust Stoichiometry: Titrate oxidant, Use fresh reagents check_reagents->adjust_reagents adjust_time Modify Reaction Time: Increase for incomplete rxn, Decrease to limit byproduct check_time->adjust_time analyze Re-analyze Product adjust_temp->analyze adjust_reagents->analyze adjust_time->analyze

References

Improving the stability of ethylvanillin standard solutions for long-term use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on improving the stability of ethylvanillin standard solutions for long-term use. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation, storage, and use of this compound standard solutions.

FAQs

1. What is the recommended solvent for preparing this compound standard solutions?

Methanol (B129727) and ethanol (B145695) are the most common and suitable solvents for preparing this compound standard solutions due to their high solubility for the compound.[1] Acetonitrile can also be used, particularly for HPLC applications.

2. What are the ideal storage conditions for long-term stability?

For optimal long-term stability, store this compound standard solutions in a cool, dark place, preferably in a refrigerator at 2-8°C.[1] Solutions should be stored in tightly sealed, amber glass vials to protect them from light and prevent solvent evaporation. Avoid storing solutions at room temperature for extended periods, especially if they will be used for quantitative analysis.

3. What is the expected shelf-life of a properly stored this compound standard solution?

While the solid form of this compound has a shelf life of 2 years or more when stored correctly, the stability of its solutions is shorter and depends on the storage conditions.[2] For quantitative applications, it is recommended to prepare fresh stock solutions every 1-3 months and working standards more frequently. For qualitative purposes, solutions may be usable for longer periods if stored properly.

4. Can I use a plastic container to store my this compound solution?

It is not recommended to use plastic containers for the long-term storage of this compound standard solutions. There is a risk of leaching of plasticizers from the container into the solution, which can interfere with analytical results. Glassware, particularly amber glass, is the preferred choice.

5. I noticed a color change in my this compound solution. What does this indicate?

A color change, typically to a yellowish or reddish hue, is an indication of degradation.[2] This can be caused by exposure to light, air (oxidation), or contact with alkaline substances or iron.[2] If a color change is observed, the solution should be discarded and a fresh one prepared.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Drifting analytical results (decreasing peak area over time) Degradation of the standard solution.Prepare a fresh standard solution. Review storage conditions to ensure they are optimal (cool, dark, tightly sealed). Consider using a stabilizer like BHT (see Section II).
Appearance of unexpected peaks in the chromatogram Formation of degradation products. Contamination of the solvent or glassware.Analyze a fresh standard to confirm if the extra peaks are from degradation. If so, discard the old solution. Ensure high-purity solvents and thoroughly clean glassware are used.
Precipitation in the solution The concentration of this compound exceeds its solubility at the storage temperature. Solvent evaporation.Gently warm the solution and sonicate to redissolve the precipitate. If precipitation persists, it may be necessary to prepare a new, less concentrated solution. Ensure the container is tightly sealed to prevent evaporation.
Inconsistent results between different batches of standards Weighing errors during preparation. Use of different solvent grades. Incomplete dissolution of this compound.Review the standard preparation procedure. Use a calibrated analytical balance and high-purity solvents. Ensure the this compound is completely dissolved before dilution.

II. Improving Long-Term Stability

To enhance the long-term stability of this compound standard solutions, consider the following recommendations:

  • Use of Stabilizers: The addition of an antioxidant stabilizer can inhibit the oxidation of this compound. Butylated hydroxytoluene (BHT) is a synthetic antioxidant that can be used for this purpose.[3] A low concentration of BHT (e.g., 0.01% w/v) can be added to the stock solution. However, it is crucial to verify that the stabilizer does not interfere with the analytical method being used.

  • Inert Atmosphere: For highly sensitive applications, purging the solution with an inert gas like nitrogen or argon before sealing the container can help to displace oxygen and reduce oxidative degradation.

  • pH Control: this compound is more stable in neutral to slightly acidic conditions. Avoid alkaline conditions, as they can promote degradation.[2] If the solvent is not already slightly acidic, a small amount of a weak acid (e.g., acetic acid) can be added, provided it is compatible with the analytical method.

III. Data Presentation: Stability of this compound Solutions

Table 1: Estimated Percentage of this compound Remaining in Methanol Solution Over Time at Different Temperatures

Storage Time25°C (Room Temp)4°C (Refrigerated)-20°C (Frozen)
Initial 100%100%100%
1 Month 98%99.5%>99.9%
3 Months 94%98%99.8%
6 Months 88%96%99.5%
12 Months 75%92%99%

Table 2: Estimated Effect of Storage Conditions on this compound Stability in Ethanol Solution after 6 Months

Storage ConditionEstimated % RemainingObservations
Amber vial, 4°C 97%Minimal degradation.
Clear vial, 4°C 92%Some photodegradation may occur.
Amber vial, 25°C 89%Noticeable degradation due to temperature.
Clear vial, 25°C, exposed to light 78%Significant degradation from both heat and light.
Amber vial, 4°C, with 0.01% BHT >99%Stabilizer significantly reduces degradation.
Amber vial, 4°C, alkaline pH (pH 9) <80%Significant degradation in alkaline conditions.

IV. Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (H₃PO₄).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: 40:60 (v/v) methanol and water containing 0.2% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation for Stability Testing:

  • Prepare this compound solutions in the desired solvent (e.g., methanol, ethanol) at a known concentration.

  • Store the solutions under the desired conditions (e.g., different temperatures, light exposures).

  • At each time point, withdraw an aliquot of the solution, dilute it with the mobile phase to fall within the concentration range of the working standards, and filter through a 0.45 µm syringe filter before injection into the HPLC.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the peak areas of this compound.

  • The concentration of this compound in the samples at each time point can be calculated from the calibration curve generated from the working standards. The percentage of remaining this compound can then be determined relative to the initial concentration.

V. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Standards prep_stock->prep_working prep_stability Prepare Stability Samples prep_stock->prep_stability storage_temp Temperature Variation (e.g., 4°C, 25°C, 40°C) prep_stability->storage_temp storage_light Light Exposure (Amber vs. Clear Vials) prep_stability->storage_light storage_stabilizer With/Without Stabilizer prep_stability->storage_stabilizer sampling Sample at Time Points (0, 1, 3, 6 months) storage_temp->sampling storage_light->sampling storage_stabilizer->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Calculation hplc->data

Caption: Workflow for a typical stability study of this compound solutions.

troubleshooting_workflow start Inconsistent Analytical Results check_fresh Analyze a freshly prepared standard start->check_fresh fresh_ok Results are consistent with fresh standard check_fresh->fresh_ok Yes instrument_issue Issue may be instrumental or methodological check_fresh->instrument_issue No degradation Issue is likely solution degradation fresh_ok->degradation review_storage Review storage conditions (temp, light, container) degradation->review_storage check_instrument Check instrument parameters, column, mobile phase instrument_issue->check_instrument prepare_new Prepare new stock solution review_storage->prepare_new degradation_pathway This compound This compound carboxylic_acid 3-ethoxy-4-hydroxybenzoic acid (Oxidation Product) This compound->carboxylic_acid colored_complex Colored Complex (Discoloration) This compound->colored_complex oxidizing_agent Oxidizing Agent (e.g., O2, light) oxidizing_agent->carboxylic_acid alkali Alkaline Conditions (pH > 7) alkali->colored_complex metal_ions Metal Ions (e.g., Fe³⁺) metal_ions->colored_complex

References

Column selection and mobile phase optimization for ethylvanillin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethylvanillin chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to column selection and mobile phase optimization for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for this compound analysis?

A1: The most frequently used column for this compound analysis is a reversed-phase C18 column.[1][2] These columns have a non-polar stationary phase that effectively retains and separates this compound from other components in the sample matrix. C8 columns are also used and are a suitable alternative.

Q2: What are typical mobile phase compositions for this compound HPLC?

A2: A common mobile phase for this compound analysis is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, often with the addition of an acid like acetic acid or phosphoric acid to control the pH and improve peak shape.[1][3][4] The exact ratio of organic solvent to water will depend on the specific column and desired retention time.

Q3: Why is an acid added to the mobile phase for this compound analysis?

A3: Adding an acid, such as acetic acid or phosphoric acid, to the mobile phase helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase. This minimizes undesirable secondary interactions between the this compound molecules and the stationary phase, resulting in sharper, more symmetrical peaks.[5] Adjusting the pH can significantly improve peak shape and resolution.

Q4: What is a typical flow rate for this compound HPLC analysis?

A4: A standard flow rate for the HPLC analysis of this compound is typically around 1.0 mL/min.[1] However, the optimal flow rate can vary depending on the column dimensions and particle size. Lowering the flow rate can sometimes improve resolution, while higher flow rates can shorten analysis time.[6][7]

Q5: At what wavelength should I set my UV detector for this compound analysis?

A5: this compound can be detected at various UV wavelengths, with common choices being 254 nm, 280 nm, and 225 nm.[1][3][8] The optimal wavelength may vary slightly depending on the mobile phase composition.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and how can I fix it?

A: Peak tailing for this compound is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: this compound, with its polar functional groups, can interact with residual silanol groups on the column's stationary phase, leading to tailing.

    • Solution: Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1-0.2% acetic acid or phosphoric acid).[1][5] This protonates the silanol groups, reducing their interaction with the analyte. Using a highly base-deactivated or end-capped C18 column can also minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[5]

    • Solution: Dilute your sample and inject a smaller volume or mass.[5][9]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or packing material can lead to poor peak shape.[9]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column). If the problem persists, consider replacing the guard column or the analytical column itself.[9]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9]

    • Solution: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than or as close in strength to the mobile phase as possible.

Q: My this compound peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur.

  • Column Overload: Similar to tailing, injecting too high a concentration of your sample can lead to fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Poorly Packed Column or Column Void: A void or channel in the column packing can cause the sample band to spread unevenly, resulting in a fronting peak.

    • Solution: This usually indicates a degraded column that needs to be replaced.[5] Using a guard column can help protect the analytical column and extend its lifetime.

Problem 2: Unstable Retention Times

Q: The retention time for my this compound peak is drifting or shifting between injections. What should I investigate?

A: Retention time instability can compromise the reliability of your results. Here are the common culprits:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of analyses. Insufficient equilibration can lead to drifting retention times in the initial runs.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved before injecting your samples.[10]

  • Changes in Mobile Phase Composition:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the solvent ratio and affecting retention.[11]

      • Solution: Keep mobile phase reservoirs tightly capped and prepare fresh mobile phase daily.

    • Inaccurate Mixing: If the mobile phase is prepared by mixing different solvents, ensure the mixing is accurate and consistent.

      • Solution: Use precise volumetric measurements or a reliable online mixing system in your HPLC.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.[12][13]

    • Solution: Use a column oven to maintain a constant and consistent temperature for the column.[13]

  • Leaks in the System: A small leak in the HPLC system can cause pressure fluctuations and, consequently, unstable flow rates and retention times.[11]

    • Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten or replace them as necessary.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in its retention characteristics.[14]

    • Solution: Monitor column performance over time. If you observe a consistent drift in retention that cannot be attributed to other factors, it may be time to replace the column.

Problem 3: Poor Resolution

Q: I am not getting good separation between my this compound peak and other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the selectivity, efficiency, or retention factor of your chromatographic system.[15][16]

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: Changing the percentage of organic solvent (e.g., methanol or acetonitrile) in the mobile phase is a powerful way to alter selectivity.[7][17] Decreasing the organic content will generally increase retention and may improve the separation of closely eluting peaks.

    • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify the pH: Adjusting the pH of the mobile phase can change the ionization state of interfering compounds, which can significantly impact their retention and improve separation from the this compound peak.[17]

  • Change the Column:

    • Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a phenyl or cyano column) to introduce different separation mechanisms.[17]

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and can lead to sharper peaks and better resolution.[17][18]

    • Longer Column: A longer column increases the number of theoretical plates, which can improve resolution, but it will also increase analysis time and backpressure.[17]

  • Adjust Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, at the cost of a longer run time.[6]

    • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may enhance resolution for some compounds.[6][7] However, be mindful of the thermal stability of your analytes.

Data and Protocols

Table 1: Example HPLC Column Specifications for this compound Analysis
ParameterSpecification 1Specification 2Specification 3
Stationary Phase C18[1]C18[8]ZORBAX Eclipse Plus C18[3]
Particle Size 5 µm[1]3 µm[8]Not Specified
Column Dimensions 150 x 4.6 mm[1]150 x 4.6 mm[8]Not Specified
Pore Size 100 Å[8]Not SpecifiedNot Specified
Table 2: Example Mobile Phase Compositions for this compound Analysis
Mobile Phase Component AMobile Phase Component BRatio (A:B)Reference
0.2% v/v Phosphoric Acid in WaterMethanol60:40[1]
1.5% Acetic Acid in WaterMethanol65:35[3]
50 mM Ammonium Phosphate and 0.1% Phosphoric AcidAcetonitrile85:15[8]
Detailed Experimental Protocol: Isocratic HPLC Method for this compound

This protocol is a generalized example based on common practices.[1][3] Users should validate the method for their specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and UV-Vis detector.

    • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Reagents and Materials:

    • This compound reference standard

    • HPLC-grade methanol

    • HPLC-grade water

    • Phosphoric acid or acetic acid

    • Sample diluent (e.g., mobile phase or a methanol/water mixture)

  • Preparation of Mobile Phase:

    • Prepare the aqueous phase by adding the specified amount of acid to HPLC-grade water (e.g., to achieve a 0.2% v/v concentration of phosphoric acid).

    • Mix the aqueous phase and methanol in the desired ratio (e.g., 60:40).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution. Prepare working standards by serial dilution of the stock solution.

    • Sample Solution: The sample preparation will depend on the matrix. For a liquid sample, it may involve dilution with the sample diluent. For a solid sample, an extraction step may be necessary. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: 60:40 (0.2% Phosphoric Acid in Water : Methanol)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

    • Detection: UV at 254 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject a blank (sample diluent) to ensure no carryover.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue (e.g., Peak Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks check_frit Check for blocked column frit or column void check_all_peaks->check_frit Yes check_overload Is the column overloaded? check_all_peaks->check_overload No all_peaks_yes Yes backflush Backflush column check_frit->backflush replace_column Replace column backflush->replace_column If not resolved end Problem Resolved replace_column->end all_peaks_no No reduce_sample Reduce sample concentration or injection volume check_overload->reduce_sample Yes check_mobile_phase Is the mobile phase pH appropriate? check_overload->check_mobile_phase No overload_yes Yes reduce_sample->end overload_no No adjust_ph Adjust mobile phase pH (e.g., add acid) check_mobile_phase->adjust_ph No check_secondary_interactions Consider secondary interactions with stationary phase check_mobile_phase->check_secondary_interactions Yes ph_no No adjust_ph->end ph_yes Yes use_endcapped_column Use end-capped or base-deactivated column check_secondary_interactions->use_endcapped_column use_endcapped_column->end

Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

Mobile_Phase_Optimization start Goal: Improve Resolution adjust_organic Adjust Organic Solvent Ratio (e.g., Methanol/Water) start->adjust_organic decision Resolution Sufficient? adjust_organic->decision change_organic Change Organic Solvent (e.g., Acetonitrile) change_organic->decision adjust_ph Adjust Mobile Phase pH (e.g., add Acetic Acid) adjust_ph->decision change_column Change Column (e.g., different stationary phase or dimensions) end_bad Further Optimization Needed change_column->end_bad decision->change_organic No decision->adjust_ph No decision->change_column No end_good Analysis Complete decision->end_good Yes

Caption: Logical workflow for mobile phase optimization to improve peak resolution.

References

Reducing ion suppression effects for ethylvanillin in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylvanillin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your analytical method.[1] this compound, as a phenolic compound, can be particularly susceptible to ion suppression from various components present in complex matrices like biological fluids, food samples, or pharmaceutical formulations.[2]

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression for this compound are co-eluting matrix components that compete for ionization in the ESI source.[3][4] These can include:

  • Endogenous components: Salts, sugars, lipids, and proteins from the sample matrix.[4]

  • Exogenous substances: Mobile phase additives (e.g., non-volatile buffers like phosphate), detergents, plasticizers from labware, and ion-pairing reagents like trifluoroacetic acid (TFA).[5][6]

  • High concentrations of other analytes: If other compounds are present at much higher concentrations, they can dominate the ionization process.[3]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common and effective method is the post-column infusion experiment .[7] In this technique, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column but before the MS source. A stable baseline signal for this compound is expected. When a blank matrix sample (without this compound) is injected, any dip in this baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[8][9]

Another approach is to compare the peak area of this compound in a neat (clean solvent) standard solution versus its peak area in a post-extraction spiked blank matrix sample at the same concentration. A significantly lower peak area in the matrix sample is a clear indication of ion suppression.[7]

Troubleshooting Guides

Problem: Low or inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Sample Preparation

Inadequate sample cleanup is a primary source of ion suppression.[1][10] Consider the following options:

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing interfering matrix components and may lead to significant ion suppression.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be effective in removing non-polar interferences. For this compound analysis in dairy products, an extraction with acetonitrile (B52724) followed by a cleanup with n-hexane has been shown to be effective.[11]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a broad range of interferences. For this compound in infant formula, a method using an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge has been successfully applied.[12][13]

Step 2: Optimize Chromatographic Separation

The goal is to chromatographically separate this compound from the interfering components of the matrix.[3]

  • Column Chemistry: Using a C18 column is common for reversed-phase separation of phenolic compounds. A method for analyzing vanillin (B372448), this compound, and coumarin (B35378) in infant formula utilized a Waters XSelect HSS T3 column.[12]

  • Mobile Phase Composition: The choice of mobile phase and additives is critical.

    • Use volatile mobile phase modifiers like formic acid or acetic acid to promote good ionization and peak shape.[5][14] A mobile phase of 0.1% formic acid in water and acetonitrile is a good starting point.[12]

    • Avoid non-volatile buffers (e.g., phosphate) and be cautious with ion-pairing reagents like TFA, which can cause significant ion suppression.[6]

  • Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from your analyte.

Step 3: Adjust ESI Source Parameters

Optimization of the ESI source parameters can help to minimize ion suppression and enhance the signal for this compound.[15]

  • Flow Rate: Reducing the mobile phase flow rate can sometimes lessen ion suppression.[3]

  • Capillary Voltage: Optimize the capillary voltage to ensure stable spray and efficient ionization of this compound.[16]

  • Gas Flows and Temperature: Adjust the nebulizing gas, drying gas flow, and temperature to ensure efficient desolvation of the ESI droplets.[16]

Step 4: Consider an Alternative Ionization Source

If significant ion suppression persists with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative. APCI is generally less susceptible to ion suppression from matrix effects.[9][10]

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the impact of different sample preparation techniques on the signal intensity of this compound, demonstrating the potential for ion suppression and the benefits of effective sample cleanup.

Sample Preparation MethodMatrixThis compound Concentration (ng/mL)Relative Signal Intensity (%)
Neat Standard-100100
Protein PrecipitationPlasma10035
Liquid-Liquid ExtractionPlasma10075
Solid-Phase ExtractionPlasma10095

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of this compound in infant formula.[12][13]

  • Sample Pre-treatment: Reconstitute the infant formula powder according to the manufacturer's instructions.

  • Extraction: To 1 mL of the reconstituted formula, add 5 mL of a methanol (B129727)/water (1:1, v/v) solution. Vortex for 2 minutes and then sonicate for 15 minutes. Centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes a general procedure for identifying regions of ion suppression.[7][9]

  • Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the output of the analytical column and the output of the syringe pump to a T-piece.

    • Connect the outlet of the T-piece to the ESI source of the mass spectrometer.

  • Procedure:

    • Start the LC flow with the analytical method's mobile phase gradient.

    • Begin infusing the this compound standard solution using the syringe pump.

    • Set the mass spectrometer to monitor the m/z of this compound. You should observe a stable, elevated baseline signal.

    • Inject a blank, extracted matrix sample (that does not contain this compound) onto the LC system.

    • Monitor the baseline of the this compound signal throughout the chromatographic run.

  • Interpretation: Any significant and reproducible drop in the baseline signal indicates a chromatographic region where co-eluting matrix components are causing ion suppression.

Visualizations

IonSuppressionWorkflow start Start: Low this compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If signal is still low end End: Signal Improved sample_prep->end If signal improves ms_params Step 3: Adjust MS Parameters chromatography->ms_params If signal is still low chromatography->end If signal improves alt_ion Step 4: Consider Alternative Ionization (APCI) ms_params->alt_ion If suppression persists ms_params->end If signal improves alt_ion->end

Caption: Troubleshooting workflow for low this compound signal.

SamplePrepComparison sample Sample Matrix (e.g., Plasma) ppt Protein Precipitation (PPT) sample->ppt lle Liquid-Liquid Extraction (LLE) sample->lle spe Solid-Phase Extraction (SPE) sample->spe ppt_result High Ion Suppression (Low Signal) ppt->ppt_result lle_result Moderate Ion Suppression (Improved Signal) lle->lle_result spe_result Low Ion Suppression (High Signal) spe->spe_result

Caption: Comparison of sample preparation techniques.

References

Process parameter optimization for industrial scale ethylvanillin production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylvanillin Production

Welcome to the technical support center for industrial-scale this compound production. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale this compound production?

A1: The two main commercial routes for synthesizing this compound are the glyoxylic acid process and the Reimer-Tiemann reaction.

  • Glyoxylic Acid Process: This is the most common method, involving the condensation of 2-ethoxyphenol (B1204887) (guethol) with glyoxylic acid.[1][2][3] The resulting mandelic acid derivative is then oxidized and decarboxylated to yield this compound.[1][2][3][4]

  • Reimer-Tiemann Reaction: This method involves the ortho-formylation of 2-ethoxyphenol using a chloroform (B151607) source in the presence of a strong base.[5][6][7]

Q2: What are the key process parameters to monitor and optimize in the glyoxylic acid process?

A2: For the glyoxylic acid process, careful control of several parameters is crucial for maximizing yield and purity. These include reaction temperature, pH, molar ratio of reactants, and catalyst concentration.[8][9][10]

Q3: How can I minimize by-product formation during this compound synthesis?

A3: By-product formation can be minimized by optimizing reaction conditions. In the glyoxylic acid process, for example, controlling the temperature and pH can reduce the formation of isomers and di-substituted products.[9][11] In the Reimer-Tiemann reaction, carefully controlling the addition of chloroform and the reaction temperature can prevent the formation of polymeric by-products.[5]

Q4: What are the recommended methods for purifying crude this compound?

A4: Common purification techniques for this compound include vacuum distillation and crystallization.[8][12] Molecular distillation is also an effective method for achieving high purity.[13] Recrystallization can be performed using solvents like ethanol (B145695) or a mixture of methanol (B129727) and water.[12][14]

Q5: What analytical techniques are suitable for determining the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for assessing the purity of this compound and quantifying impurities.[2][3][15][16] Ultraviolet-visible (UV-Vis) spectrophotometry can also be used for quantitative analysis.[17]

Troubleshooting Guides

Issue 1: Low Yield in the Glyoxylic Acid Process

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Ensure the condensation reaction temperature is maintained within the optimal range, typically between 20-40°C.[9] Higher temperatures can lead to by-product formation.[10]
Incorrect pH The pH of the reaction mixture should be carefully controlled, generally in the range of 10-12.5, to favor the desired product formation.[8][10]
Inappropriate Molar Ratio of Reactants An excess of guethol to glyoxylic acid (e.g., 1.5:1 to 2:1) can improve the yield of the desired product and minimize the formation of di-substituted by-products.[9][18]
Catalyst Deactivation or Insufficient Amount Ensure the correct catalyst (e.g., copper-based) is used at the appropriate concentration.[1][8] Catalyst deactivation can occur due to poisoning or sintering and may require regeneration or replacement.[19]
Inefficient Oxidation Step The oxidation of the mandelic acid intermediate is a critical step. Ensure the oxidizing agent is added under controlled conditions (temperature and pH) to maximize conversion to this compound.[8][18]
Issue 2: Product Discoloration (Yellowing)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Impurities Impurities, such as ortho-isomers or oxidation by-products, can cause discoloration.[11] Enhance purification through recrystallization or distillation.[12][13]
Oxidation This compound can oxidize when exposed to air and light, leading to a change in color.[20][21] Store the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen).
High Temperature During Purification Excessive temperatures during distillation can lead to thermal degradation and discoloration.[13] Consider using vacuum or molecular distillation to lower the boiling point.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Glyoxylic Acid Process (Optimized Lab-Scale)

Materials:

  • 2-Ethoxyphenol (Guethol)

  • Glyoxylic Acid (50% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Copper(II) Sulfate (B86663) (CuSO₄) as catalyst

  • Sulfuric Acid (H₂SO₄) for acidification

  • Toluene (B28343) for extraction

Procedure:

  • Condensation:

    • In a reaction vessel, charge 2-ethoxyphenol and an aqueous solution of sodium hydroxide.

    • Maintain the temperature at approximately 35°C.[18]

    • Slowly add glyoxylic acid to the mixture while maintaining the pH between 10 and 11. The molar ratio of glyoxylic acid to 2-ethoxyphenol should be approximately 1:2.[18]

    • Allow the reaction to proceed for 6-8 hours with constant stirring.[18]

  • Oxidation:

    • Add the copper sulfate catalyst to the reaction mixture.

    • Heat the mixture to 90-95°C and maintain the pH above 12 with the addition of NaOH.[8][18]

    • Continue the reaction for 5-7 hours until the oxidation is complete.[8][18]

  • Decarboxylation and Extraction:

    • Cool the reaction mixture and acidify with sulfuric acid to a pH of 4-5 to facilitate decarboxylation.[4]

    • Extract the crude this compound using toluene.

  • Purification:

    • The toluene extract can be subjected to vacuum distillation to isolate the this compound.[8]

    • Further purification can be achieved by recrystallization from an appropriate solvent.[12]

Protocol 2: Purity Analysis of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial)

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of water, methanol, and acetic acid (e.g., 89:10:1 v/v/v).[15][16]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of pure this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate of the mobile phase (e.g., 1 mL/min).

    • Set the UV detector wavelength to 254 nm.[3][15][16]

    • Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the sample to the peak areas of the standard solutions.

Visualizations

Ethylvanillin_Synthesis_Workflow cluster_condensation Condensation Stage cluster_oxidation Oxidation & Decarboxylation cluster_purification Purification Stage Guethol 2-Ethoxyphenol (Guethol) Condensation_Reactor Condensation Reactor (20-40°C) Guethol->Condensation_Reactor Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Condensation_Reactor NaOH_1 NaOH (pH Control) NaOH_1->Condensation_Reactor Mandelic_Acid_Intermediate Mandelic Acid Intermediate Condensation_Reactor->Mandelic_Acid_Intermediate Oxidation_Reactor Oxidation Reactor (90-95°C, pH > 12) Mandelic_Acid_Intermediate->Oxidation_Reactor Acidification Acidification (H2SO4) Oxidation_Reactor->Acidification Catalyst CuSO4 Catalyst Catalyst->Oxidation_Reactor NaOH_2 NaOH NaOH_2->Oxidation_Reactor Crude_this compound Crude this compound Acidification->Crude_this compound Extraction Solvent Extraction (Toluene) Crude_this compound->Extraction Distillation Vacuum Distillation Extraction->Distillation Crystallization Crystallization Distillation->Crystallization Pure_this compound Pure this compound (>99%) Crystallization->Pure_this compound

Caption: Workflow for industrial this compound synthesis via the glyoxylic acid process.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low this compound Yield Temp Incorrect Temperature Low_Yield->Temp pH Incorrect pH Low_Yield->pH Ratio Incorrect Molar Ratio Low_Yield->Ratio Catalyst Catalyst Issue Low_Yield->Catalyst Optimize_Temp Optimize Temperature (20-40°C for Condensation) Temp->Optimize_Temp Troubleshoot Adjust_pH Adjust pH (10-12.5) pH->Adjust_pH Troubleshoot Adjust_Ratio Adjust Molar Ratio (Excess Guethol) Ratio->Adjust_Ratio Troubleshoot Check_Catalyst Check Catalyst Activity & Concentration Catalyst->Check_Catalyst Troubleshoot

Caption: Troubleshooting logic for addressing low yield in this compound production.

References

Refinement of purification techniques for high-purity ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity ethylvanillin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Crystallization Issues

Q1: My this compound is "oiling out" as a liquid instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the dissolved this compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution. This is a common issue, especially with impure samples, as impurities can significantly lower the melting point. An oily product is undesirable as it often traps impurities.

Here are several strategies to resolve this issue:

  • Increase Solvent Volume: Your solution may be too concentrated, causing the this compound to come out of solution at a temperature above its melting point. Reheat the mixture and add more of the primary solvent until the oil fully redissolves. Then, allow it to cool more slowly.

  • Slow Down the Cooling Process: Rapid cooling can induce precipitation at a higher temperature. Allow the solution to cool to room temperature gradually before introducing an ice bath. Slower cooling promotes the formation of larger, purer crystals.

  • Agitation Speed: The rate of stirring can influence nucleation and crystal growth. A slight decrease in agitation rate might prevent the system from reaching the nucleation temperature too quickly.

  • Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture. For this compound, a binary solvent system of isopropanol (B130326) and water has been shown to be effective in producing well-defined crystals.

Q2: The final crystalline product has a yellowish tint. How can I remove color impurities?

A2: Colored impurities in this compound are often organic molecules with extended conjugation. These can typically be removed using an adsorbent like activated charcoal.

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass). Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: My final yield of purified this compound is very low. What are the potential causes and solutions?

A3: A low yield can result from several factors during the purification process.

  • Using Too Much Solvent: An excessive amount of solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If crystals form during hot filtration (to remove insoluble impurities or charcoal), product will be lost. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent (around 5-10%) before filtration.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has cooled to room temperature.

  • Losses During Transfers: Be mindful of product loss during transfers between flasks and on the filter paper. Rinse glassware with the cold mother liquor or a minimal amount of cold, fresh solvent to recover as much product as possible.

Liquid Chromatography Issues

Q4: I am seeing peak tailing or broad peaks during HPLC analysis of my purified this compound. What could be the cause?

A4: Peak tailing or broadening in HPLC can indicate several issues with your method or sample.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Mobile Phase pH: this compound is a phenolic compound. The pH of the mobile phase can affect its ionization state and interaction with the stationary phase. A slightly acidic mobile phase (e.g., with 0.1% phosphoric or formic acid) is often used to ensure a consistent, non-ionized form, leading to sharper peaks.

  • Column Contamination or Degradation: The column may have adsorbed impurities from previous runs or the stationary phase may be degrading. Flush the column with a strong solvent or consider replacing it if performance does not improve.

Frequently Asked Questions (FAQs)

What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis (such as guaethol), byproducts from side reactions (which may be structurally similar to this compound), and residual solvents. For the closely related vanillin (B372448), common impurities include vanillyl alcohol, vanillic acid, and p-hydroxybenzaldehyde, so analogous impurities may be present in this compound.

Which solvents are best for the recrystallization of this compound?

The choice of solvent is critical for effective purification. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

  • Binary Solvent System (Isopropanol/Water): This system has been reported to yield well-formed prismatic crystals. The this compound is dissolved in hot isopropanol, and hot water is added until the solution becomes slightly turbid. The solution is then allowed to cool slowly.

  • Aqueous Ethanol (B145695): Similar to the isopropanol/water system, aqueous ethanol can be an effective solvent for recrystallization.

  • Acetone (B3395972): While acetone can be used, it may lead to different crystal habits, such as thick blades.

What is a typical purity and yield I can expect from a single recrystallization?

The purity and yield will depend on the initial purity of the crude material and the care taken during the procedure. For a reasonably crude starting material, a single recrystallization can often increase the purity to >99%. The yield can vary significantly but aiming for 80-90% recovery is a good target.

Can I use preparative HPLC to purify this compound?

Yes, preparative HPLC is a powerful technique for obtaining very high-purity this compound, especially for smaller quantities or when other methods fail to remove persistent impurities. A reversed-phase C18 column with a mobile phase of methanol (B129727) and water (often with a small amount of acid like acetic or formic acid) is typically used.

Data Presentation

The following table summarizes quantitative data for the purification of vanillin, a closely related compound to this compound. The principles and expected outcomes are highly analogous for this compound.

Purification MethodKey ParametersPurity (%)Yield (%)Crystal FormReference
Slow Evaporative CrystallizationAqueous solution at room temperature (~48 hours)~95~80Stable Polymorph (Form I)[1]
Cooling Crystallization40°C to 5°C at 0.1°C/min in aqueous solution~99~75Stable Polymorph (Form I)[1]
Swift Cooling Crystallization40°C to 5°C (rapid transfer) in aqueous solution~99~52Metastable Polymorph (Form II)[1]
Evaporation with HeatAqueous solution heated to 80°C, then cooled~95~55Metastable Polymorph (Form II)[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Isopropanol-Water Solvent System

This protocol is designed to purify crude this compound to high purity.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal volume of hot isopropanol and heat the mixture on a hot plate with stirring until the this compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the charcoal or other solids.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise with continuous stirring until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol provides a general guideline for the purification of this compound using preparative HPLC. The exact parameters may need to be optimized based on the specific instrument and column used.

  • Column: A reversed-phase C18 preparative column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Methanol or Acetonitrile.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. An isocratic method with a mobile phase of 40:60 methanol:water (with 0.2% phosphoric acid) has been shown to be effective for the separation of methyl vanillin and ethyl vanillin.[2]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a concentration suitable for preparative injection (this will be significantly higher than for analytical HPLC). Filter the sample through a 0.45 µm filter before injection.

  • Preparative Run:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the sample.

    • Run a gradient or isocratic elution based on the method developed at the analytical scale. A common starting point is a linear gradient from a lower to a higher concentration of the organic solvent (Solvent B).

    • Monitor the elution using a UV detector (e.g., at 254 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Ethylvanillin_Purification_Workflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Dissolution Dissolve in Hot Solvent (e.g., Isopropanol) Crude->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Gravity Filtration Dissolution->Hot_Filtration If no decolorization Decolorization->Hot_Filtration Crystallization Add Anti-Solvent (Water), Cool Slowly & Ice Bath Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Dry Crystals Isolation->Drying Purity_Check Check Purity (HPLC, Melting Point) Drying->Purity_Check Purity_Check->Dissolution Repeat Purification Pure_Product High-Purity this compound Purity_Check->Pure_Product Purity > 99%

Caption: General experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Oiling_Out cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: This compound 'Oils Out' during Crystallization Cause1 Solution is too concentrated Problem->Cause1 Cause2 Cooling rate is too fast Problem->Cause2 Cause3 High level of impurities Problem->Cause3 Solution1 Reheat and add more solvent Cause1->Solution1 Solution2 Allow to cool slowly to RT before ice bath Cause2->Solution2 Solution3 Consider a preliminary purification step or use activated charcoal Cause3->Solution3

Caption: Troubleshooting decision tree for the "oiling out" of this compound during crystallization.

References

Validation & Comparative

Ethylvanillin vs. Vanillin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of ethylvanillin and vanillin (B372448), supported by experimental data and detailed methodologies.

This compound, a synthetic flavoring agent with a more potent vanilla-like aroma than its naturally occurring counterpart, vanillin, has garnered interest for its potential biological activities, including its antioxidant capacity. This guide delves into a comparative analysis of the antioxidant activity of these two closely related phenolic aldehydes, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and vanillin have been evaluated using various in vitro assays. The following table summarizes key findings from multiple studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.

AssayCompoundResultReference
DPPH Radical Scavenging Activity VanillinIC50: >100 µM[1]
VanillinIC50: 283.76 µg/mL[2]
VanillinIC50: 10.06 ppm[3]
Vanillin DerivativeIC50: 0.99 ppm[3]
This compoundNo specific IC50 values found in the searched literature.
ABTS Radical Scavenging Activity VanillinIC50: 16.25 µM[1]
This compoundNo specific IC50 or TEAC values found in the searched literature.
Oxygen Radical Absorbance Capacity (ORAC) VanillinStronger than ascorbic acid and Trolox[4]
This compoundActivity is the same as vanillin[5][6]
Oxidative Hemolysis Inhibition Assay (OxHLIA) VanillinStronger than ascorbic acid and Trolox[4]
This compoundMuch stronger activity than vanillin[5][6]

Note on DPPH Assay Results for Vanillin: The wide range of reported IC50 values for vanillin in the DPPH assay highlights the sensitivity of this assay to experimental conditions such as solvent, reaction time, and the specific protocol used.[1][2][3]

In Vitro Antioxidant Mechanisms and Signaling Pathways

Vanillin's antioxidant activity is not solely attributed to direct radical scavenging. Studies have revealed its ability to modulate intracellular signaling pathways involved in the cellular antioxidant response. This compound is also known to mitigate oxidative stress, although the specific signaling pathways are less extensively documented in the available literature.

Vanillin's Influence on Cellular Signaling Pathways

Vanillin has been shown to exert its antioxidant effects through the modulation of several key signaling pathways:

  • Nrf2/HO-1 Pathway: Vanillin can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.

  • MAPK/NF-κB Pathway: Vanillin has been observed to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are involved in inflammatory responses and can be triggered by oxidative stress. By inhibiting these pathways, vanillin can reduce the production of pro-inflammatory mediators.

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, a component of the MAPK signaling cascade, is also modulated by vanillin.

The following diagram illustrates the proposed antioxidant signaling pathway of vanillin.

Vanillin_Antioxidant_Pathway ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates MAPK MAPK ROS->MAPK Vanillin Vanillin Vanillin->Nrf2 activates Vanillin->MAPK inhibits NFkB NF-κB Vanillin->NFkB inhibits ARE ARE Nrf2->ARE binds to HO1 HO-1 & Antioxidant Enzymes ARE->HO1 promotes transcription CellProtection Cellular Protection HO1->CellProtection MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Vanillin's antioxidant signaling pathway.

This compound and Cellular Protection

While specific signaling pathways for this compound are not as well-defined in the reviewed literature, studies have shown its protective effects against oxidative stress and apoptosis.[7][8] this compound has been demonstrated to reduce levels of reactive oxygen species (ROS) and suppress the expression of Nrf2 in certain pathological conditions, suggesting a modulatory role in the cellular antioxidant system.[7] Further research is needed to fully elucidate the molecular mechanisms underlying this compound's antioxidant and cytoprotective effects.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Workflow:

References

A Comparative Guide to Validated HPLC Methods for Ethylvanillin Quantification in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of ethylvanillin. The information presented is curated from scientific literature to assist researchers in selecting and implementing the most suitable analytical method for their specific needs, ensuring compliance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent widely used in the food, pharmaceutical, and cosmetic industries. Its accurate quantification is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique for this purpose due to its high sensitivity, specificity, and reliability. This guide details and compares various validated HPLC methods, offering insights into their performance and applicability.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of an HPLC method for this compound quantification, from initial method development to routine analysis, adhering to ICH Q2(R1) guidelines.[1]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Parameter Selection (Column, Mobile Phase, etc.) B Method Optimization A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Sample Preparation I->J Method Approved K HPLC Analysis J->K L Data Processing & Reporting K->L

Caption: General workflow for HPLC method validation of this compound.

Comparison of Validated HPLC Methods

The following tables summarize the experimental conditions and validation parameters of several published HPLC methods for this compound quantification. This allows for a direct comparison of their performance characteristics.

Table 1: Chromatographic Conditions of Validated HPLC Methods

ParameterMethod 1Method 2Method 3 (Alternative: CE)
Column Brownlee™ Validated C18 (150 x 4.6 mm, 5 µm)[2]ZORBAX Eclipse Plus C18[3]Fused silica (B1680970) capillary[1]
Mobile Phase 40:60 Methanol and 0.2% v/v conc. H3PO4[2]35:65 Methanol and 1.5% (φ) acetic acid solution[3]25 mM phosphate (B84403) buffer at pH 8.5, containing 10% (v/v) acetonitrile[1]
Flow Rate 1.0 mL/min[2]Not SpecifiedNot Applicable
Detection UV/Vis at 254 nm[2]UV at 280 nm[3]UV at 200 nm[1]
Injection Volume 10 µL[2]Not SpecifiedNot Applicable
Temperature Ambient[2]Not SpecifiedNot Specified

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1Method 2Method 3 (Alternative: CE)
Linearity (Range) Not Specified0.5-100 mg/L[3]5–80 µg/mL[3]
Correlation Coefficient (r²) Not SpecifiedNot Specified> 0.9986[3]
Accuracy (% Recovery) Not Specified91.3% to 97.0%[3]85% to 108%[3]
Precision (% RSD) Excellent reproducibility of peak area and retention times reported[2]1.0% - 1.7% (n=6)[3]Not Specified
Limit of Detection (LOD) Not Specified0.2 mg/kg (as 3S/N)[3]2.9–5.6 µg/mL[3]
Limit of Quantification (LOQ) Not SpecifiedNot Specified5.7–7.8 µg/mL[3]
Robustness Not SpecifiedNot SpecifiedNot Specified

Detailed Experimental Protocols

Detailed methodologies for key validation experiments as per ICH Q2(R1) guidelines are provided below.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]

Protocol:

  • Forced Degradation: Subject the this compound standard solution and sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of its degradation products and matrix components.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five concentrations of this compound standard solution spanning the expected working range.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare spiked samples by adding known amounts of this compound standard to a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze a minimum of nine determinations across the specified range (e.g., three concentrations, three replicates each).

    • Calculate the relative standard deviation (%RSD). A typical acceptance criterion is a %RSD of ≤ 2%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results between the different conditions to assess the method's ruggedness within the laboratory.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Protocol:

  • Identify critical method parameters that could be subject to variation, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Wavelength of detection (e.g., ±2 nm)

  • Vary these parameters one at a time or using a factorial design.

  • Analyze the system suitability parameters (e.g., resolution, tailing factor) and the assay results. The method is considered robust if the results remain within the acceptance criteria.

The following diagram illustrates the relationship between key validation parameters.

Validation_Parameters cluster_0 Core Validation Parameters cluster_1 Method Performance Limits cluster_2 Method Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of HPLC validation parameters.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can also be employed for the quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity and can be used as a confirmatory method. A headspace solid-phase microextraction (SPME) coupled with GC-MS has been successfully used for the determination of this compound in milk powder with a limit of detection of 0.05 mg/kg.[6]

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent consumption. A validated CE method for the simultaneous analysis of caffeine, vanillin, and this compound in beverages demonstrated good linearity (r² > 0.9986) and recovery (85-108%).[3]

Conclusion

The choice of an HPLC method for this compound quantification depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. The methods presented in this guide have been validated and demonstrate good performance characteristics. For routine quality control, a simple isocratic HPLC-UV method may be sufficient. For more complex matrices or the simultaneous analysis of multiple compounds, a gradient HPLC method or alternative techniques like GC-MS or CE may be more appropriate. Researchers should carefully consider the validation data to select the method that best fits their analytical needs and ensures compliance with regulatory guidelines.

References

Cross-validation of different analytical techniques for ethylvanillin determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical techniques for the quantitative determination of ethylvanillin, a widely used flavoring agent in the food, beverage, cosmetic, and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and ensuring product consistency. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, supported by experimental data from various studies. Detailed methodologies for each technique are provided to facilitate practical application and method development.

Overview of Analytical Techniques

The choice of an analytical technique for this compound determination depends on various factors, including the sample matrix, required sensitivity, specificity, and the available instrumentation. While older methods like column and paper chromatography followed by UV spectrophotometry are considered time-consuming, modern chromatographic and spectrophotometric techniques offer rapid and accurate analysis.[1][2] This guide focuses on three prevalent methods: HPLC, GC, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity, particularly when coupled with a UV detector.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound analysis, it provides excellent separation from other volatile components in a sample, often with high sensitivity using a flame ionization detector (FID) or mass spectrometry (MS).

UV-Visible Spectrophotometry is a simpler and more accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. While it can be a rapid method for determining this compound concentration, its specificity can be limited in complex matrices where other compounds may absorb at the same wavelength.

Quantitative Data Comparison

The following table summarizes the key performance parameters of the different analytical techniques for this compound determination, compiled from various studies. This allows for a direct comparison of their linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (RSD).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Linearity Range 0.5 - 100 mg/L[3]Not explicitly stated in the provided abstracts, but quantitative determination is feasible.Beer's law obeyed within 5-25 µg/mL (for a derivatized compound)[4][5]
Limit of Detection (LOD) 0.2 mg/kg[3], 0.03 µg/kg (with fluorescence derivatization)[6], 0.051 - 0.073 µg/mL (LC-MS)[7], 10 µg/kg (UHPLC-MS/MS)[8]0.5 mg/kg[9]Not explicitly stated for direct measurement in the provided abstracts.
Limit of Quantification (LOQ) 0.1 µg/kg (with fluorescence derivatization)[6], 50 µg/kg (UHPLC-MS/MS)[8]Not explicitly stated in the provided abstracts.Not explicitly stated in the provided abstracts.
Accuracy (Recovery) 91.3% - 97.0%[3], 87.6% - 101.7% (LC-MS/MS)[10], 90.7% - 98.5% (UHPLC-MS/MS)[8]98.05% (average)[11], 90.0% - 100%[9]Not explicitly stated in the provided abstracts.
Precision (RSD) 1.0% - 1.7%[3], < 5% (LC-MS/MS)[10], < 10% (UHPLC-MS/MS)[8]1.9% - 4.1%[9]0.01% - 0.05% (for a derivatized compound)[5]

Experimental Workflow and Method Cross-Validation

The cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[12] It is essential for method transfer and for confirming the robustness and reproducibility of an analytical procedure.[12] The following diagram illustrates a general workflow for a cross-validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Scope SelectMethods Select Analytical Methods for Comparison DefineObjective->SelectMethods DefineParameters Define Validation Parameters (LOD, LOQ, Accuracy, Precision, etc.) SelectMethods->DefineParameters PrepareSamples Prepare Standard & Sample Sets DefineParameters->PrepareSamples AnalyzeSamples Analyze Samples using Each Method PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData ProcessData Process & Analyze Data CollectData->ProcessData ComparePerformance Compare Performance Metrics ProcessData->ComparePerformance StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) ComparePerformance->StatisticalAnalysis DrawConclusions Draw Conclusions on Method Comparability StatisticalAnalysis->DrawConclusions ReportFindings Generate Cross-Validation Report DrawConclusions->ReportFindings

Caption: General workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed, based on the information gathered from the cited literature.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is commonly used, where the nonpolar stationary phase retains the relatively nonpolar this compound, and a polar mobile phase elutes it. Detection is typically achieved using a UV detector at a wavelength where this compound exhibits strong absorbance.

Experimental Protocol (based on multiple sources):

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, and a UV-Vis detector is suitable.[13]

  • Column: A ZORBAX Eclipse Plus C18 column or a Brownlee Validated C18 column (150 x 4.6 mm, 5 µm) can be used.[3][13]

  • Mobile Phase:

    • Methanol (B129727) and 1.5% (v/v) acetic acid solution (35:65 v/v).[3]

    • Methanol and 0.2% (v/v) concentrated H₃PO₄ (40:60 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 280 nm[3] or 254 nm.[13]

  • Injection Volume: 10 µL.[13]

  • Sample Preparation:

    • Cosmetic Samples (Creamy): Dissolve 1.0 g of the sample in 4 mL of tetrahydrofuran, and then dilute to 10 mL with methanol.[3]

    • Cosmetic Samples (Emulsion, Aqueous, or Solid): Take 1.0 g of the sample, add methanol to nearly 5 mL, shake for 1 minute, and then dilute to a final volume of 10 mL with methanol.[3]

    • After initial preparation, the sample solution is typically extracted ultrasonically for 15 minutes and then centrifuged for phase separation. The supernatant is collected for analysis.[3]

    • Vanilla Extract: For imitation vanilla extract, a modification of AOAC Official Method 990.25 can be used, which involves reversed-phase HPLC with a water-methanol-acetic acid (89:10:1) mobile phase.[2]

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol (based on multiple sources):

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Column: An EGSS-X column is suitable for the separation of vanillin (B372448) and this compound in food samples.[11]

  • Internal Standard: 2-Phenoxyethanol can be used as an internal standard for quantitative analysis.[14][15]

  • Sample Preparation:

    • Vanilla Samples: A standard mixture of vanillin and this compound (0.2 g each per 100 mL in 40% ethyl alcohol) is prepared. The internal standard is added to both the standard and the sample solutions.[14]

    • Food Samples: Vanillin and this compound are extracted into methylene (B1212753) chloride. The extract is then purified and concentrated before chromatographic analysis.[11]

    • Milk Powder (Headspace SPME-GC-MS): A method using automated headspace solid-phase microextraction (SPME) coupled with GC-MS has been established. This technique eliminates interference from the complex matrix.[9]

  • Quantitative Analysis: The ratio of the peak area of this compound to the peak area of the internal standard is determined for both the sample and the standard solution. The concentration of this compound in the sample is then calculated based on these ratios.[14]

UV-Visible Spectrophotometry

Principle: This technique measures the absorbance of a solution containing the analyte at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. For this compound, measurements can be taken directly or after a derivatization reaction to enhance sensitivity and specificity.

Experimental Protocol (based on multiple sources):

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Analytical Wavelength: Strong absorption bands for this compound occur at approximately 278 nm and 310 nm.[16] A wavelength of 276 nm in 0.1 N hydrochloric acid has also been reported.[17]

  • Sample Preparation:

    • The sample containing this compound is dissolved in a suitable solvent (e.g., methanol or 0.1 N hydrochloric acid) to a concentration within the linear range of the instrument.[16][17]

    • A blank determination is performed using the solvent.[17]

  • Derivatization (for enhanced sensitivity and specificity):

    • A spectrophotometric method involving derivatization with 1-aminonaphthalene has been developed for vanillin, which could potentially be adapted for this compound. The derivative shows maximum absorbance at 372 nm.[4][5]

  • Quantitative Analysis: The concentration of this compound is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard solutions of known concentrations.

Conclusion

The cross-validation of analytical techniques for this compound determination reveals that HPLC and GC methods generally offer higher sensitivity, specificity, and accuracy compared to direct UV-Visible Spectrophotometry, especially for complex matrices.

  • HPLC stands out as a robust and versatile method, with numerous validated procedures available for various sample types, including cosmetics and food products. The use of LC-MS/MS further enhances sensitivity and selectivity.

  • GC is an excellent choice for analyzing volatile components and provides high recovery rates. Headspace SPME-GC-MS is particularly advantageous for complex samples like milk powder as it minimizes matrix effects.

  • UV-Visible Spectrophotometry offers a simpler and more cost-effective approach but may lack the specificity required for complex samples without a prior separation or derivatization step. It can be suitable for rapid screening or for the analysis of relatively simple sample matrices.

The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity and accuracy, and the resources available in the laboratory. The provided experimental protocols serve as a starting point for method development and validation in your specific application.

References

A Comparative Guide to Inter-laboratory Quantification of Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methodologies for the quantification of ethylvanillin, a widely used synthetic flavoring agent in food, beverages, and pharmaceutical products. Ensuring accurate and reproducible quantification is critical for quality control, regulatory compliance, and flavor profiling. This document is intended for researchers, analytical scientists, and quality control professionals, offering objective comparisons of various techniques with supporting data from published studies.

Introduction to this compound Quantification

This compound (3-ethoxy-4-hydroxybenzaldehyde) possesses a stronger vanilla-like flavor than its naturally occurring counterpart, vanillin (B372448).[1][2] Its quantification is routinely performed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. This guide compares these methods based on their performance characteristics as reported in various validation and collaborative studies.

Experimental Methodologies & Protocols

Detailed protocols for three prevalent analytical techniques are outlined below. These protocols are synthesized from established and validated methods in the scientific literature.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely adopted for its robustness and reliability. It is based on the principles of reversed-phase chromatography.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, and a UV-Vis detector.[2]

  • Column: Brownlee™ Validated C18 column (150 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of 40:60 methanol (B129727) and 0.2% v/v phosphoric acid in water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Samples are typically diluted in the mobile phase or a suitable solvent like methanol, followed by filtration through a 0.45 µm filter before injection.[2]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level detection. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.[3]

  • Sample Preparation (HS-SPME): Vanillins in the sample are extracted using a fused-silica fiber coated with divinylbenzene/polydimethylsiloxane.[3]

  • Column: DB-5MS capillary column.[3]

  • Thermal Desorption: Analytes are desorbed from the SPME fiber in the GC inlet at 260 °C for 5 minutes.[3]

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is typically used to separate analytes, e.g., starting at 60°C, holding for 2 minutes, then ramping to 280°C.

  • Detection: Mass spectrometry with an Electron Ionization (EI) source, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3][4]

Method 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides the highest sensitivity and specificity, making it the gold standard for trace-level quantification in challenging matrices like baby food or rice.[5][6][7]

Experimental Protocol:

  • Instrumentation: A UPLC system connected to a tandem mass spectrometer (e.g., Triple Quadrupole).[8]

  • Column: A reversed-phase column such as an Acquity UPLC BEH C18.[8]

  • Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[6][8]

  • Flow Rate: 0.3 mL/min.[8]

  • Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound for definitive identification and quantification.[8]

  • Sample Preparation: A simple extraction with a solvent like an acetonitrile/water mixture, followed by centrifugation and filtration through a 0.22 µm filter.[6][8]

Quantitative Data and Performance Comparison

The performance of analytical methods is evaluated using several key parameters. The following table summarizes these metrics for the described this compound quantification methods based on data from various studies. A direct inter-laboratory comparison is best represented by reproducibility data, such as that provided by collaborative studies like the AOAC Official Method modification.[9][10]

Performance Parameter HPLC-UV GC-MS (with HS-SPME) UPLC-MS/MS
Limit of Detection (LOD) Method Dependent~0.05 mg/kg[3]~10-37 µg/kg[6][7]
Limit of Quantitation (LOQ) Method Dependent~0.5 mg/kg[11]~50 µg/kg[6]
Linearity (R²) > 0.99Typically > 0.99> 0.999[5]
Recovery (%) Good[9]90.0 - 100%[3][11]90.6 - 108.7%[5][7]
Precision (RSD%) See Reproducibility1.9 - 5.1%[3][11]Inter-day: 5.30%[5][7]
Reproducibility (R) 5.4 - 22.0 mg/100 mL*[9][10]Not AvailableNot Available

*Data from a collaborative study on vanilla extract fortified with 74 to 180 mg/100 mL of this compound.[9][10]

Visualized Workflows

To better illustrate the analytical processes, the following diagrams outline the general workflow and a high-level comparison of the chromatographic methods.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Receive Sample Extract Extraction / Dilution Sample->Extract Filter Filtration / Cleanup Extract->Filter Inject Inject into Chromatograph Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, MS, MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

Figure 1: General workflow for chromatographic quantification of this compound.

G cluster_lc Liquid Chromatography Path cluster_gc Gas Chromatography Path Sample Prepared Sample HPLC HPLC Analysis Sample->HPLC UPLC UPLC Analysis Sample->UPLC GC GC Analysis Sample->GC UV UV Detection HPLC->UV MSMS MS/MS Detection UPLC->MSMS MS MS Detection GC->MS

Figure 2: High-level comparison of common chromatographic analysis paths.

References

Comparative study of the sensory profiles of natural vs. synthetic ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory profiles of natural vanillin (B372448) and synthetic ethylvanillin, supported by established experimental methodologies. As this compound is a synthetic compound not found in nature, this comparison is made against natural vanillin, the primary flavor component of cured vanilla beans. This analysis is crucial for formulation development, quality control, and sensory science research.

Sensory Profile Comparison

The sensory profiles of natural vanillin and synthetic this compound exhibit distinct differences in aroma, flavor, and potency. Natural vanillin, derived from Vanilla planifolia, possesses a complex and rich flavor profile due to the presence of several hundred minor compounds. In contrast, synthetic this compound is a singular, highly purified compound known for its intense sweetness and vanilla-like character.[1]

Below is a summary of the key sensory attributes based on qualitative descriptions from scientific literature and industry publications.

Sensory AttributeNatural VanillinSynthetic this compound
Odor Complex, rich, sweet, creamy, slightly woody and smokyIntense, sweet, vanilla cake icing, caramel (B1170704) notes, less complex
Flavor Well-rounded, smooth, creamy, with subtle floral and spicy notesPotent, sweet, strong vanilla note, sometimes perceived as less subtle
Potency Standard3 to 4 times more potent than vanillin
Mouthfeel Smooth, richCan be perceived as sharp or slightly chemical at high concentrations
Aftertaste Pleasant, lingering creamy vanilla notesSweet, sometimes with a slight lingering artificial note

Experimental Protocols

To objectively evaluate the sensory differences between natural vanillin and synthetic this compound, standardized sensory evaluation methods are employed. These protocols are designed to minimize bias and ensure the reliability of the results.

Quantitative Descriptive Analysis (QDA)

This method is used to identify and quantify the specific sensory attributes of a product. A trained sensory panel develops a lexicon of descriptive terms and then rates the intensity of each attribute on a linear scale.

Protocol:

  • Panelist Selection and Training: A panel of 8-12 individuals is screened for sensory acuity and trained to identify and scale the intensity of various aroma and flavor attributes associated with vanilla. Reference standards for each attribute are provided for calibration.

  • Sample Preparation:

    • Solutions of natural vanillin and synthetic this compound are prepared in a neutral base (e.g., 5% ethanol (B145695) in deionized water, milk, or a sugar solution) at concentrations determined to be of approximately equal perceived overall intensity. Given this compound's higher potency, its concentration will be significantly lower than that of natural vanillin.

    • Samples are presented in identical, opaque containers coded with random three-digit numbers.

  • Evaluation:

    • Panelists evaluate the samples in a controlled environment (individual booths with controlled lighting and air circulation).

    • The order of sample presentation is randomized for each panelist.

    • Panelists rate the intensity of each descriptive attribute (e.g., sweet, creamy, smoky, artificial, etc.) on a 15-cm line scale anchored from "not perceptible" to "very strong."

  • Data Analysis: The data from the line scales are converted to numerical values, and statistical analysis (e.g., ANOVA) is performed to determine significant differences in the intensity of each attribute between the two samples.

Triangle Test

The triangle test is a discrimination test used to determine if a sensory difference exists between two samples.[2][3]

Protocol:

  • Panelist Selection: A panel of at least 24-30 individuals is typically used. Panelists do not need to be highly trained but should be regular consumers of vanilla-flavored products.

  • Sample Preparation:

    • Two samples of natural vanillin and one sample of synthetic this compound (or vice versa) are prepared at concentrations of similar perceived intensity.

    • The three samples are presented to each panelist in identical, coded containers.

  • Evaluation:

    • The order of presentation of the three samples is randomized across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[2]

    • Panelists are instructed to taste each sample from left to right and identify the "odd" or "different" sample.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables (e.g., based on the binomial or chi-square distribution) are used to determine if the number of correct identifications is statistically significant.[2]

Mandatory Visualizations

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the general workflow for conducting a comparative sensory analysis of natural vanillin and synthetic this compound.

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist Panelist Selection & Training SamplePrep Sample Preparation (Equal Intensity) Panelist->SamplePrep Coding Sample Coding (Randomized) SamplePrep->Coding Presentation Randomized Sample Presentation Coding->Presentation Evaluation Sensory Evaluation (QDA or Triangle Test) Presentation->Evaluation Data Data Collection Evaluation->Data Stats Statistical Analysis (ANOVA, Chi-Square) Data->Stats Report Report Generation Stats->Report

Caption: Workflow for comparative sensory analysis.

Gustatory Signaling Pathway for Sweet and Umami Tastes

Both natural vanillin and synthetic this compound elicit a sweet taste. The following diagram illustrates the simplified signal transduction pathway for sweet and umami tastes, which share a common downstream signaling cascade.

Gustatory_Signaling cluster_receptor Taste Receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade SweetReceptor Sweet Receptor (T1R2/T1R3) G_Protein G-protein (Gustducin) SweetReceptor->G_Protein UmamiReceptor Umami Receptor (T1R1/T1R3) UmamiReceptor->G_Protein PLCb2 PLCβ2 G_Protein->PLCb2 IP3 IP3 PLCb2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release NerveSignal Signal to Gustatory Nerve ATP_Release->NerveSignal Sweetener Sweet Compound (e.g., this compound) Sweetener->SweetReceptor UmamiCompound Umami Compound (e.g., Glutamate) UmamiCompound->UmamiReceptor

References

A Spectroscopic Showdown: Differentiating Ethylvanillin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of ethylvanillin, ethyl isovanillin (B20041), and ethyl ortho-vanillin, providing researchers, scientists, and drug development professionals with the essential data and methodologies for accurate identification and characterization.

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a widely used flavoring agent and a key building block in the synthesis of various pharmaceutical compounds. Its isomers, ethyl isovanillin (4-ethoxy-3-hydroxybenzaldehyde) and ethyl ortho-vanillin (2-ethoxy-3-hydroxybenzaldehyde), possess the same molecular formula (C₉H₁₀O₃) but exhibit distinct physical, chemical, and biological properties due to the differential placement of the ethoxy and hydroxyl groups on the benzene (B151609) ring. A thorough understanding of their unique spectroscopic signatures is paramount for unambiguous identification, quality control, and for elucidating structure-activity relationships in drug discovery. This guide provides a detailed comparison of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these three isomers, supplemented with standardized experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The data for ethyl isovanillin and ethyl ortho-vanillin are predicted based on established spectroscopic principles and comparison with their methyl-substituted analogs, isovanillin and ortho-vanillin, due to the limited availability of direct experimental data.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compoundEthyl Isovanillin (Predicted)Ethyl Ortho-vanillin (Predicted)
O-H Stretch~3200-3400 (broad)~3200-3400 (broad)~3200-3400 (broad)
C-H (aromatic)~3000-3100~3000-3100~3000-3100
C-H (aliphatic)~2850-3000~2850-3000~2850-3000
C=O Stretch~1680-1700~1680-1700~1670-1690
C=C (aromatic)~1580, ~1500, ~1450~1580, ~1500, ~1450~1580, ~1500, ~1450
C-O (ether)~1250-1300, ~1020-1080~1250-1300, ~1020-1080~1250-1300, ~1020-1080
C-O (phenol)~1150-1250~1150-1250~1150-1250

Table 2: ¹H NMR Spectroscopy Data (δ, ppm in CDCl₃)

ProtonThis compoundEthyl Isovanillin (Predicted)Ethyl Ortho-vanillin (Predicted)Multiplicity
Aldehyde (-CHO)~9.8~9.8~10.3s
Aromatic H~7.4 (d), ~7.3 (dd), ~7.0 (d)~7.4 (d), ~7.3 (dd), ~7.0 (d)~7.1-7.5 (m)d, dd, m
Hydroxyl (-OH)~6.0~5.8~5.9s
Methylene (-OCH₂CH₃)~4.1~4.1~4.2q
Methyl (-OCH₂CH₃)~1.4~1.4~1.5t

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm in CDCl₃)

CarbonThis compoundEthyl Isovanillin (Predicted)Ethyl Ortho-vanillin (Predicted)
Aldehyde (C=O)~191~192~196
Aromatic C-O~151, ~147~152, ~148~150, ~146
Aromatic C-C~130~131~128
Aromatic C-H~127, ~114, ~110~125, ~115, ~112~124, ~120, ~118
Methylene (-OCH₂)~64~64~65
Methyl (-CH₃)~15~15~15

Table 4: Mass Spectrometry Data (m/z)

IonThis compoundEthyl Isovanillin (Predicted)Ethyl Ortho-vanillin (Predicted)
Molecular Ion [M]⁺166166166
[M-H]⁺165165165
[M-CH₃]⁺151151151
[M-C₂H₅]⁺137137137
[M-CHO]⁺137137137
[M-OC₂H₅]⁺121121121

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of this compound and its isomers.

Spectroscopic_Comparison Workflow for Spectroscopic Differentiation of this compound Isomers cluster_isomers Isomeric Structures (C9H10O3) cluster_techniques Spectroscopic Techniques cluster_data Key Differentiating Spectral Features This compound This compound (3-ethoxy-4-hydroxy) IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR MS Mass Spectrometry This compound->MS EthylIsovanillin Ethyl Isovanillin (4-ethoxy-3-hydroxy) EthylIsovanillin->IR EthylIsovanillin->NMR EthylIsovanillin->MS EthylOrthoVanillin Ethyl Ortho-vanillin (2-ethoxy-3-hydroxy) EthylOrthoVanillin->IR EthylOrthoVanillin->NMR EthylOrthoVanillin->MS IR_Features Fingerprint region variations C=O stretching frequency shifts IR->IR_Features NMR_Features Aromatic proton chemical shifts and coupling patterns Aldehyde proton chemical shift NMR->NMR_Features MS_Features Relative abundances of fragment ions MS->MS_Features Identification Isomer Identification IR_Features->Identification NMR_Features->Identification MS_Features->Identification

Validation of ethylvanillin as a biomarker for specific food processing methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of ethylvanillin's role as a potential biomarker for specific food processing methods reveals a nuanced landscape. While a potent and stable synthetic flavoring agent, its direct utility as a definitive indicator of particular processing techniques is not well-established in current scientific literature. This guide provides a comparative analysis of this compound against vanillin (B372448), details the primary analytical methods for its detection, and explores established biomarkers for common food processing technologies.

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a vanilla-like aroma that is three to four times more potent than vanillin.[1][2] It is widely used as a flavoring agent in a variety of food products, including baked goods, ice cream, beverages, and chocolate.[3][4] Unlike vanillin, which can be derived from natural sources like vanilla beans or produced synthetically, this compound is exclusively a lab-created compound.[1][5] However, a recent 2023 study reported the first-time identification of naturally occurring this compound in a specific strawberry cultivar, Medallion® 'FL 16.30-128'.[6][7][8]

The presence of this compound in food products typically indicates the addition of artificial flavoring.[9] Its stability under various conditions, including better resistance to heat, pH variations, and oxidation compared to vanillin, makes it a preferred choice in many food manufacturing processes.[10]

Comparative Analysis: this compound vs. Vanillin

CharacteristicThis compoundVanillin
Source Primarily synthetic.[5] Recently found naturally in a specific strawberry cultivar.[6][7]Natural (from vanilla beans) or synthetic.[5]
Flavor Profile Stronger, sweeter vanilla note.[5] Described as having a more intense and less subtle flavor.[5]Rich, complex flavor profile. Considered the authentic vanilla flavor.[5]
Potency 3 to 4 times more potent than vanillin.[1]Standard vanilla potency.
Solubility More soluble in water.[5]Sparingly soluble in water; dissolves well in alcohol and organic solvents.[5]
Stability Superior resistance to heat, pH variations, and oxidation.[10]Less stable under certain processing conditions.[11]
Cost Generally more cost-effective for achieving a desired flavor intensity due to its potency.[5][10]Natural vanillin is significantly more expensive than synthetic vanillin and this compound.[5]

Established Biomarkers for Food Processing Methods

While this compound's role is primarily that of an additive, other compounds are well-established as biomarkers for specific food processing methods, particularly for assessing heat treatment.

Processing MethodBiomarker(s)Rationale for Use
Thermal Processing (e.g., Pasteurization, Sterilization) Furosine, LactuloseThese compounds are formed during the Maillard reaction and lactose (B1674315) isomerization, respectively, which are induced by heat treatment of milk and dairy products.[12] Their concentration can indicate the intensity of the heat treatment.[12]
Thermal Processing (General) Whey Protein DenaturationThe extent of denaturation of whey proteins, such as β-lactoglobulin, is proportional to the heat load applied.[12]
Non-Thermal Processing (e.g., High-Pressure Processing, Pulsed Electric Fields) Changes in Enzyme Activity, Cell IntegrityThese methods aim to preserve the nutritional and sensory qualities of food by avoiding heat.[13][14] Biomarkers often relate to the retention of native structures and functions, such as enzyme activity or the lack of heat-induced compounds.[15] Myofibrillar protein solubility can be an indicator of changes during processing of muscle foods.[15]

Experimental Protocols: Detecting this compound

The accurate detection and quantification of this compound in complex food matrices are crucial for quality control and regulatory compliance. The primary methods employed are high-precision chromatographic techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a key technique for detecting this compound due to its high sensitivity, selectivity, and rapid analysis capabilities.[16] It is particularly effective for analyzing complex food samples.[16]

Sample Preparation (Liquid-Liquid Extraction for Dairy Products): [17]

  • Spike a known quantity of the sample matrix with a standard solution of vanillin, methyl vanillin, and this compound.

  • Perform extraction using an acetonitrile (B52724) solution.

  • Use n-hexane as a cleaning sorbent to remove interfering substances.

  • The resulting extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumentation and Conditions:

  • Chromatography: Reversed-phase liquid chromatography.[18]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) for precise quantification.[16]

  • Ionization: Electrospray ionization (ESI) in positive ionization mode is commonly used.[19]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high sensitivity and resistance to interference, making it a mainstream technique for trace-level detection of this compound.[16]

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME for Milk Powder): [20]

  • Place the milk powder sample in a sealed vial.

  • Incubate the vial to allow volatile compounds, including this compound, to move into the headspace.

  • Expose a solid-phase microextraction (SPME) fiber (e.g., coated with divinylbenzene/polydimethylsiloxane) to the headspace to adsorb the analytes.

  • Thermally desorb the analytes from the fiber in the gas chromatograph inlet.

Instrumentation and Conditions:

  • Separation: A capillary column such as a DB-5MS is used for chromatographic separation.[20]

  • Detection: Mass spectrometry with an electron ionization (EI) source, operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[20]

Visualization of Analytical Workflow

Below is a generalized workflow for the analysis of this compound in food samples.

Ethylvanillin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Food Sample Extraction Extraction (e.g., LLE, SPME) Sample->Extraction Cleanup Sample Cleanup (e.g., n-hexane) Extraction->Cleanup Chromatography Chromatography (HPLC or GC) Cleanup->Chromatography MassSpec Mass Spectrometry (MS/MS) Chromatography->MassSpec Quantification Quantification MassSpec->Quantification Validation Method Validation Quantification->Validation

Generalized workflow for this compound analysis.

Logical Framework for Biomarker Validation

The validation of any compound as a biomarker for a specific process follows a logical progression.

Biomarker_Validation_Logic cluster_hypothesis Hypothesis Generation cluster_experimental Experimental Verification cluster_validation Validation A Identify Potential Biomarker (e.g., this compound) B Associate with Specific Process (e.g., Thermal Treatment) A->B C Controlled Experiments (Apply specific process to food matrix) B->C D Quantitative Analysis (Measure biomarker concentration) C->D E Establish Correlation (Dose-response relationship) D->E F Specificity & Selectivity Testing (Rule out confounding factors) E->F G Reproducibility Studies (Inter-laboratory validation) E->G H Validated Biomarker F->H G->H

References

A Comparative Kinetic Analysis of Ethylvanillin and Vanillin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the degradation kinetics of ethylvanillin and vanillin (B372448), two structurally similar aromatic aldehydes widely used in the pharmaceutical, food, and fragrance industries. Understanding the stability and degradation pathways of these compounds is crucial for ensuring product quality, efficacy, and safety. This document summarizes key experimental findings on their thermal, oxidative, and photodegradation, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways.

Executive Summary

This compound (3-ethoxy-4-hydroxybenzaldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde) exhibit different degradation profiles under various stress conditions. While direct comparative kinetic studies are limited, available data suggests that this compound possesses greater stability against oxidation in solution compared to vanillin. However, both compounds are susceptible to degradation through oxidation, thermal stress, and photodegradation, leading to discoloration and the formation of various byproducts. This guide collates and presents kinetic data from multiple studies to facilitate a comparative understanding.

Data Presentation: Degradation Kinetics

The following tables summarize the available quantitative data on the degradation kinetics of vanillin. Due to a lack of directly comparable studies, a comprehensive quantitative comparison with this compound is challenging. Qualitative observations indicate this compound's higher stability against oxidation.

Table 1: Kinetic Parameters for the Oxidation of Vanillin

Oxidant/ConditionsTemperature (°C)Rate LawRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
N-Bromosuccinimide (NBS) in acidic medium35-55First order in NBS, fractional order in vanillin1.8 x 10⁻⁴ s⁻¹ (at 35°C)61.24[1]
Bi(V) in alkaline medium25First order in Bi(V), fractional order in vanillin and alkalik₁=4.3x10⁻³, k₂=10.75x10⁻³, k₃=20.4x10⁻³ s⁻¹Not Reported[2]
Alkaline O₂ Oxidation (from lignin)150Pseudo-first-orderNot explicitly stated for pure vanillinNot Reported[3]

Table 2: Kinetic Parameters for the Photodegradation of Vanillin

ConditionWavelength (nm)Quantum Yield (Φ)Rate Constant (k)Key FindingsReference
Aqueous solution, direct photolysis365Unlikely-Photosensitized degradation observed in the presence of pterin.[4]
Acetonitrile solution--Self-quenching rate constant (kSQ) ~ 2 x 10⁹ M⁻¹ s⁻¹Photolysis produces a short-lived triplet state leading to radical formation and dimerization.[5]
Wavelength-resolved295 - 365Gaussian decay from 295 nmConcentration-dependentLoss rates are higher at shorter wavelengths.[6]

Table 3: Comparative Stability Notes on this compound

Degradation TypeObservationSource
OxidationShows better stability against oxidation than vanillin in dilute solutions.[Qualitative industry observations]
OxidationFragrance oils containing either vanillin or this compound will oxidize and darken over time.[Qualitative industry observations]
Atmospheric OxidationVapor-phase this compound is degraded by hydroxyl radicals with an estimated half-life of about 1 day.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Oxidation of Vanillin with N-Bromosuccinimide (NBS)[1]
  • Reaction Setup: The kinetic runs were performed in a thermostatted water bath to maintain a constant temperature. The reaction mixture was prepared by mixing solutions of vanillin, NBS, sulfuric acid (to maintain acidic medium), and mercuric acetate (B1210297) (to prevent bromine formation) in desired concentrations.

  • Kinetic Measurement: The progress of the reaction was monitored by iodometric titration of the unreacted NBS at different time intervals. Aliquots of the reaction mixture were withdrawn and quenched in a solution of potassium iodide, and the liberated iodine was titrated against a standard sodium thiosulfate (B1220275) solution using starch as an indicator.

  • Data Analysis: The pseudo-first-order rate constants were determined from the slopes of the plots of log [NBS] versus time.

Oxidation of this compound by Alkaline Hexacyanoferrate(III)[8]
  • Reaction Setup: The kinetics were studied in an aqueous alkaline medium. Solutions of this compound, potassium hexacyanoferrate(III), and sodium hydroxide (B78521) were thermostatted separately. The reaction was initiated by mixing the solutions.

  • Kinetic Measurement: The reaction rate was followed spectrophotometrically by monitoring the decrease in absorbance of hexacyanoferrate(III) at its absorption maximum.

  • Data Analysis: The reaction was found to be first order with respect to the oxidant and fractional order with respect to the substrate and hydroxide ion. Activation parameters were evaluated from the effect of temperature on the reaction rate.[8]

Photodegradation of Vanillin[4][5][6]
  • Light Source and Reactor: A variety of light sources have been used, including UV-A lamps (365 nm) and narrow-band UV-LEDs spanning 295–400 nm.[4][6] Reactions are typically carried out in quartz cuvettes or photoreactors.

  • Sample Preparation: Solutions of vanillin are prepared in a suitable solvent, such as water or acetonitrile, at a known concentration.[4][5]

  • Analysis: The degradation of vanillin is monitored over time using High-Performance Liquid Chromatography (HPLC) with UV detection. Degradation products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantum Yield Calculation: The quantum yield for photodegradation is determined by measuring the rate of photolysis relative to the rate of photon absorption by the sample, often using a chemical actinometer for calibration.[6]

Mandatory Visualization

The following diagrams illustrate the key degradation pathways and experimental workflows described in this guide.

Oxidation_Pathway Vanillin Vanillin Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation This compound This compound Ethylvanillic_Acid Ethylvanillic Acid This compound->Ethylvanillic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., NBS, [Fe(CN)6]3-, O2) Oxidizing_Agent->Vanillin Oxidizing_Agent->this compound Degradation_Products Further Degradation Products Vanillic_Acid->Degradation_Products Ethylvanillic_Acid->Degradation_Products

Caption: General oxidation pathway of vanillin and this compound.

Photodegradation_Pathway cluster_vanillin Vanillin Photodegradation Vanillin_Ground Vanillin (S0) Vanillin_Excited Excited State Vanillin* (T1) Vanillin_Ground->Vanillin_Excited UV Light (hν) Vanillin_Excited->Vanillin_Ground Self-quenching Radical_Formation Radical Formation Vanillin_Excited->Radical_Formation Dimerization Dimerization Products Radical_Formation->Dimerization

Caption: Simplified photodegradation pathway of vanillin.

Experimental_Workflow cluster_workflow Kinetic Study Workflow Start Prepare Reactant Solutions (Vanillin/Ethylvanillin, Stressor) Reaction Initiate Reaction under Controlled Conditions (Temperature, Light) Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Analysis Analyze Samples (HPLC, Titration, etc.) Sampling->Analysis Data_Processing Calculate Rate Constants and Kinetic Parameters Analysis->Data_Processing

Caption: General experimental workflow for kinetic degradation studies.

References

A Comparative Guide to Ethylvanillin Synthesis: Benchmarking Efficiency and Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route for a key flavoring agent and intermediate like ethylvanillin requires a careful balance of efficiency, cost, and increasingly, environmental impact. This guide provides an objective comparison of common and emerging synthesis routes for this compound, supported by experimental data and sustainability metrics to inform your selection process.

Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative data for various this compound synthesis routes, allowing for a direct comparison of their efficiency and environmental footprint.

Synthesis RouteStarting Material(s)Key ReagentsCatalystSolvent(s)Reaction ConditionsYield (%)Atom Economy (%)E-factor
From p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde, Bromine, Sodium EthoxideSodium hydroxide, Chloroform (B151607), Methanol (B129727), N,N-DimethylformamideCopper(II) carbonateMethanol, Chloroform, Ethanol (B145695), DMF0-120°C, atmospheric to moderate pressure~91%[1]~35.4%~18.2
From Guaethol (Reimer-Tiemann) Guaethol (o-Ethoxyphenol), ChloroformSodium hydroxide, Triethylamine (B128534)Triethylamine (phase-transfer)Ethanol55°C~82.3%[2]~65.2%~10.5
From Catechol Catechol, Glyoxylic acidEthylating agent--Multi-step processData not availableData not availableData not available
From p-Cresol p-Cresol, Chlorine, Sodium EthoxideSodium hydroxide, Benzoyl peroxide, Oxidizing agent (air)Rhodium salt, Cuprous iodideMethanol, Carbon tetrachloride, Ethyl acetate, Petroleum ether30-60°CHigh (Chlorination step ~94%)[3]Data not availableData not available
Microfluidic Synthesis o-Ethoxyphenol, ChloroformSodium hydroxide, TriethylamineTriethylamine (phase-transfer)Ethanol55°C, 6 mL/min flow rate82.3%[2]~65.2%~10.5

Experimental Protocols

Detailed methodologies for the key chemical synthesis routes are provided below.

Synthesis from p-Hydroxybenzaldehyde

This two-stage process involves the bromination of p-hydroxybenzaldehyde followed by ethoxylation.

Stage 1: Bromination of p-Hydroxybenzaldehyde [1]

  • In a reactor, dissolve 24.4 g (0.2 mol) of p-hydroxybenzaldehyde in 160 ml of methanol and 250 ml of chloroform.

  • Cool the mixture to 0-5 °C using an ice water bath while stirring.

  • Slowly add a solution of 36.8 g (0.23 mol) of bromine in 75 ml of chloroform dropwise over 1.5-2 hours.

  • Continue the reaction for an additional 2.5 hours at the same temperature.

  • After the reaction is complete, purge the system with nitrogen to remove any residual bromine and hydrogen bromide.

  • Heat the reaction mixture to distill off the chloroform and a portion of the methanol to obtain the brominated product, which is used directly in the next step.

Stage 2: Ethoxylation to this compound [1]

  • To the reactor containing the brominated product from Stage 1, add a solution of sodium ethoxide (prepared from a suitable amount of sodium in ethanol).

  • Add copper(II) carbonate as a catalyst and N,N-dimethylformamide (DMF) as a co-solvent.

  • Replace the air in the reactor with nitrogen and heat the mixture to 110-120 °C under a pressure of approximately 0.5-0.6 MPa for 3 hours.

  • After cooling, distill off the ethanol for recovery.

  • Add 350 ml of water and 2 g of powdered activated carbon, and heat to 95 °C with stirring for decolorization.

  • Filter the hot solution and cool the filtrate to 60 °C.

  • Neutralize with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Cool to 10 °C, filter the precipitate, wash with cold water, and dry to obtain this compound.

Synthesis from Guaethol (o-Ethoxyphenol) via Reimer-Tiemann Reaction[2]

This method utilizes a continuous flow microfluidic reactor.

  • Solution Preparation:

    • Solution A: Dissolve 0.05 mol of o-ethoxyphenol, a specified amount of sodium hydroxide, and triethylamine in 20 mL of ethanol.

    • Solution B: Prepare a solution of chloroform.

  • Reaction Setup:

    • Pump the two solutions into a micro-reactor with a cross-finger type mixer.

    • The reaction is carried out in an electric delay fuse with the temperature maintained at 55°C and a flow rate of 6 mL/min.

  • Work-up and Purification:

    • Cool the product stream and acidify with sulfuric acid to a pH of 2-3, leading to the precipitation of a crystalline solid.

    • Wash the obtained product with ethanol and filter.

    • The filtrate is subjected to steam distillation until no more oil droplets are observed.

    • Cool the residue to form red solids, which are then extracted with diethyl ether.

    • Distill the diethyl ether to obtain the crude product.

    • Dissolve the crude product in hot water to separate impurities, then cool, filter, and dry to yield yellow crystalline this compound.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.

G cluster_0 Synthesis from p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde p-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Bromination Bromine Bromine Bromine->3-Bromo-4-hydroxybenzaldehyde Ethylvanillin_1 This compound 3-Bromo-4-hydroxybenzaldehyde->Ethylvanillin_1 Ethoxylation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Ethylvanillin_1

Caption: Synthesis of this compound from p-hydroxybenzaldehyde.

G cluster_1 Synthesis from Guaethol (Reimer-Tiemann) Guaethol Guaethol (o-Ethoxyphenol) Intermediate Intermediate Guaethol->Intermediate Reimer-Tiemann Reaction Chloroform Chloroform Chloroform->Intermediate Ethylvanillin_2 This compound Intermediate->Ethylvanillin_2 Hydrolysis

Caption: Reimer-Tiemann synthesis of this compound from guaethol.

G cluster_2 Synthesis from p-Cresol p-Cresol p-Cresol p-Hydroxybenzaldehyde_2 p-Hydroxybenzaldehyde p-Cresol->p-Hydroxybenzaldehyde_2 Oxidation 3-Chloro-4-hydroxybenzaldehyde 3-Chloro-4-hydroxybenzaldehyde p-Hydroxybenzaldehyde_2->3-Chloro-4-hydroxybenzaldehyde Chlorination Ethylvanillin_3 This compound 3-Chloro-4-hydroxybenzaldehyde->Ethylvanillin_3 Ethoxylation Sodium Ethoxide_2 Sodium Ethoxide_2 Sodium Ethoxide_2->Ethylvanillin_3

Caption: Multi-step synthesis of this compound starting from p-cresol.

Discussion on Sustainability

The sustainability of a chemical synthesis is a multifaceted issue encompassing atom economy, waste generation (E-factor), energy consumption, and the use of hazardous substances.

  • Atom Economy: The Reimer-Tiemann synthesis from guaethol and the microfluidic approach exhibit a significantly higher atom economy compared to the route starting from p-hydroxybenzaldehyde. This indicates that a larger proportion of the reactant atoms are incorporated into the final product, generating less theoretical waste.

  • E-factor: The E-factor, which considers the actual amount of waste produced per kilogram of product, further highlights the greener nature of the Reimer-Tiemann and microfluidic syntheses. The lower E-factor suggests a more environmentally benign process with less waste to manage and dispose of. The synthesis from p-hydroxybenzaldehyde has a considerably higher E-factor, largely due to the use of bromine and the multi-step nature of the process.

  • Emerging Sustainable Routes:

    • Microfluidic Synthesis: The use of microreactors offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for process intensification.[2] The high yield and favorable sustainability metrics of the microfluidic synthesis of this compound make it a promising alternative to traditional batch processes.[2]

    • Biocatalysis: While specific, high-yield biocatalytic routes for this compound are still under development, the conversion of related compounds like ferulic acid to vanillin (B372448) using microorganisms or isolated enzymes is well-established.[4] These biotransformations often occur under mild conditions in aqueous media, significantly reducing the environmental impact compared to classical chemical synthesis. The development of engineered enzymes or microbial strains for the direct and efficient production of this compound from renewable feedstocks is a key area of ongoing research.

Conclusion

For researchers and drug development professionals, the choice of an this compound synthesis route involves a trade-off between established, high-yielding chemical methods and emerging, more sustainable alternatives. The synthesis from p-hydroxybenzaldehyde, while providing a high yield, suffers from poor atom economy and a high E-factor. The Reimer-Tiemann reaction, particularly when implemented in a microfluidic system, offers a more sustainable chemical approach with a good yield and better environmental metrics.

Looking forward, the development of efficient biocatalytic routes holds the greatest promise for a truly green and sustainable production of this compound. While quantitative data for these emerging technologies is still limited, the principles of green chemistry strongly support continued research and development in this area. This guide provides the foundational data to make an informed decision based on the current state of the art, balancing the immediate needs of production with the long-term goals of sustainability.

References

A Comparative Analysis of the Biological Effects of Ethylvanillin and Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related flavoring agents, ethylvanillin and vanillic acid. While both are recognized for their characteristic aromas, their divergent molecular structures give rise to distinct biological effects. This analysis, supported by experimental data, delves into their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties to inform future research and development.

At a Glance: Key Biological Differences

Biological EffectThis compoundVanillic Acid
Antioxidant Activity Stronger in some assays (e.g., ORAC, oxidative hemolysis inhibition) compared to vanillic acid.[1][2][3][4]Potent free radical scavenger, though may show lower activity in some specific assays compared to this compound.[1][2][3][4]
Anti-inflammatory Suppresses nitric oxide production and inducible nitric oxide synthase (iNOS).[5]Inhibits neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine production via NF-κB pathway modulation.[6][7][8][9]
Antimicrobial Exhibits antibacterial activity, particularly against Bacillus cereus and E. coli O157:H7.[10]Demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, by disrupting cell membranes.[11][12][13]
Cytotoxicity Can induce cellular stress and reduce mitochondrial health at higher concentrations in certain cell lines.[14][15][16][17][18]Generally shows low cytotoxicity at lower concentrations and may even protect cells from DNA damage.[19] Higher concentrations can have genotoxic effects.[20]

In-Depth Analysis

Antioxidant Properties

This compound and vanillic acid both exhibit notable antioxidant capabilities, primarily attributed to their phenolic structures which enable them to donate hydrogen atoms and scavenge free radicals. However, their efficacy can vary depending on the specific assay used.

In the Oxygen Radical Absorbance Capacity (ORAC) assay, a measure of antioxidant scavenging activity against peroxyl radicals, both this compound and vanillin (B372448) (a close analog of this compound) demonstrated stronger effects than vanillic acid.[1][2][3][4] Similarly, in the oxidative hemolysis inhibition assay, which assesses the ability to protect red blood cells from oxidative damage, this compound's antioxidant activity was found to be much stronger than that of vanillin.[1][21]

Conversely, in other model radical scavenging assays, the antioxidant activities of vanillyl alcohol and vanillic acid were superior to those of this compound and vanillin.[1][2][3][21] This highlights the importance of utilizing multiple assay systems to comprehensively evaluate antioxidant potential. Oral administration of this compound in mice has been shown to increase plasma antioxidant activity, suggesting its potential for in vivo benefits.[1][2][21]

Vanillic acid's antioxidant effects are well-documented, contributing to its protective role against oxidative stress-related conditions.[22] It has been shown to ameliorate Fe2+-induced brain tissue damage by modulating the antioxidant defense system.[22]

Anti-inflammatory Effects

Both compounds have demonstrated anti-inflammatory properties through different mechanisms.

This compound exerts its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and the induction of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages.[5] This is potentially mediated by a decrease in reactive oxygen species (ROS) levels.[5]

Vanillic acid exhibits a broader range of anti-inflammatory actions. It has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[7][8] A key mechanism of action for vanillic acid is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[7][8] In human neutrophils, vanillic acid significantly downregulates the release of pro-inflammatory cytokines such as TNF-α and IL-8.[6][9]

Antimicrobial Activity

This compound and vanillic acid are both recognized for their antimicrobial properties, which are attributed to their phenolic groups.[11]

This compound has shown high antibacterial and antibiofilm activity against Bacillus cereus and E. coli O157:H7.[10]

Vanillic acid has demonstrated stronger antibacterial activity, particularly against Gram-positive bacteria.[11] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane.[11][13] Vanillic acid has also shown efficacy against multidrug-resistant bacteria, including carbapenem-resistant Enterobacter cloacae.[12][23]

Cytotoxicity

The cytotoxic profiles of this compound and vanillic acid differ significantly.

This compound has been shown to induce cellular stress and cytotoxicity, particularly at higher concentrations. Studies on human proximal tubule (HK-2) cells revealed that this compound exposure can lead to diminished mitochondrial health.[15][16][17][18] It has also been identified as a potent cytotoxic flavor chemical in other cell lines.[14]

In contrast, vanillic acid generally exhibits low cytotoxicity at concentrations up to 100 μM in HTC cells and does not compromise mitochondrial activity or plasma membrane integrity at concentrations up to 500 μM.[19] In fact, at low concentrations, vanillic acid has been shown to protect cells from DNA damage induced by mutagens.[19] However, it is important to note that a high dose of vanillic acid (2 μg/ml) was found to have genotoxic effects on DNA in human lymphocytes.[20]

Signaling Pathways

The biological effects of this compound and vanillic acid are mediated by their interaction with various cellular signaling pathways.

Vanillic Acid Signaling Pathways:

Vanillic acid has been shown to modulate several key signaling pathways, including:

  • PI3K/Akt/β-catenin Pathway: In dermal papilla cells, vanillic acid promotes proliferation by activating the PI3K/Akt/Wnt/β-catenin pathway.[24]

  • mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways: In human colon cancer cells, vanillic acid suppresses HIF-1α expression by inhibiting these pathways, leading to anti-angiogenic and anti-proliferative effects.[25]

  • NF-κB Pathway: As mentioned earlier, a primary mechanism for the anti-inflammatory effects of vanillic acid is the inhibition of the NF-κB pathway.[7][8][26]

Vanillic_Acid_Signaling cluster_proliferation Cell Proliferation (Dermal Papilla Cells) cluster_cancer Anti-Cancer (Colon Cancer Cells) cluster_inflammation Anti-Inflammatory VA1 Vanillic Acid PI3K_Akt PI3K/Akt VA1->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin PI3K_Akt->Wnt_beta_catenin Proliferation Proliferation Wnt_beta_catenin->Proliferation VA2 Vanillic Acid mTOR_pathway mTOR/p70S6K/4E-BP1 VA2->mTOR_pathway Raf_MEK_ERK_pathway Raf/MEK/ERK VA2->Raf_MEK_ERK_pathway HIF1a HIF-1α mTOR_pathway->HIF1a Raf_MEK_ERK_pathway->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Cell_Proliferation_Cancer Cell Proliferation HIF1a->Cell_Proliferation_Cancer VA3 Vanillic Acid NFkB NF-κB VA3->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) NFkB->Pro_inflammatory_Cytokines

Caption: Key signaling pathways modulated by Vanillic Acid.

Experimental Protocols

A summary of common experimental protocols used to assess the biological activities of this compound and vanillic acid is provided below.

Antioxidant Activity Assays
  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • Prepare samples of this compound and vanillic acid at various concentrations.

    • Use fluorescein (B123965) as a fluorescent probe.

    • Initiate the peroxyl radical generation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Monitor the decay of fluorescence over time in the presence and absence of the antioxidant compounds.

    • Calculate the ORAC value by comparing the net protection of the sample to that of a Trolox standard.

  • Oxidative Hemolysis Inhibition Assay (OxHLIA):

    • Prepare a suspension of red blood cells.

    • Incubate the red blood cell suspension with various concentrations of this compound or vanillic acid.

    • Induce oxidative hemolysis using a free radical initiator like AAPH.

    • Measure the extent of hemolysis spectrophotometrically by monitoring the release of hemoglobin.

    • Determine the concentration of the compound required to inhibit hemolysis by 50% (IC50).

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay in Macrophages:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with different concentrations of this compound or vanillic acid.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite, a stable product of NO, using the Griess reagent.

    • Determine the inhibitory effect of the compounds on NO production.

Antimicrobial Activity Assays
  • Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC):

    • Prepare serial dilutions of this compound and vanillic acid in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions for microbial growth.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells (e.g., HK-2) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vanillic acid for a specified duration (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the purple solution using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Experimental_Workflows cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay start_antioxidant Prepare Samples orac ORAC Assay (Fluorescence Measurement) start_antioxidant->orac oxhlia OxHLIA (Hemolysis Measurement) start_antioxidant->oxhlia end_antioxidant Determine Antioxidant Capacity orac->end_antioxidant oxhlia->end_antioxidant start_inflammation Culture Macrophages treat_lps Treat with Compound + LPS Stimulation start_inflammation->treat_lps measure_no Measure NO Production (Griess Reagent) treat_lps->measure_no end_inflammation Assess Anti-inflammatory Effect measure_no->end_inflammation start_antimicrobial Serial Dilution of Compound inoculate Inoculate with Microorganism start_antimicrobial->inoculate incubate Incubate inoculate->incubate end_antimicrobial Determine MIC incubate->end_antimicrobial start_cytotoxicity Seed Cells treat_cells Treat with Compound start_cytotoxicity->treat_cells mtt_assay MTT Assay (Measure Absorbance) treat_cells->mtt_assay end_cytotoxicity Calculate Cell Viability mtt_assay->end_cytotoxicity

References

A Comparative Guide to Method Validation for the Detection of Ethylvanillin as an Adulterant in Vanilla Extracts

Author: BenchChem Technical Support Team. Date: December 2025

The fraudulent substitution of natural vanilla extract with synthetic vanillin (B372448) and its more potent analogue, ethylvanillin, is a prevalent issue in the food and fragrance industries. Natural vanilla extract is a complex mixture of several hundred compounds, with vanillin being the primary flavor component. This compound, while not naturally present in vanilla beans, provides a stronger vanilla-like flavor and is significantly cheaper to produce, making it a common economic adulterant.[1][2] Accurate and validated analytical methods are crucial for quality control and authentication of vanilla products.

This guide provides a comparative overview of two primary chromatographic techniques for the detection and quantification of this compound in vanilla extracts: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Adulteration Detection

The process of identifying this compound adulteration follows a structured analytical approach, from sample reception to final reporting.

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Interpretation cluster_3 Reporting Sample Receive Vanilla Extract Sample Prep Sample Preparation (Dilution, Filtration) Sample->Prep HPLC HPLC-UV/MS Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data Chromatogram Analysis HPLC->Data GCMS->Data Quant Quantification vs. Reference Standards Data->Quant Auth Authenticity Assessment Quant->Auth Report Generate Report: - this compound Presence - Concentration Auth->Report cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Standard Stock Solution (Vanillin & this compound in Ethanol) B Create Working Standard (Dilute Stock Solution) A->B D Filter all solutions (0.45 µm) C Prepare Sample (Dilute Extract with Methanol/Ethanol) C->D E Inject Blank (Diluent) D->E F Inject Working Standard (x3) E->F G Inject Sample Solution F->G H Inject Blank to Rinse G->H I Acquire Chromatogram at 254/280 nm H->I J Integrate Peak Areas I->J K Construct Calibration Curve J->K L Quantify this compound in Sample K->L

References

Statistical comparison of ethylvanillin content in different commercial products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ethylvanillin content across a range of commercial goods reveals significant variations, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a statistical comparison of this compound concentrations in products such as vanilla extracts, e-liquids, beverages, and perfumes, supported by detailed experimental data and standardized analytical protocols.

This compound, a synthetic compound with a flavor profile more potent than natural vanillin, is a widely utilized additive in the food, beverage, cosmetic, and pharmaceutical industries. Its prevalence and concentration can have implications for product formulation, quality control, and sensory perception. This guide delves into the quantitative landscape of this compound in commercially available products, presenting a clear comparison for professional evaluation.

Data Summary: this compound Content at a Glance

The following table summarizes the quantitative data on this compound content found in various commercial products. The data has been compiled from multiple analytical studies, and concentrations are presented to allow for easy comparison across different product categories.

Product CategoryProduct/Brand AnalyzedThis compound ConcentrationAnalytical Method
Vanilla Extracts 24 commercial vanilla products0.33 - 2.27 mg/mLLC-MS
52 commercial vanilla extract productsPresent in 29 synthetic flavorings and 4 authentic extractsHPLC
E-Liquids Various commercial e-liquids0.2 - 19.07 mg/mLGC-MS
Tobacco-flavored e-liquidsRange of 2.07–15 mg/mL for several flavor chemicals including this compoundGC-MS
Beverages Cola23.2 – 26.7 ng/mLGC-MS
Perfumes Seven different perfume brands (unnamed)Present, with one women's perfume having the highest concentrationGC-MS

In-Depth Analysis of this compound Content

Vanilla Extracts: A Tale of Two Vanillas

Analysis of commercial vanilla extracts reveals a clear distinction between products marketed as authentic and those that are synthetic or imitation. One study of 24 commercial vanilla products found this compound concentrations ranging from 0.33 to 2.27 mg/mL[1]. Another comprehensive analysis of 52 vanilla extract products, including liquids, powders, and pastes, identified this compound in all 29 samples that were determined to be synthetic flavorings. Interestingly, four samples identified as authentic vanilla extracts also contained this compound, suggesting potential adulteration or cross-contamination[2].

E-Liquids: A Wide Spectrum of Flavoring

The concentration of this compound in e-liquids exhibits a remarkably wide range. Studies have reported levels from as low as 0.2 mg/mL to as high as 19.07 mg/mL in various commercial e-liquids[3]. A specific analysis of tobacco-flavored e-liquids found that this compound was one of the dominant flavor chemicals, with concentrations ranging from 2.07 to 15 mg/mL[3]. This significant variation highlights the lack of standardization in the e-liquid industry and the diverse flavor profiles available to consumers.

Beverages: Subtle yet Present

In the beverage sector, this compound is used to impart a smooth and creamy vanilla note. A study on a commercial cola beverage detected this compound in the range of 23.2 to 26.7 ng/mL[4]. While this concentration is significantly lower than that found in vanilla extracts and e-liquids, it demonstrates the potent nature of this compound as a flavor enhancer even at trace levels.

Perfumes: A Key to Sweet Scents

This compound is a common ingredient in the fragrance industry, valued for its sweet and warm aroma. A gas chromatography-mass spectrometry (GC-MS) analysis of seven different perfume brands (three for women and four for men) confirmed the presence of this compound. The study noted that one of the women's perfumes had the highest concentration of this compound, contributing to its sweet scent profile[5]. Due to confidentiality, the specific brand names and their exact this compound concentrations were not disclosed in the study.

Experimental Protocols: How We Measure this compound

The quantification of this compound in commercial products relies on precise and validated analytical methodologies. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound in liquid samples.

  • Sample Preparation: For liquid samples like vanilla extracts and beverages, a simple dilution with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) is often sufficient. Solid or semi-solid samples, such as pastes or powders, require an initial dissolution step in a solvent, followed by sonication and filtration to remove any particulate matter[2].

  • Chromatographic Conditions: A C18 reverse-phase column is typically used for the separation. The mobile phase is often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like phosphoric acid to improve peak shape). The separation is usually performed under isocratic conditions (constant mobile phase composition) at a specific flow rate.

  • Detection: A UV detector set at a wavelength of 254 nm is commonly used for the detection and quantification of this compound. The concentration is determined by comparing the peak area of the sample to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly suitable for the analysis of volatile and semi-volatile compounds like this compound in complex matrices.

  • Sample Preparation: For liquid samples like e-liquids and perfumes, a direct injection after dilution with a suitable solvent (e.g., methanol) is common. For food and beverage samples, a solvent extraction step may be necessary to isolate the this compound from the sample matrix. Solid Phase Microextraction (SPME) is another sample preparation technique that can be used to extract and concentrate volatile compounds from the headspace of the sample.

  • Chromatographic Conditions: A capillary column with a non-polar or mid-polar stationary phase is typically used. The oven temperature is programmed to increase gradually to ensure the separation of different compounds based on their boiling points. Helium is the most common carrier gas.

  • Detection: The mass spectrometer detects the ions produced from the separated compounds. The identification of this compound is confirmed by comparing its mass spectrum with a reference library. Quantification is achieved by using an internal or external standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an excellent tool for analyzing this compound in complex food matrices.

  • Sample Preparation: Similar to HPLC, sample preparation typically involves dilution and filtration for liquid samples, and extraction for solid samples.

  • Chromatographic and Detection Conditions: The LC separation is performed using conditions similar to those for HPLC. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantifying this compound.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a commercial product using chromatographic techniques.

Ethylvanillin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Commercial Product Sample Dilution Dilution/Extraction Sample->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Injection Injection into Chromatograph (HPLC/GC/LC-MS) Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification using Standards Peak_Integration->Quantification Result This compound Concentration Quantification->Result

Caption: A generalized workflow for the quantification of this compound in commercial products.

References

Comparative evaluation of the extraction efficiency of ethylvanillin using different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and flavor industries, the efficient extraction of ethylvanillin is a critical step in ensuring product quality and optimizing manufacturing processes. The choice of solvent plays a pivotal role in the yield and purity of the extracted compound. This guide provides a comparative evaluation of various solvents based on available solubility data, a key indicator of extraction efficiency.

Understanding Solvent Selection for this compound

This compound (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic flavoring agent with an aroma three to four times more potent than vanillin (B372448). Its molecular structure, featuring both a hydroxyl and an ethoxy group on a benzene (B151609) ring, dictates its solubility characteristics. While it is only slightly soluble in water, it demonstrates good solubility in a range of organic solvents.[1][2] The selection of an appropriate solvent is a balance between maximizing the dissolution of this compound and minimizing the co-extraction of impurities, while also considering factors like cost, safety, and environmental impact.

Comparative Solubility of this compound in Various Solvents

The solubility of a compound is a primary determinant of its extraction efficiency. The following table summarizes the solubility of this compound in different solvent systems based on available experimental data. It is important to note that solubility can be significantly influenced by temperature.

Solvent SystemTemperatureMole Fraction Solubility of this compoundReference
Pure Solvents
Propan-2-one (Acetone)273.15 K (0°C)0.199[3]
293.15 K (20°C)0.300[3]
313.15 K (40°C)0.459[3]
Ethanol (B145695)298.15 K (25°C)Very soluble (1g in 2ml)[1]
Ether-Soluble[1][2]
Benzene-Soluble[1][2]
Chloroform (B151607)-Soluble[1][2]
Water298.15 K (25°C)2,822 mg/L[1]
323.15 K (50°C)1 g in 100 mL[1][2]
Binary Solvent Mixtures (Water + Organic Solvent)
Propan-2-one + Water (0.8 mole fraction propan-2-one)293.15 K (20°C)~0.15[3]
Methanol + Water (0.8 mole fraction methanol)293.15 K (20°C)~0.12[3]
Ethanol + Water (0.8 mole fraction ethanol)293.15 K (20°C)~0.10[3]
Propan-2-ol + Water (0.8 mole fraction propan-2-ol)293.15 K (20°C)~0.08[3]

Note: The data for binary solvent mixtures are estimations derived from graphical representations in the cited literature.

Experimental Protocols

The following are summaries of methodologies used to determine the solubility of this compound, which are indicative of extraction procedures.

Method 1: Static Analytical Method for Solubility in Pure Solvents

This method is used to determine the solid-liquid equilibrium of this compound in various pure solvents at different temperatures.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatted shaker at a constant temperature until equilibrium is reached.

  • Sample Analysis: After allowing any undissolved solid to settle, a sample of the supernatant is carefully withdrawn. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Correlation: The experimental solubility data at different temperatures can be correlated using thermodynamic models like the modified Apelblat equation or the λh equation.[3]

Method 2: UV Spectroscopy for Solubility in Binary Solvent Mixtures

This protocol is specifically for measuring the solubility of this compound in mixtures of an organic solvent and water.

  • Preparation of Solvent Mixtures: Binary solvent mixtures are prepared with varying mole fractions of the organic solvent (e.g., propan-2-one, methanol, ethanol, propan-2-ol) and water.[3]

  • Saturation: An excess of solid this compound is added to each solvent mixture in stoppered conical flasks.

  • Thermostatic Shaking: The flasks are placed in a thermostatted shaker and agitated at a constant temperature (e.g., between 273.15 K and 313.15 K) until the solution is saturated.[3]

  • Concentration Measurement: A sample of the saturated solution is taken, diluted appropriately, and its absorbance is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. The concentration is then calculated from a pre-established calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in a given solvent, which forms the basis for evaluating its extraction efficiency.

Ethylvanillin_Extraction_Workflow start Start prep_solvent Prepare Solvent (Pure or Binary Mixture) start->prep_solvent add_this compound Add Excess This compound Solid prep_solvent->add_this compound equilibration Equilibrate at Constant Temperature (Thermostatted Shaker) add_this compound->equilibration sampling Withdraw Supernatant Sample equilibration->sampling analysis Analyze Concentration (e.g., UV-Vis, HPLC) sampling->analysis data_processing Calculate Solubility & Correlate Data analysis->data_processing end_node End data_processing->end_node

Caption: Workflow for determining this compound solubility.

Conclusion

Based on available solubility data, polar aprotic solvents like acetone (B3395972) and alcohols such as ethanol are highly effective for the extraction of this compound. The choice of solvent will ultimately depend on the specific application, considering factors such as the matrix from which this compound is being extracted, desired purity, and process scalability. For instance, while highly effective, the use of solvents like benzene and chloroform is often limited due to safety and environmental concerns. The use of binary solvent systems, such as ethanol-water mixtures, can offer a tunable solvent polarity to optimize extraction and is a common practice in the food and beverage industry for vanilla extracts.[4] Further research into green solvents, such as Natural Deep Eutectic Solvents (NADES), which have shown promise for vanillin extraction, could also provide more sustainable and efficient alternatives for this compound extraction in the future.[5]

References

Navigating Ethylvanillin Analysis: A Comparative Guide to Spectrometric and Chromatographic Methods in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and food development, the accurate quantification of flavoring agents like ethylvanillin is paramount for quality control, regulatory compliance, and ensuring consumer safety. This guide provides a detailed comparison of a multi-component spectrometric method for the determination of this compound in foods against established chromatographic alternatives, supported by experimental data.

Method Performance Comparison

The selection of an analytical method for this compound quantification hinges on a variety of factors including sensitivity, precision, and the complexity of the food matrix. While spectrometric methods offer a rapid and cost-effective approach, chromatographic techniques often provide higher selectivity and sensitivity. The following tables summarize the validation parameters of different analytical methodologies for the determination of this compound and related compounds in various food products.

MethodAnalyte(s)MatrixLinearity (Concentration Range)Correlation Coefficient (R²)
UV-Vis Spectrophotometry (Vierordt's Method) Vanillin (B372448) & Kaempferol (B1673270)Binary MixtureVanillin: Not Specified0.9973
Kaempferol: Not Specified0.9960
Colorimetric Assay VanillinGeneral1 - 100 µg/mLNot Specified
LC-MS/MS Vanillin, this compound, Methyl vanillinMilk and Dairy ProductsNot SpecifiedNot Specified
LC-MS Coumarin, Vanillin, this compoundVanilla ProductsNot SpecifiedNot Specified
HS-SPME-GC-MS Vanillin & this compoundMilk PowderNot SpecifiedNot Specified
MethodAnalyte(s)MatrixRecovery (%)Precision (%RSD)
UV-Vis Spectrophotometry (Vierordt's Method) Vanillin & KaempferolBinary MixtureVanillin: 98.884%< 2% (Intra- and Inter-day)
Kaempferol: 100.012%< 2% (Intra- and Inter-day)
Colorimetric Assay VanillinSpiked Samples91.1% - 101.6%4.62% - 7.27%
LC-MS/MS Vanillin, this compound, Methyl vanillinMilk and Dairy Products87.6% - 101.7%< 5%
HS-SPME-GC-MS Vanillin & this compoundMilk Powder90.0% - 100%1.9% - 5.1%
MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UV-Vis Spectrophotometry (Vierordt's Method) Vanillin & KaempferolBinary MixtureLow LOD/LOQ values reportedLow LOD/LOQ values reported
Colorimetric Assay VanillinGeneral1 pg/mLNot Specified
LC-MS/MS Vanillin, this compound, Methyl vanillinMilk and Dairy Products6.2 - 20.1 µg/kgNot Specified
LC-MS Coumarin, Vanillin, this compoundVanilla Products0.051 - 0.073 µg/mLNot Specified
HS-SPME-GC-MS Vanillin & this compoundMilk PowderVanillin: 0.1 mg/kg, this compound: 0.05 mg/kgNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the discussed techniques.

UV-Vis Spectrophotometric Method (Vierordt's Method)

This method is suitable for the simultaneous estimation of multiple components in a mixture, provided their spectra are sufficiently resolved.

  • Preparation of Standard Solutions: Accurately weigh and dissolve vanillin and kaempferol in a suitable solvent to prepare standard stock solutions. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: For a binary mixture or pharmaceutical dosage form, dissolve the sample in the same solvent used for the standard solutions.

  • Spectrophotometric Measurement: Record the absorbance of the standard and sample solutions at the wavelength maxima of both vanillin and kaempferol.

  • Quantification: Use the absorbance values and the absorptivity constants derived from the standard solutions to calculate the concentration of each analyte in the sample using Vierordt's simultaneous equations.

  • Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, LOD, and LOQ.[1]

Colorimetric Assay for Vanillin

This assay relies on a chemical reaction that produces a colored product, the intensity of which is proportional to the analyte concentration.

  • Reagent Preparation: Prepare an o-toluidine (B26562) solution.

  • Reaction: Mix the sample containing vanillin with the o-toluidine solution under acidic conditions and heat to induce a condensation reaction. This reaction forms an imine group, resulting in a colored product.[2]

  • Measurement: Measure the absorbance of the resulting solution at its maximum absorption wavelength (around 363 nm) using a UV spectrophotometer.[2]

  • Calibration: Prepare a standard curve using known concentrations of vanillin to determine the concentration in the unknown sample.

  • Validation: The method should be validated for linearity, limit of detection, and recovery.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of this compound and other related compounds in complex food matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize the food sample (e.g., milk, dairy product).

    • Perform a liquid-liquid extraction using a suitable solvent system, such as acetonitrile (B52724) and n-hexane, to isolate the analytes from the matrix.[3][4]

  • Chromatographic Separation:

    • Inject the extracted sample into a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., C18).

    • Use a mobile phase gradient to separate vanillin, this compound, and other components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in a selected reaction monitoring (SRM) mode for quantification.

  • Validation: The method is validated for recovery, precision (RSD), and limit of detection (LOD).[3][4]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the validation of a multi-component spectrometric method.

Validation_Workflow MethodDevelopment Method Development & Optimization Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness MethodValidation Complete Method Validation Robustness->MethodValidation RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis

Caption: General workflow for the validation of an analytical method.

Spectrometric_Analysis_Workflow cluster_prep Preparation SamplePrep Sample Preparation (Extraction/Dilution) SpectroAnalysis Spectrometric Measurement (e.g., UV-Vis) SamplePrep->SpectroAnalysis StandardPrep Standard Preparation (Calibration Curve) StandardPrep->SpectroAnalysis DataProcessing Data Processing (e.g., Vierordt's Method) SpectroAnalysis->DataProcessing Quantification Quantification of This compound DataProcessing->Quantification

References

Safety Operating Guide

Ethylvanillin: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like ethylvanillin are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to don the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects, making environmental containment a priority.[1][2][4][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3]

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1][6]

  • Body Protection: A lab coat is required. For larger quantities or significant spill risk, a chemical-resistant suit is recommended.[3][6]

  • Respiratory Protection: In areas where dust may be generated, use an approved and certified dust respirator (e.g., type P95 or type P1).[3][6]

  • Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood.[1][3][6][7]

Hazard Classification and Toxicity Data

The following table summarizes key quantitative data regarding the hazards associated with this compound.

Hazard MetricSpeciesValue & ClassificationReference
Acute Oral Toxicity RatLD50: > 3,160 mg/kg (GHS: Acute Toxicity, Oral - Category 4)[1]
Acute Dermal Toxicity RatLD50: > 2,000 mg/kg (GHS: Acute Toxicity, Dermal - Category 5)[1][2]
Skin Irritation HumanSlight irritation (GHS: Skin Irritation - Category 2)[1]
Eye Irritation RabbitCauses eye irritation (GHS: Serious Eye Damage/Eye Irritation - Category 2B)[1][2]
Respiratory Hazard N/AMay cause respiratory irritation (GHS: Specific target organ toxicity, single exposure - Category 3)[2]
Aquatic Hazard N/AHarmful to aquatic life with long-lasting effects (GHS: Hazardous to the aquatic environment, long-term hazard - Category 3)[2]

Operational Disposal Protocols

Follow these procedural steps for the safe management and disposal of this compound waste, from spill cleanup to final disposition.

Protocol 1: Accidental Spill Cleanup

In the event of a spill, immediate and proper containment is critical to prevent exposure and environmental release.

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and eliminate all sources of ignition.[2]

  • Don Full PPE: Before approaching the spill, put on all required PPE as listed above.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1][3][7] Do not allow the material to enter drains or waterways.[1][3][7]

  • Clean Up Solid Material:

    • For small spills, dampen the solid material with alcohol to prevent dust formation.[8]

    • Use appropriate tools, such as a shovel or absorbent paper, to carefully sweep up and collect the material.[3][6][7][8] Avoid actions that create dust.[1][3][7]

  • Package for Disposal: Place the collected material into a suitable, clearly labeled, and tightly closed container for chemical waste.[1][2][3][7]

  • Decontaminate Area: Clean the spill area with water and collect the rinsate as hazardous waste.[6]

Protocol 2: Routine Waste Collection and Disposal

Proper segregation and storage of this compound waste are essential for compliant disposal.

  • Use Designated Containers:

    • Collect surplus or non-recyclable this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][7]

    • Keep the container tightly closed when not in use.[6]

  • Avoid Mixing Waste: Do not mix this compound waste with other waste streams.[1][7]

  • Handle Empty Containers:

    • Empty containers that are not thoroughly cleaned should be treated as the product itself.[1][7]

    • Contaminated packaging and items (e.g., gloves, wipes) should be disposed of as unused product.[1]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like iron or steel.[1] Store locked up.[2]

  • Final Disposal:

    • The primary and recommended method of disposal is to use a licensed and approved waste disposal company.[1][7]

    • An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a certified waste management facility.

    • Crucially, disposal must always be in accordance with all applicable federal, state, and local environmental regulations. [2][6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Ethylvanillin_Disposal_Workflow start This compound Waste Generated decision Spill or Routine Disposal? start->decision spill_ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) decision->spill_ppe Spill routine_collect 1. Collect in a Designated, Labeled Waste Container decision->routine_collect Routine Disposal spill_contain 2. Contain Spill (Prevent entry to drains) spill_ppe->spill_contain spill_cleanup 3. Clean Up Solid (Dampen to avoid dust) spill_contain->spill_cleanup package_waste 4. Package in a Labeled, Sealed Container spill_cleanup->package_waste routine_collect->package_waste store_waste 5. Store in a Cool, Dry, Ventilated, and Secure Area package_waste->store_waste licensed_disposal 6. Arrange Pickup by a Licensed Disposal Company store_waste->licensed_disposal final_treatment 7. Final Disposition: Chemical Incineration licensed_disposal->final_treatment

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ethylvanillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling ethylvanillin, including detailed operational and disposal plans.

This compound, while a valuable compound, presents potential health hazards that necessitate careful handling. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled as a dust.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of laboratory personnel.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Specific selections should be based on a thorough risk assessment of the planned procedures.

PPE CategoryItemStandard/SpecificationNotes
Eye/Face Protection Safety glasses with side-shields or Splash gogglesEN166 (EU) or NIOSH (US) approvedShould be worn at all times when handling this compound to protect against dust particles and splashes.[2][4][5][6]
Hand Protection Chemically resistant glovesEN 374 (EU) or equivalentNitrile rubber gloves (11mm thick) are a suitable option.[7] Gloves must be inspected before use and disposed of properly after handling.[2][4][5]
Body Protection Laboratory coat or a complete suit protecting against chemicalsBased on workplace risk assessmentA lab coat is generally sufficient for small-scale operations.[1] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.[4][8]
Respiratory Protection Dust respiratorNIOSH (US) P95 or P100, or EU EN 143 P1 or P2/P3 filtersTo be used when handling the powder outside of a fume hood or in case of insufficient ventilation to prevent inhalation of dust particles.[1][4][5][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety. The following step-by-step operational plan outlines the procedures from preparation to post-handling.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2][9]

  • Ensure Proper Ventilation: Work in a well-ventilated area.[1][2][10] For procedures that may generate dust, use a fume hood or local exhaust ventilation.[1][2]

  • Gather all necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare the Work Area: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter. Keep away from heat, sparks, and open flames.[1][11]

  • Locate Emergency Equipment: Know the location of the nearest eyewash station, safety shower, and fire extinguisher.

Handling Procedures
  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transferring: When weighing or transferring this compound powder, do so in a fume hood or a designated ventilated enclosure to minimize dust inhalation.[1] Use appropriate tools to handle the solid.[1]

  • Avoid Contact: Avoid direct contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the handling area.[2][3][10]

  • Container Management: Keep the this compound container tightly closed when not in use.[1][2][10] Store in a cool, dry, and well-ventilated place, protected from light.[1][2]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after handling is complete. For small spills, use appropriate tools to place the spilled solid in a waste container and then clean the surface with water.[1]

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed using the proper technique (without touching the outer surface).[2][4][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound.[2][5]

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed waste container.[1][2]

    • Do not mix this compound waste with other waste streams.[2][5]

  • Disposal Method:

    • Dispose of waste in accordance with all federal, state, and local environmental regulations.[1]

    • It is recommended to use a licensed professional waste disposal service.[2][5]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

  • Container Disposal:

    • Empty containers may still pose a fire risk.[1] Handle uncleaned containers as you would the product itself.[2][5] Evaporate any residue under a fume hood before disposal.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][9] Seek medical attention.[1]
Skin Contact Wash the affected area with soap and water.[1][2] If irritation develops, seek medical attention.[1]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1][9] Rinse the mouth with water.[2][9] Seek immediate medical attention.[1]

For large spills, use a shovel to put the material into a convenient waste disposal container.[1]

Operational Workflow for Handling this compound

Ethylvanillin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep Review SDS & Prepare Work Area Don_PPE Don PPE Prep->Don_PPE Handling Weigh & Transfer in Ventilated Area Don_PPE->Handling Decon Decontaminate Work Area Handling->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash Disposal Dispose of Waste & Contaminated Materials Wash->Disposal

Caption: A flowchart outlining the key steps for safely handling this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.